Clofarabine-5'-diphosphate
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C10H13ClFN5O9P2 |
|---|---|
Molekulargewicht |
463.64 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H13ClFN5O9P2/c11-10-15-7(13)5-8(16-10)17(2-14-5)9-4(12)6(18)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-4,6,9,18H,1H2,(H,22,23)(H2,13,15,16)(H2,19,20,21)/t3-,4+,6-,9-/m1/s1 |
InChI-Schlüssel |
TXRYLIWLMZYNDG-AYQXTPAHSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Genesis of a Second-Generation Purine Nucleoside Analog: A Technical Guide to the Discovery and Synthesis of Clofarabine-5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, represents a significant advancement in the treatment of certain hematologic malignancies, particularly in relapsed or refractory pediatric acute lymphoblastic leukemia (ALL).[1][2] Its development was a rational design effort to combine the most favorable characteristics of its predecessors, fludarabine (B1672870) and cladribine, while overcoming their limitations.[3] This technical guide provides an in-depth exploration of the discovery and synthesis of clofarabine, with a focus on its intracellular activation to the key intermediate, clofarabine-5'-diphosphate, and its ultimate conversion to the active triphosphate metabolite.
Discovery and Rationale
The design of clofarabine was aimed at creating a nucleoside analog with enhanced stability and greater affinity for the activating enzyme, deoxycytidine kinase (dCK).[3][4] Key structural modifications contribute to its improved pharmacological profile:
-
2-Chloro Substituent: A chlorine atom at the 2-position of the adenine (B156593) base, similar to cladribine, renders the molecule resistant to deamination by adenosine (B11128) deaminase, an enzyme that can inactivate other nucleoside analogs.[3]
-
2'-Fluoro Substituent: The addition of a fluorine atom in the 2'-arabinosyl position increases the stability of the glycosidic bond, making it resistant to phosphorolytic cleavage and enhancing its stability in acidic environments, which may contribute to better oral bioavailability.[3]
These modifications result in a compound with increased resistance to degradation, a higher affinity for deoxycytidine kinase, and prolonged intracellular retention of its active triphosphate form.[3]
Intracellular Activation and the Role of this compound
Clofarabine is a prodrug that must be phosphorylated intracellularly to exert its cytotoxic effects.[5] The metabolic activation is a sequential process initiated by deoxycytidine kinase (dCK), which converts clofarabine to clofarabine-5'-monophosphate. This is followed by further phosphorylation by mono- and di-phosphokinases to yield the active 5'-triphosphate metabolite.[6]
The conversion of clofarabine-5'-monophosphate to This compound is the rate-limiting step in this metabolic cascade.[7][8] The final active compound, clofarabine-5'-triphosphate, inhibits DNA synthesis by targeting two key enzymes: ribonucleotide reductase and DNA polymerase.[3][4][5][6] This dual inhibition leads to the depletion of the intracellular pool of deoxynucleoside triphosphates and the termination of DNA chain elongation, ultimately inducing apoptosis in cancer cells.[5][6]
Caption: Intracellular activation pathway of clofarabine.
Synthesis of Clofarabine
The synthesis of clofarabine has been approached through both chemical and chemoenzymatic methods. Each approach has its own advantages and challenges in terms of yield, purity, and scalability.
Chemical Synthesis
Several chemical synthesis routes for clofarabine have been developed, often involving multiple steps with challenging purifications. A common strategy involves the stereoselective glycosylation of a purine base with a protected fluorinated sugar.
One notable method starts from 2-chloroadenosine. This process involves selective deprotection of the 2'-acetyl group, followed by a fluorination step using diethylaminosulfur trifluoride (DAST). This particular route is advantageous as it produces the pure β-anomer, avoiding the difficult separation of anomers often encountered in other methods.[9]
Another approach utilizes the coupling of 2,6-dichloropurine (B15474) with a 1-α-chlorosugar derived from a silyl-protected 2-deoxy-2-fluoro-D-arabinofuranose derivative.[10] Other syntheses have started from D-ribose, proceeding through a series of transformations including stereoselective glycosylation, selective deacetylation, and DAST fluorination.[10]
Table 1: Comparison of Selected Chemical Synthesis Routes for Clofarabine
| Starting Material | Key Steps | Overall Yield | Anomeric Purity | Reference |
| 2-Chloroadenosine | Selective 2'-deacetylation, Fluorination with DAST | 49% | Pure β-anomer | [9] |
| D-Ribose | Stereoselective glycosylation, Selective 2'-O-deacetylation, DAST fluorination | Moderate | Not specified | [10] |
| 1,3,5-tri-O-benzoyl-2-deoxy-2-fluoro-α-D-arabinofuranose | Conversion to bromide, Condensation with 2-chloroadenine (B193299), Deprotection | 28% | Requires chromatographic purification | [11][12] |
Chemoenzymatic Synthesis
Chemoenzymatic approaches offer an attractive alternative to purely chemical methods, often providing higher stereospecificity and milder reaction conditions. These methods typically involve the enzymatic condensation of a sugar phosphate (B84403) with a purine base.
One such method involves the chemical synthesis of 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate, followed by its condensation with 2-chloroadenine catalyzed by recombinant E. coli purine nucleoside phosphorylase (PNP).[11][12][13] This enzymatic step ensures the stereospecific formation of the desired β-N-glycosidic bond.[10]
A more integrated "one-pot" cascade enzymatic transformation has also been developed. This process starts with 2-deoxy-2-fluoro-D-arabinose and utilizes a series of recombinant E. coli enzymes (ribokinase, phosphopentomutase, and purine nucleoside phosphorylase) to synthesize clofarabine in a single reaction vessel.[12][13]
Table 2: Chemoenzymatic Synthesis of Clofarabine
| Approach | Key Enzymes | Starting Sugar | Yield | Reference |
| Two-step | E. coli Purine Nucleoside Phosphorylase (PNP) | Chemically synthesized 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate | 67% | [11][12][13] |
| One-pot Cascade | Ribokinase, Phosphopentomutase, PNP | 2-deoxy-2-fluoro-D-arabinose | ~48% | [12][13] |
Experimental Protocols
General Chemoenzymatic Synthesis of Clofarabine
The following protocol is a generalized representation of the chemoenzymatic synthesis of clofarabine as described in the literature.[11][12][13]
Materials:
-
2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate
-
2-chloroadenine
-
Recombinant E. coli purine nucleoside phosphorylase (PNP)
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.5)
Procedure:
-
Dissolve 2-chloroadenine in the reaction buffer. Due to its poor solubility, heating or the use of a co-solvent may be necessary.
-
Add 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate to the solution. A molar excess of the sugar phosphate to the base is typically used.
-
Initiate the reaction by adding the recombinant PNP enzyme. The amount of enzyme will depend on its specific activity.
-
Incubate the reaction mixture at an optimal temperature (e.g., 50°C) with gentle agitation.
-
Monitor the progress of the reaction by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Once the reaction has reached equilibrium or the desired conversion, terminate the reaction by denaturing the enzyme (e.g., by heating or adding a denaturant).
-
Purify the clofarabine from the reaction mixture using techniques such as crystallization or chromatography.
Caption: Workflow for the chemoenzymatic synthesis of clofarabine.
Conclusion
The development of clofarabine is a prime example of rational drug design, resulting in a potent antimetabolite with a well-defined mechanism of action. The synthesis of this complex nucleoside analog has evolved from multi-step chemical processes to more elegant and efficient chemoenzymatic routes. Understanding the intricacies of its synthesis and the critical role of its intracellular phosphorylation to this compound and the active triphosphate form is essential for the ongoing research and development of novel anticancer therapeutics. The detailed methodologies and comparative data presented in this guide offer a valuable resource for professionals in the field of drug discovery and development.
References
- 1. Discovery and development of clofarabine: a nucleoside analogue for treating cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oncology [pharmacology2000.com]
- 5. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Clofarabine - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. The chemoenzymatic synthesis of clofarabine and related 2′-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The chemoenzymatic synthesis of clofarabine and related 2'-deoxyfluoroarabinosyl nucleosides: the electronic and stereochemical factors determining substrate recognition by E. coli nucleoside phosphorylases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Biochemical Properties of Clofarabine-5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent. Its activity is contingent on intracellular phosphorylation, leading to the formation of clofarabine-5'-monophosphate (ClFMP), clofarabine-5'-diphosphate (ClFDP), and clofarabine-5'-triphosphate (ClFTP). This guide provides a detailed examination of the biochemical properties of this compound, a key intermediate in the drug's mechanism of action. We will delve into its role as a potent inhibitor of ribonucleotide reductase (RNR), its contribution to the overall cytotoxicity of clofarabine, and the experimental methodologies used to characterize its biochemical interactions.
Introduction: The Metabolic Activation of Clofarabine
Clofarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1][2] Upon entry into the cell, facilitated by nucleoside transporters, clofarabine is sequentially phosphorylated. The initial and rate-limiting step is the conversion to clofarabine-5'-monophosphate (ClFMP) by deoxycytidine kinase (dCK). Subsequently, monophosphate and diphosphate (B83284) kinases catalyze the formation of this compound (ClFDP) and the active metabolite, clofarabine-5'-triphosphate (ClFTP).[1][3]
The intracellular metabolism of clofarabine is a critical determinant of its therapeutic efficacy. The diphosphate form, ClFDP, is not merely a passive intermediate but possesses significant and distinct biochemical activities that contribute to the drug's overall mechanism of action.
This compound as a Potent Inhibitor of Ribonucleotide Reductase
A primary target of clofarabine's active metabolites is ribonucleotide reductase (RNR), the enzyme responsible for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, a crucial step in DNA synthesis and repair.[3][4] Both ClFDP and ClFTP inhibit human RNR (hRNR), but they do so through different mechanisms and by targeting distinct sites on the large subunit (α) of the enzyme.[3][5]
Mechanism of RNR Inhibition by this compound
Studies have revealed that ClFDP is a slow-binding, reversible inhibitor of hRNR.[3][5] It binds to the catalytic site (C site) of the α subunit, the same site where the natural NDP substrates bind.[3][5] This competitive inhibition prevents the reduction of natural substrates, leading to a depletion of the intracellular deoxynucleotide triphosphate (dNTP) pools necessary for DNA replication.[1][6]
A key feature of ClFDP-mediated inhibition is the induction of a stable hexameric state of the α subunit.[3][5] This alteration of the quaternary structure of the enzyme is a novel mechanism of RNR inhibition by a nucleoside diphosphate analog.[5]
Quantitative Analysis of RNR Inhibition
The inhibitory potency of ClFDP against hRNR has been quantified in vitro. The following table summarizes the key kinetic parameters:
| Parameter | Value | Description |
| Ki * | 17 nM | The inhibition constant for the slow-binding, tight interaction between ClFDP and hRNR.[3][5] |
| t1/2 | 23 min | The half-life for the onset of inhibition, characteristic of a slow-binding inhibitor.[3][5] |
In contrast, the triphosphate form, ClFTP, is a rapid, reversible inhibitor that binds to the allosteric activity site (A site) with a Ki of 40 nM.[3][5]
Experimental Protocols
Ribonucleotide Reductase (RNR) Inhibition Assay
Objective: To determine the inhibitory effect of ClFDP on RNR activity.
Methodology:
-
Enzyme Preparation: Recombinant human RNR α and β subunits are expressed and purified.
-
Reaction Mixture: A typical reaction mixture contains purified RNR α and β subunits, a buffer system (e.g., HEPES), a reducing agent (e.g., DTT), an allosteric effector (e.g., ATP), and the substrate (e.g., [3H]-CDP).
-
Inhibition Study: Varying concentrations of ClFDP are pre-incubated with the RNR enzyme complex.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the radiolabeled substrate. After a defined incubation period at 37°C, the reaction is quenched (e.g., by boiling or addition of acid).
-
Product Separation and Quantification: The product (e.g., [3H]-dCDP) is separated from the substrate using techniques like HPLC or thin-layer chromatography and quantified by scintillation counting.
-
Data Analysis: The rate of product formation is determined, and the inhibitory parameters (e.g., IC50, Ki) are calculated by fitting the data to appropriate enzyme kinetic models.[7]
Determination of Kinetic Constants for a Slow-Binding Inhibitor
Objective: To characterize the slow-binding inhibition kinetics of ClFDP.
Methodology:
-
Progress Curve Analysis: Enzyme activity is monitored continuously over time in the presence of different concentrations of the inhibitor.
-
Data Fitting: The resulting progress curves (product formation versus time) are fitted to equations that describe slow-binding inhibition. This allows for the determination of the initial and steady-state velocities.
-
Determination of kobs: The apparent first-order rate constant for the onset of inhibition (kobs) is determined for each inhibitor concentration.
-
Plotting kobs vs. [Inhibitor]: A plot of kobs versus the inhibitor concentration is generated. For a one-step slow-binding mechanism, this plot is linear, and the slope and y-intercept can be used to calculate the association (kon) and dissociation (koff) rate constants, from which the Ki* can be derived.[8]
Size-Exclusion Chromatography (SEC) for RNR Oligomerization
Objective: To analyze the oligomeric state of the RNR α subunit in the presence of ClFDP.
Methodology:
-
Sample Preparation: Purified RNR α subunit is incubated with or without ClFDP under appropriate buffer conditions.
-
Chromatography: The protein sample is loaded onto a size-exclusion chromatography column that has been calibrated with molecular weight standards.
-
Elution and Detection: The protein is eluted with an appropriate buffer, and the elution profile is monitored by UV absorbance at 280 nm.
-
Analysis: The elution volume of the RNR α subunit is compared to the calibration curve to determine its apparent molecular weight, thereby indicating its oligomeric state (e.g., monomer, dimer, hexamer).[6]
Signaling Pathways and Cellular Consequences
The biochemical inhibition of RNR by ClFDP contributes significantly to the overall cellular response to clofarabine. The depletion of dNTP pools leads to the stalling of replication forks and the induction of DNA damage.[9] This, in concert with the actions of ClFTP on DNA polymerase and direct mitochondrial effects, triggers apoptotic signaling cascades.[1][6]
A recently elucidated pathway involves the activation of a non-canonical p53/STING signaling axis by clofarabine, leading to apoptosis and pyroptosis.[5]
Visualizations
Metabolic Activation and Mechanism of Action of Clofarabine
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Rapid Determination of Kinetic Constants for Slow-Binding Inhibitors and Inactivators of Human Histone Deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. STRUCTURAL BASIS FOR ALLOSTERIC REGULATION OF HUMAN RIBONUCLEOTIDE REDUCTASE BY NUCLEOTIDE-INDUCED OLIGOMERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. 6: Slow Binding Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of Clofarabine and its Metabolite, Clofarabine-5'-diphosphate
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a cornerstone in the treatment of certain hematological malignancies, particularly in pediatric acute lymphoblastic leukemia. Its clinical efficacy is contingent upon its intracellular conversion to cytotoxic phosphorylated metabolites. This technical guide provides an in-depth comparison of the biological activities of the parent drug, clofarabine, and its key intermediate, clofarabine-5'-diphosphate (ClFDP). While clofarabine serves as the cellular entry vehicle, its phosphorylated derivatives are the ultimate effectors of its anti-neoplastic action. This document elucidates the distinct roles of these molecules, presents quantitative data on their enzymatic inhibition and cellular cytotoxicity, details relevant experimental protocols, and visualizes the critical pathways governing their activity.
Introduction: The Prodrug Nature of Clofarabine
Clofarabine is a synthetic analog of deoxyadenosine (B7792050) designed to overcome the limitations of its predecessors, fludarabine (B1672870) and cladribine.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and requires intracellular metabolic activation to exert its cytotoxic effects.[3] The journey of clofarabine from an inert extracellular molecule to a potent intracellular toxin involves a tightly regulated phosphorylation cascade, culminating in the formation of clofarabine-5'-triphosphate (ClFTP), the primary active metabolite.[4][5] This guide focuses on the comparative biological activities of the parent compound and its diphosphate (B83284) intermediate, a molecule that possesses its own unique and significant inhibitory properties.
Metabolic Activation of Clofarabine
The transformation of clofarabine into its active form is a three-step intracellular process mediated by cellular kinases. This pathway is critical for the drug's efficacy.
-
Monophosphorylation: Upon entry into the cell, primarily via human equilibrative and concentrative nucleoside transporters (hENTs and hCNTs), clofarabine is first phosphorylated by deoxycytidine kinase (dCK) to form clofarabine-5'-monophosphate.[6][7]
-
Diphosphorylation: The monophosphate form is subsequently phosphorylated by other kinases to yield this compound (ClFDP).[7]
-
Triphosphorylation: Finally, CLFDP is converted to the active cytotoxic agent, clofarabine-5'-triphosphate (ClFTP).[4]
This metabolic activation is essential, as the negatively charged phosphate (B84403) groups trap the molecule within the cell and configure it for interaction with its molecular targets.
Comparative Biological Activity
While often viewed as a simple prodrug, clofarabine and its diphosphate metabolite have distinct biological roles. The ultimate cytotoxicity is a result of the combined and sequential actions of its metabolites.
-
Clofarabine (Parent Drug): The primary biological activity of the parent drug is to serve as a substrate for cellular nucleoside transporters. Its structural features, including a fluorine atom at the 2' arabinosyl position, enhance its stability and facilitate efficient uptake and phosphorylation.[5] In its unphosphorylated state, it has no direct inhibitory effect on its ultimate intracellular targets.
-
This compound (ClFDP): Far from being a mere intermediate, CLFDP is a potent inhibitor of ribonucleotide reductase (RNR).[8] RNR is the enzyme responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in the synthesis of DNA building blocks.[9] CLFDP acts as a slow-binding, reversible inhibitor that binds to the enzyme's catalytic site (C site).[8][9] This inhibition leads to a depletion of the intracellular pool of deoxynucleotides, which has a dual effect: it slows DNA synthesis due to substrate scarcity and potentiates the action of the triphosphate metabolite by reducing competition from its natural counterpart, dATP.[10][11]
-
Clofarabine-5'-triphosphate (ClFTP): This is the principal active metabolite and exerts its cytotoxic effects through a multi-pronged attack on DNA synthesis and integrity.[2][3]
-
Inhibition of Ribonucleotide Reductase: CLFTP also inhibits RNR, but through a different mechanism than CLFDP. It binds to an allosteric activity site (A site) on the enzyme, acting as a reversible inhibitor.[8][9] The dual inhibition of RNR by both the di- and triphosphate forms of clofarabine ensures a robust and sustained shutdown of deoxynucleotide production.
-
Inhibition of DNA Polymerases: CLFTP is a potent competitive inhibitor of DNA polymerases α and ε with respect to the natural substrate, dATP.[1][11] These enzymes are critical for DNA replication.
-
Incorporation into DNA: DNA polymerases can incorporate CLFTP into the growing DNA strand.[3][10] This incorporation leads to chain termination, halting further DNA synthesis and triggering downstream apoptotic pathways.[4]
-
Induction of Apoptosis: Beyond disrupting DNA synthesis, clofarabine also directly induces apoptosis by affecting mitochondrial membrane integrity, leading to the release of pro-apoptotic factors like cytochrome c.[3][5]
-
Quantitative Analysis of Biological Activity
The potency of clofarabine and its metabolites can be quantified through various in vitro assays. The following tables summarize key inhibitory constants and cytotoxic concentrations.
Table 1: Inhibition of Human Ribonucleotide Reductase (RNR)
| Compound | Target Site | Inhibition Type | Ki (Inhibition Constant) |
| This compound (ClFDP) | Catalytic Site | Slow-binding, Reversible | 17 nM[8] |
| Clofarabine-5'-triphosphate (ClFTP) | Allosteric Site | Reversible | 40 nM[8][9] |
Table 2: Inhibition of Human DNA Polymerase α
| Compound | Inhibition Type | Ki (Inhibition Constant) |
| Clofarabine-5'-triphosphate (ClFTP) | Competitive (vs. dATP) | ~1 µM[1] |
Table 3: In Vitro Cytotoxicity of Clofarabine (IC50 Values)
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Cell Line | Cancer Type | IC50 (µM) |
| Leukemia | ||
| Average Leukemia Lines | Leukemia | 0.18 ± 0.01 |
| HL-60 | Acute Myeloid Leukemia | ~0.05[5] |
| K562 | Chronic Myelogenous Leukemia | 0.028 - 0.29 |
| Infant ALL cell lines | Acute Lymphoblastic Leukemia | 0.01 - 0.1[4] |
| Solid Tumors | ||
| A375 | Melanoma | ~0.06[12] |
| A549 | Lung Cancer | ~0.411[12] |
| BxPC-3 | Pancreatic Cancer | Varies with combination[13] |
| PANC-1 | Pancreatic Cancer | Varies with combination[13] |
| Average Ewing Sarcoma Lines | Ewing Sarcoma | 0.44 ± 0.44[10] |
Key Experimental Protocols
The quantitative data presented above are derived from standardized in vitro assays. Below are detailed methodologies for two of the most critical experiments.
Cytotoxicity by MTT Assay
The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to form purple formazan (B1609692) crystals.[1][2] The amount of formazan produced is quantified by measuring its absorbance, which correlates with the number of living cells.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well flat-bottom microplate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells for a "medium-only" background control. Incubate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of clofarabine in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the various clofarabine concentrations (in triplicate) to the plate. Include a "vehicle control" (medium with the same solvent concentration used for the drug). Incubate for the desired exposure period (e.g., 48 or 72 hours).[10]
-
MTT Addition: Following the treatment period, add 10 µL of a 5 mg/mL MTT stock solution (prepared in sterile PBS) to each well (final concentration 0.5 mg/mL).[1]
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into visible purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix thoroughly by gentle pipetting.[9]
-
Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm). A reference wavelength of >650 nm can be used to reduce background noise.[1]
-
Data Analysis: Subtract the absorbance of the "medium-only" blank from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[10]
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay measures the enzymatic activity of RNR by quantifying the conversion of a radiolabeled ribonucleotide diphosphate to its corresponding deoxyribonucleotide.
Principle: The assay relies on the use of a radiolabeled substrate, typically [3H]-CDP or [14C]-CDP. The RNR enzyme, present in a cell extract or as a purified protein, converts the labeled CDP to dCDP in the presence of an allosteric activator (ATP) and a reducing system. The radioactive deoxyribonucleotide product is then separated from the excess radioactive substrate and quantified.
Detailed Protocol:
-
Enzyme Preparation: Prepare a cell-free extract from a high number of cultured cells or use purified recombinant human RNR subunits (α and β). The protein concentration should be determined accurately.
-
Reaction Mixture Preparation: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO4, 1 mM EDTA).[8] The complete reaction mixture (e.g., final volume of 200 µL) should contain:
-
Reaction Initiation and Incubation: Pre-incubate all components except the enzyme at 37°C for 1 minute. Initiate the reaction by adding the RNR enzyme source. Incubate the reaction at 37°C for a defined period (e.g., 4-30 minutes), ensuring the reaction is within the linear range.[8][9]
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid) or by boiling.
-
Product Separation and Quantification: The radioactive dCDP product must be separated from the unreacted [3H]-CDP substrate. This can be achieved by various methods, including:
-
HPLC: High-performance liquid chromatography can effectively separate the nucleotide and deoxynucleotide forms for quantification.
-
Coupled DNA Polymerase Assay: The dCDP produced can be converted to dCTP and then incorporated into DNA by DNA polymerase. The amount of radioactivity incorporated into the acid-insoluble DNA is then measured by scintillation counting.[9]
-
-
Data Analysis: Calculate the rate of dCDP formation. Plot the reaction velocity against the inhibitor concentration. For competitive inhibitors, data can be analyzed using Lineweaver-Burk or Dixon plots to determine the Ki value.
Conclusion
The biological activity of clofarabine is a multi-stage process orchestrated by its intracellular metabolites. Clofarabine itself is the delivery vehicle, gaining entry into target cells. The diphosphate metabolite, CLFDP, initiates the cytotoxic cascade by acting as a potent inhibitor of ribonucleotide reductase at its catalytic site. This action is amplified by the triphosphate metabolite, CLFTP, which not only inhibits RNR at an allosteric site but also directly targets DNA synthesis by inhibiting DNA polymerases and terminating DNA chain elongation upon incorporation. This dual inhibition of RNR by two different metabolites and the direct assault on DNA replication machinery underscore the rational design and potent efficacy of clofarabine as an anti-leukemic agent. Understanding these distinct molecular activities is paramount for the development of novel therapeutic strategies and combination regimens.
References
- 1. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 2. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 3. Oncology [pharmacology2000.com]
- 4. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of primer RNA formation in CCRF-CEM leukemia cells by fludarabine triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.kr [promega.kr]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A simple and sensitive ribonucleotide reductase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dual anti-HIV mechanism of clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Interaction of DNA polymerase and nucleotide analog triphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
Mechanism of Action of Clofarabine in Leukemia: A Technical Guide
Abstract
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog demonstrating significant efficacy in the treatment of hematologic malignancies, particularly in relapsed or refractory acute lymphoblastic leukemia (ALL).[1][2] Its therapeutic effect is contingent upon intracellular phosphorylation to its active mono-, di-, and triphosphate metabolites. This guide provides an in-depth examination of the molecular mechanisms through which clofarabine and its phosphorylated derivatives exert their cytotoxic effects on leukemia cells. The core mechanisms involve a dual inhibition of DNA synthesis through the targeting of ribonucleotide reductase (RNR) and DNA polymerases, disruption of DNA repair, and the direct induction of apoptosis via the mitochondrial pathway.[1][2][3] This document details these pathways, presents key quantitative pharmacological data, and outlines the experimental protocols used to elucidate these mechanisms, providing a comprehensive resource for researchers and drug development professionals.
Intracellular Activation and Metabolism
Clofarabine is a prodrug that requires intracellular activation to exert its cytotoxic effects.[1] Upon transport into the leukemic cell by human equilibrative nucleoside transporters (hENT1, hENT2) and concentrative nucleoside transporters (hCNT2), clofarabine undergoes a three-step phosphorylation cascade.[4]
-
Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and rate-controlling phosphorylation of clofarabine to clofarabine-5'-monophosphate (ClFMP).[4][5] Clofarabine is a highly efficient substrate for dCK, showing a greater affinity than cladribine (B1669150) and the natural substrate, deoxycytidine.[6]
-
Diphosphorylation: Monophosphate kinases subsequently convert ClFMP to clofarabine-5'-diphosphate (ClFDP). This step is considered rate-limiting in the metabolic activation pathway.[4]
-
Triphosphorylation: Finally, diphosphate (B83284) kinases phosphorylate ClFDP to form the primary active metabolite, clofarabine-5'-triphosphate (ClFTP).[7]
The resulting triphosphate, ClFTP, has a prolonged intracellular half-life of approximately 24 hours, contributing to its sustained antileukemic activity.[5][8]
References
- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 2. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clofarabine in the treatment of acute myeloid leukaemia and acute lymphoblastic leukaemia: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofarabine - Wikipedia [en.wikipedia.org]
- 5. Use of clofarabine for acute childhood leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Oncology [pharmacology2000.com]
A Technical Guide to the Role of Clofarabine and its Metabolites in the Disruption of DNA Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent whose efficacy is rooted in its multifaceted disruption of DNA synthesis and cellular integrity. Following intracellular transport, clofarabine is sequentially phosphorylated to its active diphosphate (B83284) (ClFDP) and triphosphate (ClFTP) metabolites. These metabolites orchestrate a dual-pronged attack on DNA replication. Clofarabine-5'-diphosphate (ClFDP) acts as a slow-binding, reversible inhibitor of the catalytic site of ribonucleotide reductase (RNR), the enzyme essential for producing deoxyribonucleotides. Concurrently, clofarabine-5'-triphosphate (ClFTP) inhibits RNR through an allosteric mechanism and directly targets DNA polymerases. This guide provides an in-depth examination of the specific function of ClFDP, its synergistic relationship with ClFTP, and the downstream consequences for DNA replication, supported by quantitative data, experimental methodologies, and mechanistic diagrams.
Intracellular Activation of Clofarabine
Clofarabine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. After entering the cell via nucleoside transporters, it undergoes a three-step phosphorylation cascade.[1]
-
Monophosphorylation: Deoxycytidine kinase (dCK) catalyzes the initial and primary phosphorylation of clofarabine to clofarabine-5'-monophosphate (ClFMP).[2][3]
-
Diphosphorylation: Monophosphate kinases convert ClFMP to this compound (ClFDP). This step is considered the rate-limiting step in the activation pathway.[3][4]
-
Triphosphorylation: Diphosphate kinases complete the activation by converting ClFDP to clofarabine-5'-triphosphate (ClFTP).[2][3]
While ClFDP levels are typically lower than ClFTP levels within the cell, its potent and distinct mechanism of action makes it a significant contributor to the overall cytotoxicity of clofarabine.[4][5]
Caption: Intracellular metabolic activation pathway of Clofarabine.
The Dual Inhibition of Ribonucleotide Reductase (RNR)
Ribonucleotide reductase (RNR) is a critical enzyme that catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the precursors required for DNA synthesis.[2] Human RNR is composed of a large subunit (α), which contains the substrate binding and allosteric sites, and a small subunit (β) that generates a required tyrosyl radical.[6][7] Both ClFDP and ClFTP are potent inhibitors of RNR, acting through distinct mechanisms to shut down dNTP production.[1][4]
This compound (ClFDP): Catalytic Site Inhibition and α-Subunit Hexamerization
The primary role of ClFDP is the direct inhibition of the RNR large subunit (α). It functions as a slow-binding, reversible inhibitor that competes with the natural NDP substrates (e.g., CDP, ADP) for the catalytic site (C site).[2][6]
The binding of ClFDP to the C site induces a significant conformational change in the α subunit, promoting its assembly into a kinetically stable, inactive hexameric state (α6).[2][6] This is a unique mechanism, as it is the first documented instance of an NDP analog binding to the active site and inducing this hexamerization.[2] This altered quaternary structure is believed to preclude the effective binding of the β subunit, thereby preventing the formation of a functional enzyme complex and halting catalysis.[2]
Caption: Mechanism of RNR inhibition by this compound.
Clofarabine-5'-triphosphate (ClFTP): Allosteric Site Inhibition
In contrast to ClFDP, the triphosphate metabolite ClFTP acts as an allosteric inhibitor. It mimics deoxyadenosine (B7792050) triphosphate (dATP), a natural negative regulator of RNR activity.[7] ClFTP binds to the allosteric activity site (A site) on the α subunit, which locks the enzyme in an inactive conformation and prevents the reduction of all four NDP substrates.[2][3][6]
Inhibition of DNA Polymerases and Chain Termination
The inhibition of RNR by both ClFDP and ClFTP leads to a significant depletion of the intracellular dNTP pool.[8][9] This depletion enhances the cytotoxic effect of clofarabine by increasing the competitive advantage of ClFTP for incorporation into DNA.
Clofarabine-5'-triphosphate is recognized as a substrate by DNA polymerases α and ε, enzymes critical for DNA replication.[1][4] When ClFTP is incorporated into a growing DNA strand in place of dATP, it acts as a chain terminator.[1][10] This terminates the elongation of the DNA strand, leading to DNA damage, the stalling of replication forks, and the subsequent induction of apoptosis (programmed cell death).[2][3][11]
Caption: Overall mechanism of Clofarabine-induced cytotoxicity.
Quantitative Analysis of Inhibition
The inhibitory potency of clofarabine's metabolites has been quantified in various biochemical assays. These values underscore the efficacy with which they disrupt their respective targets.
| Metabolite | Target Enzyme | Mechanism of Inhibition | Quantitative Value | Reference |
| This compound | Ribonucleotide Reductase | Slow-binding, reversible inhibition at the catalytic site | t½ = 23 minutes | [2][6] |
| Clofarabine-5'-triphosphate | Ribonucleotide Reductase | Reversible inhibition at the allosteric site | Kᵢ = 40 nM | [6] |
| Clofarabine-5'-triphosphate | DNA Polymerase α | Competitive inhibition with respect to dATP | Kᵢ ≈ 1 µM (Kₘ for dATP = 4 µM) | [4] |
Key Experimental Methodologies
The elucidation of clofarabine's mechanism of action relies on specific biochemical and biophysical assays.
Ribonucleotide Reductase Activity Assay
This assay measures the enzymatic conversion of a radiolabeled NDP to its corresponding dNDP to determine the inhibitory effect of compounds like ClFDP and ClFTP.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing an allosteric effector (e.g., ATP or dGTP) to maximize enzyme activity.[3]
-
Enzyme Pre-incubation: Incubate the purified human RNR α subunit with or without the inhibitor (ClFDP or ClFTP) for a specified time course (e.g., 0-30 minutes for slow-binding inhibitors like ClFDP).[2][3]
-
Initiation of Reaction: Start the reaction by adding the RNR β subunit and a radiolabeled substrate, such as [5-³H]-CDP.[3]
-
Quenching: After a defined period, quench the reaction using an acid (e.g., perchloric acid).
-
Product Separation: Separate the dCDP product from the CDP substrate using HPLC or thin-layer chromatography.
-
Quantification: Quantify the amount of radiolabeled dCDP product formed using liquid scintillation counting to determine the rate of reaction and the extent of inhibition.
Analysis of RNR Quaternary Structure by Size Exclusion Chromatography (SEC)
SEC is used to determine the oligomeric state of the RNR α subunit in the presence and absence of inhibitors.
Protocol:
-
Sample Preparation: Incubate purified RNR α subunit (e.g., 5 µM) with the inhibitor (e.g., 10 µM ClFDP) or allosteric effectors (ATP, dATP) for a sufficient time to allow binding and potential oligomerization.[2]
-
Chromatography: Inject the sample onto a size exclusion column calibrated with molecular weight standards.
-
Elution: Elute the protein using an appropriate buffer. The elution volume is inversely proportional to the molecular weight of the protein complex.
-
Detection and Analysis: Monitor the protein elution profile using UV absorbance at 280 nm. Compare the elution profile of the inhibitor-treated sample to controls (α subunit alone, α subunit with ATP/dATP) to identify shifts corresponding to the formation of dimers, tetramers, or hexamers.[2][6]
Caption: Workflow for RNR oligomeric state analysis via SEC.
Conclusion
The efficacy of clofarabine stems from a coordinated assault on DNA replication, executed by its diphosphate and triphosphate metabolites. This compound plays a crucial and distinct role by directly inhibiting the catalytic activity of ribonucleotide reductase through a mechanism involving the induction of an inactive hexameric state. This action synergizes with the allosteric RNR inhibition and DNA polymerase poisoning mediated by clofarabine-5'-triphosphate. Together, these mechanisms lead to a profound depletion of essential DNA precursors and direct termination of DNA synthesis, ultimately driving cancer cells to apoptosis. A thorough understanding of these intricate molecular interactions is vital for the strategic development of next-generation nucleoside analogs and combination therapies.
References
- 1. Dual anti-HIV mechanism of clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 5. mdpi.com [mdpi.com]
- 6. pnas.org [pnas.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. go.drugbank.com [go.drugbank.com]
- 9. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 10. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oncology [pharmacology2000.com]
An In-Depth Technical Guide to the In Vitro Synthesis of Clofarabine-5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent. Its therapeutic activity is contingent upon its intracellular phosphorylation to the active 5'-triphosphate form. The intermediate in this critical activation pathway, Clofarabine-5'-diphosphate (ClFDP), is formed through a two-step enzymatic phosphorylation of the parent drug, clofarabine (ClF). This technical guide provides a comprehensive overview of the in vitro synthesis methods for producing ClFDP, focusing on the enzymatic pathways, experimental protocols, and purification strategies. This document is intended to serve as a valuable resource for researchers engaged in the study of clofarabine's mechanism of action, the development of related analogs, and the production of this key metabolite for analytical and preclinical research.
Enzymatic Synthesis Pathway
The in vitro synthesis of ClFDP from clofarabine is a sequential two-step enzymatic process. The initial and rate-limiting step is the phosphorylation of clofarabine to Clofarabine-5'-monophosphate (ClFMP), which is subsequently phosphorylated to the target diphosphate (B83284).
Step 1: Synthesis of Clofarabine-5'-monophosphate (ClFMP)
The first phosphorylation is catalyzed by deoxycytidine kinase (dCK) . This enzyme transfers a phosphate (B84403) group from a phosphate donor, typically adenosine (B11128) triphosphate (ATP), to the 5'-hydroxyl group of clofarabine. Human dCK has been shown to effectively phosphorylate clofarabine.[1]
Step 2: Synthesis of this compound (ClFDP)
The second phosphorylation step, the conversion of ClFMP to ClFDP, is catalyzed by a nucleoside monophosphate kinase (NMPK) . These enzymes facilitate the transfer of a phosphate group from a nucleoside triphosphate (like ATP) to a nucleoside monophosphate.[2][3] While several NMPKs exist, human UMP/CMP kinase is a promising candidate for this transformation due to its known activity on various deoxycytidine analogue monophosphates.[4]
Figure 1: Enzymatic synthesis pathway of this compound.
Experimental Protocols
This section outlines detailed methodologies for the two-step enzymatic synthesis of ClFDP.
Protocol 1: Synthesis of Clofarabine-5'-monophosphate (ClFMP)
This protocol is adapted from studies on the enzymatic phosphorylation of nucleoside analogs using human deoxycytidine kinase (dCK).[1]
Materials:
-
Clofarabine
-
Human deoxycytidine kinase (dCK)
-
Adenosine triphosphate (ATP) or Guanosine triphosphate (GTP) as a phosphate donor
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate buffer (pH 7.5)
-
Acetate (B1210297) kinase (for ATP regeneration system, optional)
-
Acetyl phosphate (for ATP regeneration system, optional)
Procedure:
-
Prepare a reaction mixture in a 50 mM potassium phosphate buffer (pH 7.5).
-
Add clofarabine to a final concentration of 10 mM.
-
Add GTP (or ATP) to a final concentration of 15 mM (1.5 molar equivalents to the substrate).
-
Add MgCl₂ to a final concentration of 15 mM.
-
(Optional for large-scale synthesis) To regenerate the phosphate donor, include an ATP regeneration system consisting of acetate kinase and acetyl phosphate.
-
Initiate the reaction by adding purified human dCK. The optimal enzyme concentration should be determined empirically but can start in the range of 0.5-5 µg/mL.
-
Incubate the reaction mixture at 37°C with gentle agitation.
-
Monitor the progress of the reaction by taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) and analyzing them by High-Performance Liquid Chromatography (HPLC).
-
Once the reaction reaches completion or the desired conversion, terminate the reaction by heat inactivation of the enzyme (e.g., 95°C for 5 minutes) or by adding an equal volume of cold ethanol (B145695) to precipitate the enzyme.
-
Centrifuge the mixture to remove the precipitated enzyme and collect the supernatant containing ClFMP for purification.
Protocol 2: Synthesis of this compound (ClFDP) from ClFMP
This protocol is a generalized procedure for NMP kinases and should be optimized for the specific enzyme and substrate. Human UMP/CMP kinase is a suggested enzyme.[4]
Materials:
-
Clofarabine-5'-monophosphate (ClFMP) (synthesized as per Protocol 1 or obtained commercially)
-
Human UMP/CMP kinase or another suitable NMPK
-
Adenosine triphosphate (ATP) as a phosphate donor
-
Magnesium chloride (MgCl₂)
-
Triethanolamine buffer (pH 7.6)
-
Pyruvate kinase and Lactic dehydrogenase (for coupled spectrophotometric assay, optional for monitoring)
-
Phospho(enol)pyruvate (PEP) (for coupled assay)
-
β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH) (for coupled assay)
Procedure:
-
Prepare a reaction mixture in 100 mM Triethanolamine buffer (pH 7.6).
-
Add ClFMP to a desired final concentration (e.g., 1 mM).
-
Add ATP to a final concentration of 1.5-2 molar equivalents to ClFMP.
-
Add MgCl₂ to a final concentration of 10-20 mM.
-
Initiate the reaction by adding the purified NMPK. The optimal enzyme concentration needs to be determined experimentally.
-
Incubate the reaction at 37°C.
-
Monitor the reaction progress by HPLC. Alternatively, a coupled spectrophotometric assay can be used to continuously monitor the formation of ADP, which is a co-product of the reaction.
-
Upon completion, terminate the reaction as described in Protocol 1.
-
Collect the supernatant containing ClFDP for purification.
Figure 2: General workflow for the synthesis and purification of this compound.
Data Presentation
The following tables summarize the key quantitative data for the enzymatic synthesis of clofarabine nucleotides.
Table 1: Quantitative Data for Clofarabine-5'-monophosphate (ClFMP) Synthesis
| Parameter | Value | Reference |
| Enzyme | Human deoxycytidine kinase (dCK) | [1] |
| Substrate | Clofarabine | [1] |
| Phosphate Donor | ATP or GTP | |
| Reaction Yield | 20-60% | [1] |
| Optimal pH | ~7.5 | |
| Optimal Temperature | 37°C |
Table 2: General Parameters for Nucleoside Diphosphate Synthesis
| Parameter | Recommended Condition | Reference |
| Enzyme | Nucleoside Monophosphate Kinase | [2][3] |
| Substrate | Nucleoside-5'-monophosphate | [2][3] |
| Phosphate Donor | ATP | [2] |
| Buffer System | Triethanolamine or Tris-HCl | |
| pH Range | 7.5 - 8.0 | |
| Temperature | 37°C | |
| Cofactor | MgCl₂ |
Purification and Analysis
Purification by Ion-Exchange Chromatography:
The crude reaction mixture containing ClFDP can be purified using anion-exchange chromatography. The negatively charged phosphate groups of the nucleotides will bind to the positively charged resin. A salt gradient (e.g., ammonium (B1175870) bicarbonate or sodium chloride) is then used to elute the nucleotides, with the diphosphate eluting at a higher salt concentration than the monophosphate.
Analytical Methods:
The purity and identity of the synthesized ClFDP should be confirmed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). A reversed-phase C18 column or an anion-exchange column can be used for HPLC analysis. The retention time of the synthesized product should be compared to a known standard if available. Mass spectrometry will confirm the molecular weight of the desired product.
Conclusion
This technical guide provides a framework for the in vitro synthesis of this compound. The two-step enzymatic approach, utilizing deoxycytidine kinase and a nucleoside monophosphate kinase, offers a specific and potentially high-yielding route to this important metabolite. The provided protocols and data serve as a starting point for researchers to produce ClFDP for their specific research needs. Optimization of the second phosphorylation step, including the selection of the most efficient NMPK and fine-tuning of reaction conditions, will be critical for maximizing the yield and purity of the final product.
References
- 1. mdpi.com [mdpi.com]
- 2. Phosphorylation of nucleosides and nucleoside analogs by mammalian nucleoside monophosphate kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofarabine-5'-Diphosphate: A Comprehensive Technical Guide on its Chemical Structure and Biological Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog that has demonstrated significant efficacy in the treatment of certain hematological malignancies, particularly in pediatric acute lymphoblastic leukemia (ALL). Its potent anticancer activity stems from its multifaceted mechanism of action, which involves intracellular phosphorylation to its active mono-, di-, and triphosphate metabolites. This guide provides an in-depth technical overview of the chemical structure and biological function of clofarabine-5'-diphosphate and its related metabolites, with a focus on quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and experimental workflows.
Chemical Structure and Properties
Clofarabine is a synthetic nucleoside analog designed to overcome the limitations of its predecessors, fludarabine (B1672870) and cladribine. Its chemical structure features key modifications that enhance its stability and metabolic activation. The diphosphorylated metabolite, this compound, is a critical intermediate in the intracellular activation cascade.
Table 1: Chemical Properties of Clofarabine and its Phosphorylated Metabolites
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | PubChem CID |
| Clofarabine | (2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol | C₁₀H₁₁ClFN₅O₃ | 303.68 | 119182 |
| Clofarabine-5'-monophosphate | C₁₀H₁₂ClFN₅O₆P | 383.66 | 441363 | |
| This compound | trisodium;[[(3R,4S)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate | C₁₀H₁₀ClFN₅Na₃O₉P₂ | 529.58 | 172676798 |
| Clofarabine-5'-triphosphate | [[(2R,3R,4S,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | C₁₀H₁₄ClFN₅O₁₂P₃ | 543.62 | 9915350 |
Biological Function and Mechanism of Action
The biological activity of clofarabine is dependent on its intracellular conversion to the active 5'-triphosphate form. This process is initiated by deoxycytidine kinase (dCK), which phosphorylates clofarabine to its 5'-monophosphate. Subsequently, mono- and diphosphate (B83284) kinases catalyze the formation of this compound and the ultimate active metabolite, clofarabine-5'-triphosphate.[1][2]
Intracellular Activation of Clofarabine
Caption: Intracellular phosphorylation cascade of clofarabine.
Clofarabine-5'-triphosphate exerts its cytotoxic effects through three primary mechanisms:
-
Inhibition of Ribonucleotide Reductase (RNR): this compound and -triphosphate are potent inhibitors of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides, which are essential for DNA synthesis and repair.[3] This inhibition leads to a depletion of the intracellular pool of deoxyadenosine (B7792050) triphosphate (dATP).
-
Inhibition of DNA Polymerases: Clofarabine-5'-triphosphate acts as a competitive inhibitor of dATP for incorporation into DNA by DNA polymerases α and ε.[4][5] Once incorporated, it terminates DNA chain elongation, leading to the cessation of DNA replication.
-
Induction of Apoptosis: The disruption of DNA synthesis and repair triggers a cascade of events leading to programmed cell death (apoptosis). Clofarabine-5'-triphosphate can also directly affect mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c.[2]
Signaling Pathway of Clofarabine-Induced Apoptosis
Caption: Clofarabine's dual mechanism of apoptosis induction.
Quantitative Data
The following table summarizes the key quantitative parameters related to the biological activity of clofarabine and its phosphorylated metabolites.
Table 2: Quantitative Biological Data for Clofarabine Metabolites
| Metabolite | Target | Parameter | Value | Reference |
| This compound | Ribonucleotide Reductase | Kᵢ | 17 nM | [4] |
| Clofarabine-5'-triphosphate | Ribonucleotide Reductase | Kᵢ | 40 nM | [4] |
| Clofarabine-5'-triphosphate | Ribonucleotide Reductase | IC₅₀ | 65 nM | [3] |
| Clofarabine-5'-triphosphate | DNA Polymerase α | Kᵢ | ~1 µM | [4] |
| Clofarabine | Various leukemia and solid tumor cell lines | IC₅₀ | 0.028–0.29 μM | [3] |
Experimental Protocols
Ribonucleotide Reductase Inhibition Assay
This protocol is adapted from a general method for determining RNR activity and can be used to assess the inhibitory potential of this compound and -triphosphate.
Materials:
-
Purified human ribonucleotide reductase (R1 and R2 subunits)
-
This compound or -triphosphate
-
[¹⁴C]-CDP (radiolabeled substrate)
-
ATP, Magnesium Acetate, DTT
-
Tris-HCl buffer (pH 7.5)
-
Reaction quench solution (e.g., perchloric acid)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, magnesium acetate, and DTT.
-
Add the purified R1 and R2 subunits of ribonucleotide reductase to the reaction mixture.
-
Add varying concentrations of the inhibitor (this compound or -triphosphate) to different reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture for a specified time (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding the radiolabeled substrate, [¹⁴C]-CDP.
-
Allow the reaction to proceed for a defined period (e.g., 20 minutes) at 37°C.
-
Stop the reaction by adding a quench solution.
-
Separate the product (deoxycytidine diphosphate) from the substrate using an appropriate method (e.g., HPLC or thin-layer chromatography).
-
Quantify the amount of product formed by measuring radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.
DNA Polymerase α Inhibition Assay
This protocol outlines a method to measure the inhibition of DNA polymerase α by clofarabine-5'-triphosphate.
Materials:
-
Purified human DNA polymerase α
-
Activated DNA template-primer (e.g., calf thymus DNA)
-
Clofarabine-5'-triphosphate
-
[³H]-dATP (radiolabeled dNTP)
-
Unlabeled dCTP, dGTP, dTTP
-
Reaction buffer (containing Tris-HCl, MgCl₂, KCl, BSA)
-
Glass fiber filters
-
Trichloroacetic acid (TCA)
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, activated DNA template-primer, and unlabeled dNTPs (dCTP, dGTP, dTTP).
-
Add purified DNA polymerase α to the mixture.
-
Add varying concentrations of clofarabine-5'-triphosphate to different reaction tubes. Include a control with no inhibitor.
-
Pre-incubate the mixture for a short period (e.g., 5 minutes) at 37°C.
-
Initiate the reaction by adding the radiolabeled [³H]-dATP.
-
Incubate the reaction for a specific time (e.g., 30 minutes) at 37°C.
-
Stop the reaction by spotting the reaction mixture onto glass fiber filters and immersing them in cold TCA to precipitate the DNA.
-
Wash the filters extensively with TCA and ethanol (B145695) to remove unincorporated nucleotides.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ or Kᵢ value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol details the steps to quantify apoptosis in leukemia cells treated with clofarabine.
Materials:
-
Leukemia cell line (e.g., CCRF-CEM)
-
Clofarabine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Culture the leukemia cells to the desired density.
-
Treat the cells with various concentrations of clofarabine for a specified time (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells by centrifugation and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Gate the cell populations to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.
Experimental Workflow
The preclinical evaluation of clofarabine typically follows a structured workflow to assess its efficacy and mechanism of action.
Preclinical Evaluation Workflow for Clofarabine
Caption: A typical preclinical workflow for evaluating clofarabine.
Conclusion
This compound is a key intermediate in the metabolic activation of the potent anticancer agent, clofarabine. Its subsequent conversion to clofarabine-5'-triphosphate leads to the inhibition of crucial cellular processes, including DNA synthesis and repair, ultimately inducing apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and scientists in the field of drug development, facilitating further investigation into the therapeutic potential of clofarabine and related nucleoside analogs. The provided diagrams of the signaling pathways and experimental workflows serve to visually summarize the complex mechanisms and evaluation strategies associated with this important chemotherapeutic agent.
References
- 1. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates | PLOS One [journals.plos.org]
- 2. Facebook [cancer.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 5. escholarship.org [escholarship.org]
Clofarabine-5'-Diphosphate: An In-Depth Technical Guide to a Key Antimetabolite
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, has demonstrated significant efficacy in the treatment of certain hematological malignancies, particularly in pediatric acute lymphoblastic leukemia. Its cytotoxic effects are mediated through its intracellular phosphorylation to active metabolites, with clofarabine-5'-diphosphate and the subsequent clofarabine-5'-triphosphate playing pivotal roles. This technical guide provides a comprehensive overview of the metabolic activation, mechanism of action, and cellular consequences of clofarabine, with a specific focus on the critical role of its diphosphate (B83284) metabolite. Detailed experimental protocols, quantitative data, and visualizations of key pathways are presented to facilitate further research and drug development efforts in this area.
Introduction
Clofarabine (2-chloro-2'-fluoro-deoxyadenosine) is a rational drug design that combines the favorable properties of its predecessors, fludarabine (B1672870) and cladribine, to create a more potent and stable antimetabolite.[1] Its therapeutic efficacy is entirely dependent on its intracellular conversion to phosphorylated derivatives, which act as fraudulent nucleotides, disrupting critical cellular processes. The metabolic activation of clofarabine is a sequential process initiated by deoxycytidine kinase (dCK), which phosphorylates clofarabine to its 5'-monophosphate form. This is followed by further phosphorylation by monophosphate and diphosphate kinases to yield this compound and the ultimately active clofarabine-5'-triphosphate.[1][2] The formation of this compound is considered the rate-limiting step in this activation cascade.[3] This guide will delve into the multifaceted role of clofarabine's metabolites, with a particular emphasis on the diphosphate form as a key player in the drug's mechanism of action.
Metabolic Activation of Clofarabine
The intracellular conversion of clofarabine to its active triphosphate form is a critical determinant of its cytotoxic activity. This process is initiated by the enzyme deoxycytidine kinase (dCK), which has a high affinity for clofarabine.[1]
Key Enzymes in Clofarabine Metabolism:
-
Deoxycytidine Kinase (dCK): Catalyzes the initial phosphorylation of clofarabine to clofarabine-5'-monophosphate.
-
UMP-CMP Kinase (UMP-CMPK): Likely responsible for the phosphorylation of the monophosphate to this compound.[4][5]
-
Nucleoside Diphosphate Kinases (NDPKs): Catalyze the final phosphorylation step to the active clofarabine-5'-triphosphate.
The conversion of the monophosphate to the diphosphate is the slowest step in this pathway, making this compound a key metabolic intermediate.[3]
Visualization of Clofarabine's Metabolic Pathway
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Dual anti-HIV mechanism of clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of human UMP/CMP kinase and its phosphorylation of D- and L-form deoxycytidine analogue monophosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reaction of human UMP-CMP kinase with natural and analog substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
An In-depth Technical Guide to the Early Studies and Research on Clofarabine Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, was rationally designed to improve upon the therapeutic profiles of its predecessors, fludarabine (B1672870) and cladribine. Its development marked a significant advancement in the treatment of hematologic malignancies, particularly in pediatric patients with relapsed or refractory acute lymphoblastic leukemia (ALL). Understanding the metabolic fate of clofarabine is crucial for optimizing its therapeutic efficacy and minimizing toxicity. This technical guide provides a comprehensive overview of the early studies and research focused on the metabolites of clofarabine, presenting key quantitative data, detailed experimental protocols, and visual representations of its metabolic and signaling pathways.
Metabolic Activation and Key Metabolites
Early research established that clofarabine is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects.[1][2] The metabolic activation is a stepwise process initiated by deoxycytidine kinase (dCK), the rate-limiting enzyme, which converts clofarabine to clofarabine-5'-monophosphate. Subsequent phosphorylations by mono- and diphosphate (B83284) kinases lead to the formation of the active metabolite, clofarabine-5'-triphosphate.[1] This active triphosphate analog is a potent inhibitor of ribonucleotide reductase and DNA polymerase, leading to the depletion of the intracellular deoxynucleotide triphosphate pool and the termination of DNA chain elongation, ultimately inducing apoptosis in cancer cells.
In vivo studies in rats identified 6-ketoclofarabine as the major metabolite in plasma, urine, and feces.[3] This metabolite is believed to be formed through the action of adenosine (B11128) deaminase. However, it is considered a minor metabolite in terms of overall drug disposition and is rapidly cleared from plasma.
Quantitative Analysis of Clofarabine and its Metabolites
The following tables summarize key quantitative data from early pharmacokinetic and metabolism studies of clofarabine.
Table 1: Pharmacokinetic Parameters of Clofarabine in Pediatric Patients with Acute Leukemia
| Parameter | Value | Reference |
| Systemic Clearance | 32.8 L/h (for a 40-kg reference patient) | Bonate et al., 2004 |
| Central Volume of Distribution | 115 L (for a 40-kg reference patient) | Bonate et al., 2004 |
| Intercompartmental Clearance | 20.5 L/h (for a 40-kg reference patient) | Bonate et al., 2004 |
| Peripheral Volume of Distribution | 94.5 L (for a 40-kg reference patient) | Bonate et al., 2004 |
| Terminal Half-life | > 24 hours (for clofarabine triphosphate) | Bonate et al., 2004 |
| Average Intracellular Clofarabine Triphosphate Concentration | 11.6 µM | Bonate et al., 2004 |
Table 2: Pharmacokinetics of Clofarabine and 6-ketoclofarabine in Adult and Pediatric Cancer Patients
| Parameter | Clofarabine | 6-ketoclofarabine | Reference |
| Mean Absorption Time (oral) | < 2 h | - | Bonate et al., 2010 |
| Bioavailability (oral) | 57.5% | - | Bonate et al., 2010 |
| Elimination Half-life | Generally < 7 h | 4.9 h (apparent) | Bonate et al., 2010 |
| Peak Plasma Concentration | - | ~1 h post-infusion | Bonate et al., 2010 |
| Metabolite Ratio (6-keto/clofarabine) | - | < 5% (average), ≤ 8% (individual) | Bonate et al., 2010 |
Table 3: Recovery of [14C]Clofarabine and its Metabolites in Rats (25 mg/kg/day)
| Matrix | % of Dose Recovered | % of Radioactivity as Unchanged Clofarabine | % of Radioactivity as 6-ketoclofarabine | Reference |
| Urine | 77.1% | 87.2% | 7% | Bonate et al., 2005 |
| Feces | 10.8% | 6.9% | 7% | Bonate et al., 2005 |
Experimental Protocols
In Vitro Metabolism in Human Hepatocytes
This protocol is based on the methodology described in early studies investigating the hepatic metabolism of clofarabine.
-
Cell Culture: Cryopreserved human hepatocytes are thawed and suspended in Williams' Medium E supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 1% L-glutamine.
-
Incubation: Hepatocytes are plated in collagen-coated 6-well plates at a density of 1 x 10^6 cells/well and allowed to attach for 2-3 hours. The medium is then replaced with fresh medium containing [14C]clofarabine at a final concentration of 10 µM.
-
Sample Collection: Aliquots of the incubation medium and cell lysates are collected at various time points (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
Sample Preparation: For the medium, proteins are precipitated by adding an equal volume of acetonitrile (B52724). For the cell lysates, cells are scraped and sonicated in a lysis buffer, followed by protein precipitation with acetonitrile. Samples are then centrifuged, and the supernatant is collected for analysis.
-
Analysis: The separation and quantification of clofarabine and its metabolites are performed by radio-HPLC coupled with a flow-through radioactivity detector.
Quantification of Clofarabine and 6-ketoclofarabine in Plasma by LC-MS/MS
The following is a representative protocol for the analysis of clofarabine and its primary metabolite in plasma.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard (e.g., cladribine).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Conditions:
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Zorbax Eclipse XDB-C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: API 4000 triple quadrupole or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
Clofarabine: m/z 304.1 → 170.1
-
6-ketoclofarabine: m/z 305.1 → 171.1
-
Internal Standard (Cladribine): m/z 286.1 → 170.1
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic activation of clofarabine and a typical experimental workflow for its analysis.
References
- 1. Clofarabine, a novel nucleoside analog, is active in pediatric patients with advanced leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofarabine increases the eradication of minimal residual disease of primary B-precursor acute lymphoblastic leukemia compared to high-dose cytarabine without improvement of outcome. Results from the randomized clinical trial 08-09 of the Cooperative Acute Lymphoblastic Leukemia Study Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cukurova Medical Journal » Submission » Clofarabine, cyclophosphamide, and etoposide (CLOVE) in adult patients with relapsed/refractory acute T-cell lymphoblastic leukemia: single-center experience [dergipark.org.tr]
An In-depth Technical Guide on the Intracellular Formation of Clofarabine-5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent used in the treatment of certain hematological malignancies. As a prodrug, clofarabine requires intracellular activation through a series of phosphorylation steps to exert its cytotoxic effects. The formation of its diphosphate (B83284) metabolite, Clofarabine-5'-diphosphate (Clo-DP), is a critical and rate-limiting step in this metabolic cascade. This technical guide provides a comprehensive overview of the intracellular formation of Clo-DP, including the metabolic pathway, enzymatic kinetics, and detailed experimental protocols for its study.
Metabolic Pathway of Clofarabine Activation
Clofarabine enters the cell and undergoes sequential phosphorylation to its active triphosphate form. This process is initiated by the conversion of clofarabine to Clofarabine-5'-monophosphate (Clo-MP) by the enzyme deoxycytidine kinase (dCK). Subsequently, Clo-MP is further phosphorylated to Clo-DP, a reaction catalyzed by nucleoside monophosphate kinases. Finally, Clo-DP is converted to the active cytotoxic agent, Clofarabine-5'-triphosphate (Clo-TP), by nucleoside diphosphate kinases. The conversion of Clo-MP to Clo-DP is considered the rate-limiting step in the overall activation pathway.[1][2]
The following Graphviz diagram illustrates the intracellular metabolic pathway of clofarabine.
Quantitative Data on Clofarabine Phosphorylation
The intracellular concentration of clofarabine and its phosphorylated metabolites is a key determinant of its cytotoxic activity. The following table summarizes available quantitative data on the kinetics and intracellular concentrations of these metabolites.
| Parameter | Value | Cell Type / Conditions | Reference |
| Deoxycytidine Kinase (dCK) Kinetics | |||
| Km for Clofarabine | 14 µM | Purified recombinant dCK | [3] |
| Intracellular Concentrations | |||
| Clofarabine Triphosphate (Clo-TP) | Median: 19 µM (Range: 3–52 µM) | Leukemia blasts from patients at the maximum tolerated dose (40 mg/m²) | [3][4] |
| Clofarabine Triphosphate (Clo-TP) | Median: 1.5 µmol/L (Range, 0.2-2.3 µmol/L) | Chronic lymphocytic leukemia (CLL) lymphocytes | [5] |
| Clofarabine Monophosphate (Clo-MP) | Accumulates to a higher concentration compared with the triphosphate | In vitro incubation of leukemic lymphocytes from CLL patients | [5][6] |
Experimental Protocols
Cell Culture and Drug Incubation
Objective: To expose cancer cell lines to clofarabine to study its intracellular metabolism.
Materials:
-
Cancer cell line (e.g., K562, MV4-11, MOLM14, OCI-AML3)[7][8]
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS)[7][8]
-
Clofarabine stock solution
-
Incubator (37°C, 5% CO2)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Protocol:
-
Culture the desired cancer cell line in RPMI 1640 medium supplemented with 10% FBS in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in logarithmic growth phase.
-
Seed the cells at a density of 5 × 105 cells/mL in fresh medium.[9]
-
Add the desired concentration of clofarabine to the cell suspension. A common concentration used in vitro is 1 µM.[6][10]
-
Incubate the cells with clofarabine for the desired time points (e.g., 0, 1, 2, 4, 8, 24 hours) to analyze the time course of metabolite formation.
Extraction of Intracellular Clofarabine Metabolites
Objective: To extract clofarabine and its phosphorylated metabolites from cultured cells for subsequent analysis.
Materials:
-
Cultured cells treated with clofarabine
-
Ice-cold phosphate-buffered saline (PBS)
-
Methanol (B129727) (pre-chilled to -20°C or -80°C)
-
Chloroform (pre-chilled to -20°C)
-
Water (ice-cold)
-
Centrifuge capable of reaching high speeds and maintaining 4°C
Protocol for Suspension Cells:
-
Pellet the cells by centrifugation at a low speed (e.g., 500 x g) for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Repeat the centrifugation and washing step.
-
Resuspend the cell pellet in a pre-chilled extraction solution. A common method is a three-phase extraction using a methanol:water:chloroform mixture. For example, add 400 µL of -20°C methanol and 400 µL of ice-cold water to the cell pellet to quench metabolism.
-
Transfer the cell suspension to a tube containing 400 µL of -20°C chloroform.
-
Vortex the mixture vigorously for 20 minutes at 4°C to ensure complete cell lysis and extraction.
-
Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C to separate the phases.
-
The upper aqueous layer will contain the polar metabolites, including clofarabine and its phosphorylated forms. Carefully collect this layer for analysis.
Protocol for Adherent Cells:
-
Aspirate the culture medium from the plate.
-
Quickly wash the cells with ice-cold PBS.
-
Quench metabolism by adding 400 µL of -20°C methanol followed by 400 µL of ice-cold water directly to the plate on ice.
-
Scrape the cells from the plate and transfer the extract to a tube containing 400 µL of -20°C chloroform.
-
Proceed with the vortexing and centrifugation steps as described for suspension cells.
The following diagram outlines the experimental workflow for studying the intracellular metabolism of clofarabine.
HPLC-MS/MS Analysis of Clofarabine and its Phosphorylated Metabolites
Objective: To separate and quantify clofarabine, Clo-MP, Clo-DP, and Clo-TP in cell extracts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
Chromatographic Conditions (Example):
-
Column: A reversed-phase column such as a C18 or a cyano (CN) column is often used.[10]
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[10]
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Detection: Mass spectrometry is performed in multiple reaction monitoring (MRM) mode using negative electrospray ionization for the phosphorylated metabolites.[10]
Sample Preparation:
-
The collected aqueous extract containing the metabolites is typically dried under vacuum.
-
The dried residue is reconstituted in a suitable solvent, often the initial mobile phase, before injection into the HPLC system.
Quantification:
-
Quantification is achieved by comparing the peak areas of the analytes in the samples to those of known concentrations of analytical standards for clofarabine, Clo-MP, Clo-DP, and Clo-TP.
Conclusion
The intracellular formation of this compound is a pivotal, rate-limiting step in the bioactivation of the anticancer drug clofarabine. Understanding the kinetics and the enzymes involved in this metabolic pathway is crucial for optimizing therapeutic strategies and overcoming drug resistance. The experimental protocols detailed in this guide provide a framework for researchers to investigate the intracellular metabolism of clofarabine and its phosphorylated derivatives, ultimately contributing to the advancement of cancer therapy.
References
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Determination and quantification of intracellular fludarabine triphosphate, cladribine triphosphate and clofarabine triphosphate by LC-MS/MS in human cancer cells. | Semantic Scholar [semanticscholar.org]
- 8. Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jidps.com [jidps.com]
The Critical Role of Deoxycytidine Kinase in the Bioactivation of Clofarabine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent chemotherapeutic agent employed in the treatment of hematological malignancies. Its efficacy is critically dependent on intracellular phosphorylation to its active triphosphate form. This technical guide provides an in-depth examination of the pivotal role of deoxycytidine kinase (dCK) in the initial and rate-limiting step of clofarabine's metabolic activation pathway: the synthesis of clofarabine-5'-monophosphate, the precursor to clofarabine-5'-diphosphate and the active clofarabine-5'-triphosphate. This document details the enzymatic kinetics, experimental protocols for assessing enzyme activity and metabolite formation, and the downstream consequences of this essential bioactivation step.
Introduction
Clofarabine (2-chloro-9-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-9H-purin-6-amine) was rationally designed to combine the most favorable properties of its predecessors, fludarabine (B1672870) and cladribine (B1669150), while overcoming their limitations.[1] Its clinical utility, particularly in pediatric acute lymphoblastic leukemia, is well-established.[1] The mechanism of action of clofarabine hinges on its intracellular conversion to the active 5'-triphosphate metabolite, which subsequently inhibits key enzymes involved in DNA replication and repair, namely ribonucleotide reductase and DNA polymerase.[1][2] This guide focuses on the foundational step in this activation cascade: the phosphorylation of clofarabine to clofarabine-5'-monophosphate by deoxycytidine kinase (dCK), a crucial determinant of its therapeutic efficacy.
The Clofarabine Activation Pathway: A Central Role for dCK
The intracellular activation of clofarabine is a sequential phosphorylation process. Clofarabine enters the cell via nucleoside transporters and is then phosphorylated by dCK to form clofarabine-5'-monophosphate.[2] This initial phosphorylation is the rate-limiting step in the entire activation sequence.[3] Subsequently, other cellular kinases, such as nucleoside monophosphate kinases and nucleoside diphosphate (B83284) kinases, catalyze the further phosphorylation to this compound and finally to the active cytotoxic agent, clofarabine-5'-triphosphate.[2]
Quantitative Data on Clofarabine Phosphorylation
While extensive research highlights that clofarabine is an excellent substrate for dCK, with a higher affinity than the natural substrate deoxycytidine and other analogs like cladribine and fludarabine, specific kinetic parameters (Km and kcat) for human dCK with clofarabine are not consistently reported in publicly available literature.[1][3] The high catalytic efficiency of dCK for clofarabine is attributed to favorable interactions within the enzyme's active site.[3]
The intracellular concentrations of clofarabine and its phosphorylated metabolites are crucial for its cytotoxic effect. The following table summarizes representative data on the accumulation of clofarabine triphosphate in leukemic cells.
| Cell Line | Clofarabine Concentration | Incubation Time (hours) | Intracellular Clofarabine Triphosphate Concentration (µM) | Reference |
| HL-60 | 10 µM | 4 | 6.3 (as pmol/10^7 cells) | [4] |
| Leukemic Blasts (in vivo) | 40 mg/m² infusion | End of infusion | 19 (median) | [5] |
Experimental Protocols
In Vitro Deoxycytidine Kinase (dCK) Activity Assay
This protocol describes a general method for determining dCK activity, which can be adapted for clofarabine as a substrate. The assay measures the conversion of the nucleoside to its monophosphate form.
Principle:
The assay relies on the dCK-mediated transfer of a phosphate (B84403) group from ATP to clofarabine, producing clofarabine-5'-monophosphate and ADP. The rate of product formation is a measure of dCK activity.
Materials:
-
Recombinant human dCK
-
Clofarabine
-
ATP (Adenosine 5'-triphosphate)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., perchloric acid or methanol)
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, and varying concentrations of clofarabine.
-
Pre-incubate the reaction mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding a known amount of recombinant human dCK.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by adding the quenching solution.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant for the formation of clofarabine-5'-monophosphate using a validated HPLC method (see Protocol 4.2).
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of enzyme.
HPLC Analysis of Clofarabine and its Phosphorylated Metabolites
This protocol outlines a high-performance liquid chromatography (HPLC) method for the separation and quantification of clofarabine and its phosphorylated forms.
Principle:
Anion-exchange or reverse-phase HPLC can be used to separate clofarabine and its negatively charged phosphorylated metabolites based on their charge and/or polarity. Quantification is achieved by comparing the peak areas of the analytes to those of known standards.
Materials:
-
HPLC system with a UV detector
-
Anion-exchange or C18 reverse-phase column
-
Mobile Phase A (e.g., ammonium (B1175870) phosphate buffer)
-
Mobile Phase B (e.g., methanol (B129727) or acetonitrile)
-
Standards for clofarabine, clofarabine-5'-monophosphate, -diphosphate, and -triphosphate
-
Cell extracts or in vitro reaction samples
Procedure:
-
Sample Preparation:
-
For cellular extracts, lyse cells (e.g., by sonication or with perchloric acid) and centrifuge to remove debris. Neutralize acidic extracts with a base (e.g., potassium hydroxide).
-
For in vitro reactions, use the supernatant after protein precipitation.
-
-
Chromatographic Conditions (Example for Anion-Exchange):
-
Column: Strong anion-exchange (SAX) column
-
Mobile Phase: A gradient of increasing ionic strength using a low concentration phosphate buffer and a high concentration phosphate buffer.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection: UV absorbance at approximately 263 nm.
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC column.
-
Run the gradient program to elute the compounds.
-
Identify the peaks corresponding to clofarabine and its phosphorylated metabolites by comparing their retention times with those of the standards.
-
Quantify the amount of each metabolite by integrating the peak area and comparing it to a standard curve generated from known concentrations of the standards.
-
Logical Relationships and Downstream Effects
The efficiency of dCK-mediated phosphorylation of clofarabine directly correlates with the intracellular accumulation of the active clofarabine-5'-triphosphate. This, in turn, dictates the extent of inhibition of ribonucleotide reductase and DNA polymerase, leading to the desired cytotoxic effects. Therefore, the level of dCK expression and activity in cancer cells is a key determinant of their sensitivity to clofarabine.
Conclusion
Deoxycytidine kinase is the linchpin in the metabolic activation of clofarabine. Its role as the rate-limiting enzyme in the synthesis of clofarabine-5'-monophosphate, the essential precursor to the di- and tri-phosphate active forms, underscores its importance as a predictive biomarker for clofarabine efficacy. A thorough understanding of the kinetics and regulation of dCK-mediated clofarabine phosphorylation is paramount for optimizing therapeutic strategies and developing novel approaches to overcome drug resistance. The experimental protocols provided in this guide offer a framework for the quantitative assessment of this critical step in clofarabine's mechanism of action.
References
- 1. Structural and kinetic characterization of human deoxycytidine kinase variants able to phosphorylate 5-substituted deoxycytidine and thymidine analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 4. Population pharmacokinetics of clofarabine, a second-generation nucleoside analog, in pediatric patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human deoxycytidine kinase: kinetic mechanism and end product regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
The Metabolic Journey of Clofarabine: A Technical Guide to Diphosphate Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent employed in the treatment of certain hematological malignancies. As a prodrug, its therapeutic efficacy is contingent upon intracellular phosphorylation to its active triphosphate form. This technical guide provides an in-depth exploration of the metabolic pathway leading to the formation of clofarabine diphosphate (B83284), a critical and often rate-limiting step in its bioactivation. This document outlines the enzymatic cascade, summarizes available quantitative data, details relevant experimental protocols, and provides visual representations of the key processes.
The Metabolic Pathway: From Prodrug to Active Metabolite
The intracellular conversion of clofarabine is a sequential three-step phosphorylation process. The formation of the diphosphate metabolite is a pivotal stage in this pathway.
-
Cellular Uptake : Clofarabine enters the target cell via nucleoside transporters, including human equilibrative nucleoside transporters (hENT1 and hENT2) and concentrative nucleoside transporters (hCNT2).
-
Monophosphorylation : Upon entry into the cytoplasm, clofarabine is phosphorylated at the 5'-hydroxyl group by the enzyme deoxycytidine kinase (dCK) to form clofarabine-5'-monophosphate. dCK exhibits a high affinity for clofarabine, making this initial step efficient.
-
Diphosphorylation : The subsequent phosphorylation of clofarabine-5'-monophosphate to clofarabine-5'-diphosphate is catalyzed by UMP-CMP kinase (CMPK) . This step is widely regarded as the rate-limiting step in the overall activation of clofarabine.[1]
-
Triphosphorylation : Finally, nucleoside diphosphate kinase (NDPK) facilitates the transfer of a phosphate (B84403) group from ATP to this compound, yielding the pharmacologically active metabolite, clofarabine-5'-triphosphate.
Quantitative Data
The following tables summarize the available quantitative data related to the pharmacokinetics and intracellular concentrations of clofarabine and its metabolites. It is important to note that specific kinetic parameters (Km and Vmax) for the phosphorylation of clofarabine monophosphate and diphosphate are not extensively reported in the literature.
Table 1: Pharmacokinetic Parameters of Clofarabine
| Parameter | Value | Species/Cell Type | Reference |
| Plasma Half-life | ~5 hours | Human | [2] |
| Intracellular Half-life (triphosphate) | ~24 hours | Human | [2] |
| Renal Excretion (unchanged) | 49-60% | Human | [3] |
Table 2: Intracellular Concentrations of Clofarabine Triphosphate in Leukemia Cells
| Clofarabine Dose | Median Peak Plasma Concentration | Median Cellular Triphosphate Concentration | Cell Type | Reference |
| 40 mg/m² | 1.5 µM (range, 0.42–3.2 µM) | 19 µM (range, 3–52 µM) | Leukemia Blasts | [1][4] |
| 55 mg/m² | - | 6-23 µM | Leukemia Blasts | [1] |
Experimental Protocols
In Vitro Reconstitution of the Clofarabine Phosphorylation Pathway
This protocol describes a method to study the sequential phosphorylation of clofarabine in a controlled in vitro environment using recombinant enzymes.
a. Materials:
-
Recombinant human deoxycytidine kinase (dCK)
-
Recombinant human UMP-CMP kinase (CMPK)
-
Recombinant human nucleoside diphosphate kinase (NDPK)
-
Clofarabine
-
ATP (adenosine triphosphate)
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Quenching solution (e.g., perchloric acid or methanol)
-
HPLC or LC-MS/MS system for analysis
b. Protocol:
-
Prepare a reaction mixture containing the kinase reaction buffer, a known concentration of clofarabine, and ATP.
-
Initiate the reaction by adding recombinant dCK to the mixture. Incubate at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding the quenching solution.
-
To the dCK reaction mixture, add recombinant CMPK to initiate the synthesis of clofarabine diphosphate. Continue incubation and time-course sampling.
-
Subsequently, add recombinant NDPK to the reaction mixture to observe the formation of clofarabine triphosphate.
-
Analyze the quenched samples by HPLC or LC-MS/MS to quantify the amounts of clofarabine, clofarabine monophosphate, clofarabine diphosphate, and clofarabine triphosphate at each time point.
Quantification of Clofarabine and its Phosphorylated Metabolites in Cell Lysates by LC-MS/MS
This protocol outlines a general procedure for the extraction and quantification of clofarabine and its metabolites from cancer cell lines.
a. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., K562, MOLT-4) under standard conditions.
-
Treat the cells with a known concentration of clofarabine for a specified duration.
b. Sample Preparation:
-
Harvest the cells by centrifugation and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable method, such as sonication or the addition of a lysis buffer (e.g., methanol/water mixture).
-
Precipitate proteins by adding a solvent like acetonitrile (B52724).
-
Centrifuge the lysate to pellet the cellular debris and proteins.
-
Collect the supernatant containing the clofarabine and its metabolites.
-
The supernatant can be further purified using solid-phase extraction (SPE) with a strong anion exchange column to separate the mono-, di-, and tri-phosphate metabolites.
c. LC-MS/MS Analysis:
-
Chromatography:
-
Utilize a C18 or a mixed-mode analytical column.
-
Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
-
Mass Spectrometry:
-
Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Optimize the precursor-to-product ion transitions for clofarabine, clofarabine monophosphate, clofarabine diphosphate, and clofarabine triphosphate.
-
Quantify the analytes by comparing their peak areas to a standard curve generated with known concentrations of each compound.
-
Visualizations
Caption: Intracellular metabolic activation of clofarabine.
Caption: Workflow for quantifying clofarabine metabolites.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Population pharmacokinetics of clofarabine for allogeneic hematopoietic cell transplantation in paediatric patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of clofarabine for acute childhood leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Population pharmacokinetics of clofarabine, a second-generation nucleoside analog, in pediatric patients with acute leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
"physicochemical characteristics of Clofarabine-5'-diphosphate"
An In-depth Technical Guide to the Physicochemical Characteristics of Clofarabine-5'-diphosphate
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog that has demonstrated significant efficacy in the treatment of hematological malignancies, particularly in pediatric acute lymphoblastic leukemia (ALL).[1] It functions as a prodrug, requiring intracellular phosphorylation to exert its cytotoxic effects. This process involves a sequential conversion to its 5'-monophosphate (ClFMP), 5'-diphosphate (ClFDP), and ultimately its active 5'-triphosphate (ClFTP) form.[2][3] While the triphosphate metabolite is a well-known inhibitor of DNA polymerases, the intermediate, this compound (ClFDP), plays a crucial and distinct role in the drug's mechanism of action.[1][4] The conversion to ClFDP is the rate-limiting step in the metabolic activation of clofarabine.[3] This guide provides a detailed overview of the physicochemical properties, biological significance, and experimental methodologies related to this compound for researchers and drug development professionals.
Physicochemical Characteristics
Quantitative data for the parent compound, clofarabine, and its triphosphate metabolite are available and provide context for understanding the diphosphate (B83284) form. Specific experimental data for this compound is less commonly reported; however, its fundamental properties can be derived.
Clofarabine (Parent Drug)
The baseline characteristics of the parent drug are essential for understanding its initial absorption and cellular uptake.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁ClFN₅O₃ | [5] |
| Molecular Weight | 303.68 g/mol | [6] |
| pKa (Strongest Acidic) | 12.71 | [7] |
| pKa (Strongest Basic) | 2.2 | [7] |
| Water Solubility | 4.89 mg/mL | [7] |
| logP | -0.29 | [7] |
| UV/Vis λmax | 212, 263 nm | [5] |
| Appearance | Crystalline solid | [8] |
| Storage Temperature | -20°C or 2-8°C | [8][9] |
This compound (ClFDP)
As the intermediate metabolite, ClFDP's properties are influenced by the addition of two phosphate (B84403) groups, which significantly increases its polarity and aqueous solubility compared to the parent nucleoside.
| Property | Value | Reference / Note |
| Molecular Formula | C₁₀H₁₃ClFN₅O₉P₂ | Calculated |
| Molecular Weight | 463.64 g/mol | Calculated |
| Solubility | High in aqueous solutions | Inferred due to charged phosphate groups |
| Stability | Serves as a reservoir for the triphosphate | [2] |
| Biological Role | Potent inhibitor of ribonucleotide reductase | [2] |
Clofarabine-5'-triphosphate (ClFTP)
The fully activated metabolite, ClFTP, is the primary agent responsible for DNA chain termination.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄ClFN₅O₁₂P₃ | [10] |
| Molecular Weight | 543.62 g/mol (free acid) | [10] |
| Purity (Commercial) | ≥ 95% (HPLC) | [10] |
| Spectroscopic Properties | λmax 262 nm, ε 14.3 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5) | [10] |
| Appearance | Colorless to slightly yellow oil | [10] |
| Storage Conditions | -20°C | [10] |
Biological Role and Signaling Pathways
Clofarabine's efficacy is derived from the coordinated action of its phosphorylated metabolites. ClFDP is not merely a transitional molecule but an active inhibitor of a key enzyme in DNA synthesis.
Metabolic Activation Pathway
Clofarabine enters the cell via nucleoside transporters and is phosphorylated by cytosolic kinases. The conversion of the monophosphate to the diphosphate is the slowest step in the sequence.[3]
Mechanism of Action
Clofarabine's cytotoxicity stems from a dual mechanism involving both ClFDP and ClFTP. ClFDP acts as a potent, slow-onset, reversible inhibitor of ribonucleotide reductase (RNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs).[2] This depletes the pool of dNTPs necessary for DNA replication. Simultaneously, ClFTP competitively inhibits DNA polymerases and gets incorporated into the DNA strand, causing chain termination.[1][4] This combined assault on DNA synthesis and integrity ultimately triggers apoptosis.[1]
Experimental Protocols
Synthesis and Purification of this compound
Objective: To chemically synthesize and purify ClFDP from the parent nucleoside, clofarabine.
Methodology:
-
Protection of Functional Groups: The 5'-hydroxyl group of clofarabine is selectively protected with a dimethoxytrityl (DMT) group. The 3'-hydroxyl group may also require protection depending on the specific phosphorylation strategy.
-
Phosphorylation: The protected nucleoside is subjected to a two-step phosphorylation.
-
Monophosphorylation: The 5'-hydroxyl group (once deprotected) is reacted with a phosphorylating agent (e.g., phosphorus oxychloride or a phosphoramidite (B1245037) reagent) to generate the 5'-monophosphate.
-
Diphosphorylation: The 5'-monophosphate is activated (e.g., with carbonyldiimidazole) and then reacted with inorganic pyrophosphate to yield the 5'-diphosphate.
-
-
Deprotection: All protecting groups are removed under acidic (for DMT) and/or basic conditions.
-
Purification: The crude product is purified using anion-exchange high-performance liquid chromatography (HPLC). The column separates molecules based on their negative charge, effectively isolating the diphosphorylated species from unreacted starting material, monophosphate, and other byproducts.
-
Desalting and Lyophilization: The purified ClFDP fraction is desalted using a size-exclusion column or reverse-phase chromatography and then lyophilized to yield a stable powder.
Analysis by High-Performance Liquid Chromatography (HPLC)
A stability-indicating reverse-phase HPLC method with UV detection is typically used to quantify clofarabine and its metabolites in biological or pharmaceutical samples.[12][13]
Objective: To separate and quantify ClFDP from the parent drug and other metabolites.
Methodology:
-
Sample Preparation:
-
Plasma/Urine: Proteins are precipitated using an organic solvent (e.g., acetonitrile (B52724) or methanol). The supernatant is collected, evaporated, and reconstituted in the mobile phase.[14]
-
Cellular Extracts: Cells are lysed, and the acid-soluble fraction containing nucleotides is extracted using an acid like perchloric acid. The extract is then neutralized.[15]
-
-
Chromatographic System:
-
Column: A reverse-phase column (e.g., C18) is commonly used.
-
Mobile Phase: A gradient elution is employed, typically starting with a high-polarity aqueous buffer (e.g., ammonium (B1175870) phosphate or acetate) and gradually increasing the concentration of an organic modifier like methanol (B129727) or acetonitrile. This allows for the separation of the highly polar phosphorylated metabolites from the less polar parent nucleoside.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
-
Detection:
-
A UV detector is set to the maximum absorbance wavelength of clofarabine (around 263 nm).[5]
-
-
Quantification:
-
A standard curve is generated using known concentrations of purified ClFDP. The peak area from the sample chromatogram is compared to the standard curve to determine the concentration.
-
Conclusion
This compound is a pivotal intermediate in the mechanism of action of clofarabine. Its role extends beyond being a simple precursor to the active triphosphate; it is a potent cytotoxic agent in its own right through the effective inhibition of ribonucleotide reductase. A comprehensive understanding of its physicochemical characteristics, its central position in the metabolic pathway, and the methods for its synthesis and analysis is critical for the continued development and optimization of clofarabine-based therapies and for the design of next-generation nucleoside analogs.
References
- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Clofarabine - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Clofarabine | C10H11ClFN5O3 | CID 119182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Clofarabine = 98 HPLC 123318-82-1 [sigmaaldrich.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
Unraveling the Molecular Battlefield: An In-depth Technical Guide to the Enzymatic Targets of Clofarabine-5'-diphosphate
For Immediate Release
A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed exploration of the enzymatic targets of Clofarabine-5'-diphosphate (ClFDP), the diphosphorylated metabolite of the second-generation purine (B94841) nucleoside analog, clofarabine (B1669196). Clofarabine is an important chemotherapeutic agent, particularly in the treatment of pediatric acute lymphoblastic leukemia. Its cytotoxic effects are mediated through the intracellular actions of its phosphorylated metabolites, with this compound and the subsequent triphosphate form (ClFTP) playing critical roles in disrupting cellular machinery. This document synthesizes current knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and pathways involved.
Executive Summary
Clofarabine, a prodrug, undergoes intracellular phosphorylation to its active mono-, di-, and triphosphate forms. While the triphosphate (ClFTP) is a well-established inhibitor of DNA polymerases and a substrate for DNA incorporation, the diphosphate (B83284) metabolite (ClFDP) has been identified as a potent and key inhibitor of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair. This guide focuses on the enzymatic interactions of this compound, providing a granular view of its mechanism of action and the experimental methodologies used to elucidate these interactions.
Primary Enzymatic Target: Ribonucleotide Reductase (RNR)
The central role of RNR in converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs) makes it a prime target for anticancer therapies. This compound has been demonstrated to be a potent inhibitor of human ribonucleotide reductase (hRNR).[1][2][3][4]
Mechanism of RNR Inhibition
Studies have revealed that ClFDP is a slow-binding, reversible inhibitor of hRNR.[1][2] Its inhibitory action is directed at the large subunit (α) of the enzyme.[1][5] The binding of ClFDP to the catalytic site (C site) of the α subunit induces a significant conformational change, leading to the formation of a kinetically stable hexameric state of the α subunit.[1][2] This alteration of the quaternary structure of the α subunit is a novel mechanism of RNR inhibition, distinguishing it from other nucleoside analogs.[1] This induced hexamerization may prevent the proper association with the β subunit, which is essential for catalytic activity.[1]
In contrast, the triphosphate metabolite, ClFTP, acts as a rapid, reversible inhibitor that binds to the allosteric activity site (A site).[1][2]
Quantitative Inhibition Data
The following table summarizes the key quantitative parameters for the inhibition of human ribonucleotide reductase by this compound and its triphosphate counterpart.
| Inhibitor | Target Enzyme | Inhibition Constant (Ki) | Half-life of Inactivation (t1/2) | Binding Site | Mechanism of Action |
| This compound (ClFDP) | Human Ribonucleotide Reductase (hRNR) | 17 nM | 23 min | Catalytic Site (C site) | Slow-binding, reversible inhibitor; induces hexamerization of the α subunit.[1][2] |
| Clofarabine-5'-triphosphate (ClFTP) | Human Ribonucleotide Reductase (hRNR) | 40 nM | - | Allosteric Site (A site) | Rapid, reversible inhibitor.[1][2][3] |
Secondary Enzymatic Target: DNA Polymerases
While Clofarabine-5'-triphosphate is the primary metabolite interacting with DNA polymerases, the inhibition of RNR by ClFDP contributes significantly to the overall cytotoxic effect by depleting the intracellular pool of deoxynucleoside triphosphates (dNTPs).[1][6] This depletion enhances the competitive advantage of ClFTP for incorporation into DNA by DNA polymerases.[7][8] The incorporation of the clofarabine nucleotide into the growing DNA strand leads to chain termination, a crucial step in triggering apoptosis.[1][6][9] Clofarabine triphosphate has been shown to be a potent inhibitor of DNA polymerase α.[10]
Cellular Uptake and Metabolism
Clofarabine enters the cell and is sequentially phosphorylated to its monophosphate (ClFMP), diphosphate (ClFDP), and triphosphate (ClFTP) forms.[5][8] Deoxycytidine kinase is the primary enzyme responsible for the initial phosphorylation to ClFMP.[1][5][8] The subsequent phosphorylation to ClFDP is the rate-limiting step in the metabolism of clofarabine.[1][11]
Signaling Pathways to Apoptosis
The inhibition of RNR and DNA polymerases by clofarabine metabolites culminates in the induction of apoptosis. The disruption of DNA synthesis and repair leads to the accumulation of DNA damage, which can trigger programmed cell death.[12] Furthermore, clofarabine triphosphate can directly affect mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome C and apoptosis-inducing factor.[6][8] Recent studies have also implicated a non-canonical p53/STING pathway in clofarabine-induced apoptosis and pyroptosis.[12][13]
Experimental Protocols
Ribonucleotide Reductase Inhibition Assay
A common method to determine the inhibitory activity of compounds against RNR involves monitoring the conversion of a radiolabeled NDP substrate to its corresponding dNDP.
Materials:
-
Purified recombinant human RNR (α and β subunits)
-
[3H]-CDP or [14C]-ADP (radiolabeled substrate)
-
ATP and dGTP (allosteric effectors)
-
This compound (inhibitor)
-
Reaction buffer (e.g., HEPES buffer containing MgCl2, DTT)
-
Alkaline phosphatase
-
Scintillation counter and vials
Protocol:
-
Prepare a reaction mixture containing the RNR α subunit, allosteric effectors (ATP and dGTP), and varying concentrations of ClFDP in the reaction buffer.
-
Pre-incubate the mixture to allow for inhibitor binding. For slow-binding inhibitors like ClFDP, this pre-incubation time is critical.
-
Initiate the reaction by adding the β subunit and the radiolabeled substrate (e.g., [3H]-CDP).
-
Allow the reaction to proceed for a defined period at 37°C.
-
Terminate the reaction by heat inactivation.
-
Treat the reaction products with alkaline phosphatase to dephosphorylate the resulting dNDP to the deoxynucleoside.
-
Separate the radiolabeled deoxynucleoside product from the substrate using an appropriate chromatographic method (e.g., HPLC or Dowex column).
-
Quantify the amount of product formed using liquid scintillation counting.
-
Calculate the percentage of inhibition at each ClFDP concentration and determine the IC50 or Ki value.
Experimental Workflow for Assessing RNR Inhibition
Conclusion
This compound is a key metabolite in the cytotoxic cascade of clofarabine, primarily through its potent and unique inhibitory action on ribonucleotide reductase. The induction of a stable hexameric state of the RNR α subunit represents a significant finding in the field of RNR inhibition. Understanding the detailed molecular interactions and the downstream consequences of this inhibition is crucial for the rational design of new anticancer agents and for optimizing existing therapeutic strategies involving clofarabine. This guide provides a foundational resource for researchers and drug development professionals dedicated to advancing cancer therapy.
References
- 1. pnas.org [pnas.org]
- 2. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 3. Clofarabine 5'-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 7. Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clofarabine - Wikipedia [en.wikipedia.org]
- 12. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Intracellular Clofarabine-5'-diphosphate and Triphosphate Levels by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog with significant activity in the treatment of hematologic malignancies, particularly in pediatric acute lymphoblastic leukemia (ALL).[1] As a prodrug, clofarabine is transported into the cell and undergoes sequential phosphorylation to its monophosphate, diphosphate (B83284), and active triphosphate (Clofarabine-5'-triphosphate or Cl-F-ara-ATP) forms.[2][3] The triphosphate metabolite is a potent inhibitor of ribonucleotide reductase and DNA polymerase, leading to the depletion of the intracellular deoxynucleotide triphosphate pool and inhibition of DNA synthesis, ultimately inducing apoptosis in cancer cells.
Monitoring the intracellular concentrations of clofarabine's phosphorylated metabolites is crucial for understanding its mechanism of action, assessing drug efficacy, and optimizing therapeutic regimens. While the triphosphate form is the primary active moiety, the quantification of the diphosphate intermediate can provide valuable insights into the cellular metabolism and kinetics of the drug. This application note provides a detailed protocol for the extraction and quantification of intracellular clofarabine-5'-diphosphate and triphosphate levels in peripheral blood mononuclear cells (PBMCs) or leukemia cells using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
This method involves the isolation of intracellular nucleotides from cultured cells or patient-derived PBMCs, followed by chromatographic separation using High-Performance Liquid Chromatography (HPLC) and sensitive detection by tandem mass spectrometry (MS/MS). The use of an internal standard is essential for accurate quantification. While specific methods for this compound are not extensively published, the methodology for clofarabine-5'-triphosphate can be adapted for the simultaneous measurement of the diphosphate form due to their structural similarities.
Signaling Pathway of Clofarabine
The following diagram illustrates the intracellular activation of clofarabine and its mechanism of action.
Experimental Workflow
The overall experimental workflow for the quantification of intracellular clofarabine phosphates is depicted below.
Quantitative Data Summary
The following tables summarize representative quantitative data for plasma clofarabine and intracellular clofarabine triphosphate from published studies. Data for this compound is not widely available in the literature.
Table 1: Plasma Clofarabine Concentrations in Patients
| Patient Population | Dose | Median Plasma Concentration (μM) | Range (μM) | Citation |
| Adult Acute Leukemia | 40 mg/m²/day | 1.5 | 0.42 - 3.2 | [4][5] |
Table 2: Intracellular Clofarabine-5'-triphosphate (Cl-F-ara-ATP) Concentrations in Leukemia Cells
| Cell Type | Treatment Conditions | Median Intracellular Concentration (μM) | Range (μM) | Citation |
| Leukemia Blasts (in vivo) | 40 mg/m²/day | 19 | 3 - 52 | [4][5] |
| Leukemia Blasts (in vivo) | 55 mg/m²/day | - | 6 - 23 | [4] |
| HL-60 Cells (in vitro) | 10 μM Clofarabine for 6h | 8.3 | - | [2] |
Detailed Experimental Protocols
Isolation of Peripheral Blood Mononuclear Cells (PBMCs)
This protocol is adapted from standard Ficoll-Paque density gradient centrifugation methods.[6]
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS), pH 7.4
-
Centrifuge
Protocol:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing.
-
Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer (plasma and platelets).
-
Collect the layer of mononuclear cells at the plasma-Ficoll interface.
-
Wash the collected cells twice with PBS, centrifuging at 100-250 x g for 10 minutes for each wash.
-
Resuspend the cell pellet in a suitable buffer or medium for cell counting.
Intracellular Metabolite Extraction
This protocol is a general method for extracting small polar molecules like nucleotide phosphates from cells.
Materials:
-
Isolated PBMCs or cultured leukemia cells
-
Ice-cold PBS
-
Pre-chilled (-80°C) extraction solution (e.g., 80% methanol (B129727) in water)
-
Cell scraper (for adherent cells)
-
Centrifuge
Protocol:
-
Count the cells and determine viability (e.g., using a hemocytometer and trypan blue). A minimum of 1 x 10^7 cells is recommended.
-
Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Add 500 µL of pre-chilled 80% methanol to the cell pellet.
-
Vortex vigorously for 1 minute to lyse the cells and precipitate proteins.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the intracellular metabolites.
-
Store the extract at -80°C until LC-MS/MS analysis.
LC-MS/MS Quantification
The following are example parameters for the LC-MS/MS analysis of clofarabine and its phosphorylated metabolites. These may require optimization for specific instruments and for the detection of the diphosphate form.
Liquid Chromatography (LC) Parameters:
| Parameter | Example Value |
| Column | Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | 1 mM Ammonium Acetate in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 95% B over 1 minute, hold at 95% B for 2 minutes, return to 10% B |
| Flow Rate | 0.5 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Parameters:
| Parameter | Example Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 550°C |
| MRM Transitions | |
| Clofarabine | m/z 304.0 → 170.0[7] |
| Internal Standard (e.g., Telmisartan) | m/z 515.1 → 276.1[8] |
| This compound (Predicted) | Requires empirical determination |
| Clofarabine-5'-triphosphate (Predicted) | Requires empirical determination |
| Collision Energy | Optimize for each transition |
Note on MRM Transitions: The MRM transitions for this compound and triphosphate will need to be determined empirically by infusing standard compounds into the mass spectrometer.
Data Analysis
-
Standard Curve: Prepare a standard curve by spiking known concentrations of clofarabine, and if available, its diphosphate and triphosphate forms, into a blank matrix (e.g., cell extract from untreated cells).
-
Quantification: Use the peak area ratios of the analytes to the internal standard to quantify the concentrations in the unknown samples based on the standard curve.
-
Normalization: Express the final intracellular concentrations as pmol per 10^6 or 10^7 cells.
Conclusion
This application note provides a comprehensive overview and detailed protocols for the quantification of intracellular this compound and triphosphate. While specific data for the diphosphate metabolite is limited, the provided methods can be adapted for its analysis. The accurate measurement of these intracellular metabolites is essential for advancing our understanding of clofarabine's pharmacology and for the development of personalized therapeutic strategies.
References
- 1. Use of clofarabine for acute childhood leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ar.iiarjournals.org [ar.iiarjournals.org]
- 3. Determination of Clofarabine Triphosphate Concentrations in Leukemia Cells Using Sensitive, Isocratic High-performance Liquid Chromatography | Anticancer Research [ar.iiarjournals.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing Clofarabine in In Vitro Cancer Cell Models
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog, approved by the FDA for treating pediatric relapsed or refractory acute lymphoblastic leukemia (ALL).[1] Its potent anticancer properties are also being investigated in other hematologic malignancies and solid tumors.[1][2] As an antimetabolite, clofarabine interferes with nucleic acid synthesis, effectively halting the growth of rapidly dividing cancer cells.[3][4] These notes provide an overview of its mechanism of action and detailed protocols for evaluating its efficacy in in vitro cancer cell models.
Mechanism of Action
Clofarabine is a prodrug that exerts its cytotoxic effects after intracellular phosphorylation. It enters the cell via nucleoside transporters and is converted by deoxycytidine kinase to clofarabine-5'-monophosphate.[1][5] This is subsequently phosphorylated to the active 5'-diphosphate (ClFDP) and 5'-triphosphate (ClFTP) metabolites.[3][5] The antitumor activity of clofarabine stems from a multi-pronged attack on cellular processes essential for cancer cell survival and proliferation.
The primary mechanisms include:
-
Inhibition of Ribonucleotide Reductase (RNR): Both the diphosphate (B83284) and triphosphate metabolites of clofarabine inhibit RNR, the enzyme crucial for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA.[5][6] This inhibition depletes the intracellular pool of deoxyribonucleoside triphosphates (dNTPs), hindering DNA replication.[6][7]
-
Inhibition of DNA Synthesis and Repair: The active triphosphate metabolite, clofarabine-5'-triphosphate (ClFTP), competitively inhibits DNA polymerases.[3][7] Its incorporation into the DNA strand leads to the termination of DNA chain elongation.[6] This action not only halts DNA synthesis but also interferes with DNA repair mechanisms.[3][6]
-
Induction of Apoptosis: Clofarabine is a potent inducer of programmed cell death (apoptosis). The accumulation of DNA damage triggers apoptotic pathways.[1][8] Furthermore, clofarabine-5'-triphosphate can disrupt the mitochondrial membrane's integrity, leading to the release of pro-apoptotic proteins like cytochrome C and apoptosis-inducing factor, further ensuring cell death.[3][6] Recent studies also show it can induce apoptosis and pyroptosis through non-canonical pathways like the P53/STING pathway in melanoma and lung cancer cells.[1][9]
Experimental Protocols
Herein are detailed protocols for assessing the in vitro effects of clofarabine on cancer cell models. It is crucial to include appropriate controls (e.g., vehicle-treated cells) in all experiments.
Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay
This protocol determines the concentration of clofarabine that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., AGS, T47D)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Clofarabine stock solution (e.g., in DMSO or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette and plate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 14,000 cells/well for AGS cells for a 24h assay) in 100 µL of complete medium.[10] Incubate for 24 hours at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of clofarabine in complete medium. Remove the old medium from the wells and add 100 µL of the diluted clofarabine solutions. Include wells with medium only (blank) and cells treated with vehicle (negative control).
-
Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.[10]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve (viability vs. log concentration) and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis.
Materials:
-
Treated and control cells
-
Flow cytometry tubes
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with the kit)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture and treat cells with desired concentrations of clofarabine for a specific time (e.g., 24-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer at a concentration of 1x10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples on a flow cytometer within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
References
- 1. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of clofarabine on apoptosis and DNA synthesis in human epithelial colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Chemotherapy - Wikipedia [en.wikipedia.org]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 7. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 8. In Vivo Cytotoxic, Genotoxic and Radiosensitizing Effects of Clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Clofarabine-5'-diphosphate in Ribonucleotide Reductase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent. Its therapeutic efficacy is largely attributed to its impact on nucleic acid synthesis. Upon cellular uptake, clofarabine is phosphorylated to its active metabolites: clofarabine-5'-monophosphate, clofarabine-5'-diphosphate (ClFDP), and clofarabine-5'-triphosphate (ClFTP). Both the diphosphate (B83284) and triphosphate forms are potent inhibitors of human ribonucleotide reductase (hRNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs), the essential precursors for DNA replication and repair.[1][2][3] This document provides detailed application notes and protocols for assessing the inhibitory activity of this compound against ribonucleotide reductase.
Mechanism of Action of Clofarabine Nucleotides on Ribonucleotide Reductase
Ribonucleotide reductase (RNR) is a complex enzyme composed of two subunits: a large catalytic subunit (α) and a smaller radical-generating subunit (β). The large subunit contains the substrate-binding (catalytic) site and two allosteric sites that regulate enzyme activity and substrate specificity.[3]
Clofarabine's diphosphate and triphosphate metabolites inhibit RNR through distinct mechanisms:
-
Clofarabine-5'-triphosphate (ClFTP): Acts as a rapid, reversible inhibitor by binding to the allosteric activity site (A site) on the large subunit.[3][4]
-
This compound (ClFDP): Functions as a slow-binding, reversible inhibitor that targets the catalytic site (C site) of the large subunit.[3][4]
A key feature of inhibition by both ClFDP and ClFTP is the induction of a kinetically stable hexameric form of the α subunit, which is associated with the loss of RNR activity.[3][4]
Data Presentation
The following tables summarize the quantitative data for the inhibition of human ribonucleotide reductase by clofarabine and its phosphorylated derivatives.
Table 1: Inhibitory Potency of Clofarabine and its Metabolites against Human Ribonucleotide Reductase
| Inhibitor | Parameter | Value | Reference(s) |
| Clofarabine (in cell-free assay) | IC50 | 65 nM | [5][6] |
| This compound (ClFDP) | Ki | 17 nM | [2][4] |
| Clofarabine-5'-triphosphate (ClFTP) | Ki | 40 nM | [2][4] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Visualization of Clofarabine's Mechanism of Action
The following diagram illustrates the inhibitory actions of this compound and clofarabine-5'-triphosphate on the large subunit of ribonucleotide reductase.
Caption: Inhibition of RNR by Clofarabine Metabolites.
Experimental Protocols
Two primary methodologies are presented for assessing the inhibition of ribonucleotide reductase by this compound: a classic enzyme activity assay using a radiolabeled substrate and a more contemporary LC-MS/MS method to measure downstream effects on dNTP pools.
Protocol 1: Ribonucleotide Reductase Activity Assay (Radiolabeled)
This protocol is a representative method for directly measuring the enzymatic activity of RNR in the presence of an inhibitor.
Workflow Diagram
Caption: General workflow for an RNR enzymatic activity assay.
Materials and Reagents:
-
Purified human ribonucleotide reductase (α and β subunits)
-
This compound
-
[5-³H]Cytidine 5'-diphosphate ([³H]CDP)
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT)
-
Thioredoxin and thioredoxin reductase
-
NADPH
-
Assay Buffer: e.g., 50 mM HEPES, pH 7.6, 15 mM MgCl₂, 150 mM KCl
-
Quenching solution: e.g., perchloric acid
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates or HPLC system
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, ATP, DTT, thioredoxin, thioredoxin reductase, and NADPH.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Enzyme Addition: Add the purified RNR α and β subunits to initiate the reaction.
-
Substrate Addition: Start the enzymatic reaction by adding [³H]CDP.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution.
-
Product Separation: Separate the product, [³H]dCDP, from the substrate, [³H]CDP, using TLC or HPLC.
-
Quantification: Quantify the amount of [³H]dCDP formed by scintillation counting.
-
Data Analysis: Calculate the percentage of RNR inhibition for each concentration of this compound and determine the IC50 value.
Protocol 2: LC-MS/MS Analysis of Intracellular dNTP Pools
This protocol measures the downstream effect of RNR inhibition by quantifying the changes in intracellular dNTP concentrations.
Workflow Diagram
Caption: Workflow for LC-MS/MS analysis of dNTP pools.
Materials and Reagents:
-
Cell line of interest (e.g., leukemia cell line)
-
Clofarabine
-
Cell culture medium and supplements
-
Extraction solution (e.g., ice-cold 60% methanol)
-
LC-MS/MS system
-
dNTP standards
Procedure:
-
Cell Culture and Treatment: Culture the chosen cell line to the desired density. Treat the cells with varying concentrations of clofarabine for a specified time. Include an untreated control.
-
Cell Harvesting and Lysis: Harvest the cells and perform nucleotide extraction using an appropriate method, such as lysis with an ice-cold methanol (B129727) solution.
-
Sample Preparation: Centrifuge the cell lysate to remove debris and collect the supernatant containing the nucleotides.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to separate and quantify the intracellular dNTPs (dATP, dCTP, dGTP, dTTP).
-
Data Analysis: Construct standard curves for each dNTP using known concentrations. Quantify the dNTP levels in the treated and untreated samples.
-
Results Interpretation: Compare the dNTP levels in clofarabine-treated cells to the control cells to determine the extent of RNR inhibition. A significant decrease in dNTP pools is indicative of RNR inhibition.[1]
Conclusion
The provided application notes and protocols offer a comprehensive guide for investigating the inhibitory effects of this compound on ribonucleotide reductase. The combination of direct enzymatic assays and the analysis of intracellular dNTP pools will provide a thorough understanding of the compound's mechanism of action, which is crucial for both basic research and drug development.
References
- 1. A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A LC-MS/MS method for the analysis of intracellular nucleoside triphosphate levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. scilit.com [scilit.com]
Application Notes: Studying DNA Polymerase Activity with Clofarabine Metabolites
Introduction
Clofarabine is a second-generation purine (B94841) nucleoside analog approved for treating relapsed or refractory acute lymphoblastic leukemia.[1][2] It functions as a prodrug that, upon entering a cell, undergoes sequential phosphorylation to its active mono-, di-, and triphosphate forms.[3][4] The primary cytotoxic effects are mediated by the triphosphate metabolite (Clofarabine-5'-triphosphate or ClFTP), which competitively inhibits DNA polymerases and ribonucleotide reductase (RNR), leading to the termination of DNA synthesis and induction of apoptosis.[5][6][7]
While ClFTP is the principal inhibitor of DNA polymerase, the diphosphate (B83284) metabolite (Clofarabine-5'-diphosphate or ClFDP) also plays a significant biological role. Phosphorylation from the monophosphate to the diphosphate form is the rate-limiting step in clofarabine's activation.[5][8] Furthermore, ClFDP has been identified as a potent, slow-binding inhibitor of RNR, the enzyme responsible for producing the deoxynucleotide building blocks for DNA synthesis.[8] Although less efficient than dNTPs, some DNA polymerases have been shown to utilize deoxyribonucleoside diphosphates (dNDPs) as substrates, suggesting a potential secondary mechanism for ClFDP's impact on DNA synthesis.[9]
These application notes provide protocols and data for researchers studying the inhibitory effects of clofarabine's metabolites on DNA polymerase activity.
Mechanism of Action
Clofarabine's anticancer activity stems from a multi-faceted attack on DNA synthesis and repair. After cellular uptake, it is phosphorylated by deoxycytidine kinase to clofarabine-5'-monophosphate. Subsequent phosphorylations yield the diphosphate (ClFDP) and the primary active metabolite, the triphosphate (ClFTP).[8]
Key inhibitory actions include:
-
Ribonucleotide Reductase (RNR) Inhibition: Both ClFDP and ClFTP inhibit RNR. ClFTP is proposed to bind to an allosteric site, while ClFDP acts as a slow-binding, reversible inhibitor at the catalytic site.[8] This depletes the intracellular pool of deoxynucleotides (dNTPs), which enhances the activity of ClFTP by reducing the concentration of its natural competitor, dATP.[5]
-
DNA Polymerase Inhibition: ClFTP competitively inhibits replicative DNA polymerases, particularly polymerases α and ε.[5] It acts as a substrate for these enzymes and, upon incorporation into a growing DNA strand, terminates chain elongation.[1][10] This action triggers DNA damage responses and apoptosis.[4][7]
Quantitative Data on Clofarabine Metabolite Activity
The following table summarizes key quantitative metrics for the inhibitory activity of clofarabine's phosphorylated forms against their primary targets.
| Metabolite | Target Enzyme | Parameter | Value | Reference |
| Clofarabine-5'-triphosphate | Ribonucleotide Reductase | IC₅₀ | 65 nM | [3] |
| Clofarabine-5'-triphosphate | DNA Polymerase α | Kᵢ (vs dATP) | ~1.0 µM | [5] |
| Clofarabine-5'-diphosphate | Ribonucleotide Reductase | Kᵢ | 0.40 ± 0.06 µM | [8] |
| Clofarabine-5'-diphosphate | Ribonucleotide Reductase | kon (k₂) | 0.58 ± 0.01 min⁻¹ | [8] |
| Clofarabine-5'-diphosphate | Ribonucleotide Reductase | koff (k₋₂) | 0.03 ± 0.01 min⁻¹ | [8] |
| Clofarabine (parent drug) | Various Leukemia & Solid Tumor Cell Lines | Cytotoxicity (IC₅₀) | 0.028 – 0.29 µM | [3] |
Protocol 1: Fluorometric DNA Polymerase Activity Assay for Inhibitor Screening
This protocol describes a non-radioactive, high-throughput method to measure the activity of a purified DNA polymerase and assess the inhibitory potential of compounds like this compound. The assay relies on the incorporation of dNTPs into a DNA template-primer complex, where a fluorescent DNA probe hybridizes to the newly synthesized strand, resulting in a quantifiable signal.
Principle
The assay measures the extension of a DNA primer annealed to a template strand by a DNA polymerase. A DNA probe, which is quenched in its unbound state, fluoresces upon intercalating with the double-stranded product. The fluorescence intensity is directly proportional to the amount of new DNA synthesized and, therefore, to the polymerase activity. A reduction in signal in the presence of an inhibitor indicates its potency.
Materials and Reagents
-
Purified DNA Polymerase (e.g., human DNA Polymerase α)
-
This compound (inhibitor)
-
10X DNA Polymerase Reaction Buffer (e.g., 500 mM Tris-HCl, 100 mM MgCl₂, 10 mM DTT, pH 7.5)
-
dNTP Mix (10 mM each of dATP, dCTP, dGTP, dTTP)
-
Template/Primer DNA: A pre-annealed oligonucleotide duplex.
-
Fluorescent DNA Probe (e.g., PicoGreen™ or a similar intercalating dye)
-
Stop Solution (e.g., 50 mM EDTA)
-
Nuclease-free water
-
96-well white or black microplate (for fluorescence reading)
-
Fluorometric plate reader
Experimental Procedure
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a 1X DNA Polymerase Reaction Buffer by diluting the 10X stock with nuclease-free water.
-
Prepare serial dilutions of this compound in 1X Reaction Buffer to test a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Dilute the DNA Polymerase, dNTP mix, and Template/Primer to desired working concentrations in 1X Reaction Buffer.
-
-
Reaction Setup (per well of a 96-well plate):
-
Create a master mix containing the 1X buffer, Template/Primer, and dNTPs.
-
In each well, add the following in order:
-
25 µL Nuclease-free water
-
5 µL 10X Reaction Buffer
-
5 µL dNTP Mix (final concentration ~200 µM each)
-
5 µL Template/Primer DNA (final concentration ~50 nM)
-
5 µL Inhibitor solution (this compound dilution or buffer for control)
-
-
Pre-incubate the plate at the desired reaction temperature (e.g., 37°C) for 5 minutes.
-
-
Initiate the Reaction:
-
Add 5 µL of diluted DNA Polymerase to each well to start the reaction. The final volume should be 50 µL.
-
Controls:
-
Positive Control (100% Activity): No inhibitor added (substitute with buffer).
-
Negative Control (No Enzyme): No DNA polymerase added (substitute with buffer).
-
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.
-
-
Stop the Reaction:
-
Add 10 µL of Stop Solution (50 mM EDTA) to each well to chelate Mg²⁺ and halt the polymerase activity.
-
-
Fluorescence Detection:
-
Dilute the fluorescent DNA probe according to the manufacturer's instructions in an appropriate buffer (e.g., TE buffer).
-
Add 50 µL of the diluted probe to each well.
-
Incubate for 5 minutes at room temperature, protected from light.
-
Read the fluorescence in a microplate reader using the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation / ~520 nm emission for PicoGreen™).
-
Data Analysis
-
Subtract the average fluorescence of the "No Enzyme" negative control from all other readings.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = (1 - (Signal_Inhibitor / Signal_PositiveControl)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Logical Relationship: Competitive Inhibition
The primary mechanism by which Clofarabine-5'-triphosphate (ClFTP) inhibits DNA polymerase is through competitive inhibition with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP). Both molecules compete for the active site of the polymerase. Due to its structural similarity, ClFTP can bind to the active site, and if incorporated, it terminates the growing DNA chain because its 2'-fluoroarabinofuranosyl sugar moiety prevents the formation of a subsequent phosphodiester bond.
References
- 1. Clofarabine - Wikipedia [en.wikipedia.org]
- 2. Clofarabine | C10H11ClFN5O3 | CID 119182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 6. Oncology [pharmacology2000.com]
- 7. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 8. pnas.org [pnas.org]
- 9. DNA synthesis from diphosphate substrates by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodologies for In Vivo Studies of Clofarabine Metabolites: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog utilized in the treatment of certain hematologic malignancies. Its in vivo efficacy and toxicity are closely linked to its metabolism, primarily its conversion to the active 5'-triphosphate form and its degradation to metabolites such as 6-ketoclofarabine. Understanding the distribution, concentration, and clearance of these metabolites is crucial for optimizing therapeutic strategies and managing adverse effects. These application notes provide an overview of the methodologies for in vivo studies of clofarabine metabolites, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of key pathways and workflows.
Metabolic Pathway and Mechanism of Action
Clofarabine exerts its cytotoxic effects through a multi-faceted mechanism initiated by its intracellular phosphorylation. The drug is transported into cells and sequentially phosphorylated, first by deoxycytidine kinase to clofarabine monophosphate, and subsequently to the diphosphate (B83284) and the active triphosphate forms. Clofarabine triphosphate inhibits DNA polymerase and ribonucleotide reductase, leading to the suppression of DNA synthesis and repair, ultimately inducing apoptosis.[1][2][3] A recently elucidated pathway also suggests that clofarabine can activate the p53-STING-NF-κB signaling pathway, further contributing to apoptosis and pyroptosis.[4] The primary metabolite identified in in vivo studies is 6-ketoclofarabine, which is formed through the action of adenosine (B11128) deaminase.[5][6]
Quantitative Data on Clofarabine and its Metabolites
The following tables summarize quantitative data from in vivo studies of clofarabine and its primary metabolite, 6-ketoclofarabine, in rats.
Table 1: Distribution of Clofarabine and Metabolites in Fischer 344 Rats (25 mg/kg/day IV)[5][6]
| Analyte | Matrix | % of Total Radioactivity |
| Clofarabine | Urine (24h) | 87.2% |
| 6-ketoclofarabine | Urine (24h) | ~7% |
| Clofarabine | Feces (24h) | 6.9% |
| 6-ketoclofarabine | Feces (24h) | ~7% |
| Clofarabine | Myocardium | >97% |
| 6-ketoclofarabine | Myocardium | <2% |
| Clofarabine | Liver | >94% |
| 6-ketoclofarabine | Liver | <2% |
Table 2: Pharmacokinetic Parameters of Clofarabine in Fischer 344 Rats (25 mg/kg/day IV)[5]
| Parameter | Value |
| Plasma Elimination Half-life (Phase 1) | 0.3 h |
| Plasma Elimination Half-life (Phase 2) | 1.3 h |
| Plasma Elimination Half-life (Phase 3) | 12.8 h |
Experimental Protocols
In Vivo Rat Study Workflow
The following diagram illustrates a typical workflow for an in vivo study of clofarabine metabolites in a rat model.
Protocol 1: In Vivo Study of Clofarabine Metabolism in Rats
This protocol is based on methodologies described for studies in Fischer 344 rats.[5][6]
1. Animal Model and Dosing:
-
Species: Male Fischer 344 rats.
-
Acclimatization: Acclimatize animals for at least one week prior to the study.
-
Dosing: Administer [14C]clofarabine intravenously at a dose of 25 mg/kg/day for 5 consecutive days.
2. Sample Collection:
-
Urine and Feces: Collect urine and feces for 24 hours post-dose in metabolism cages.
-
Blood: Collect blood samples at various time points (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours) via tail vein or cardiac puncture into heparinized tubes. Centrifuge to obtain plasma.
-
Tissues: At the end of the study, euthanize animals and collect tissues of interest (e.g., liver, myocardium, kidney).
3. Sample Processing:
-
Plasma: Store plasma at -80°C until analysis.
-
Urine and Feces: Homogenize feces in water. Store urine and fecal homogenates at -20°C.
-
Tissues: Homogenize tissues in an appropriate buffer.
4. Sample Analysis:
-
Total Radioactivity: Determine the total radioactivity in all samples using a liquid scintillation counter.
-
Metabolite Profiling:
-
Use High-Performance Liquid Chromatography (HPLC) with an in-line radiodetector and a mass spectrometer.
-
Separate metabolites on a C18 reverse-phase column.
-
Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Identify and quantify clofarabine and its metabolites based on retention time and mass spectra compared to standards.
-
Protocol 2: Quantification of Clofarabine and 6-Ketoclofarabine in Plasma by LC-MS/MS
This protocol is a composite of methodologies described for the analysis of clofarabine in biological matrices.[7][8][9][10]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an internal standard (e.g., cladribine (B1669150) or telmisartan).
-
Vortex for 30 seconds.
-
Centrifuge at 13,200 rpm for 5 minutes.
-
Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS System:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of methanol (B129727) or acetonitrile and an aqueous solution of ammonium acetate (B1210297) or formic acid.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
3. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clofarabine: m/z 304.0 → 170.0
-
Internal Standard (Cladribine): m/z 286.1 → 170.0
-
-
Optimize source parameters (e.g., curtain gas, source temperature, ion spray voltage) for maximum sensitivity.
4. Calibration and Quantification:
-
Prepare a calibration curve by spiking blank plasma with known concentrations of clofarabine.
-
The linear range is typically from 2.00 to 1000.00 ng/mL.[7]
-
Quantify clofarabine in the samples by interpolating from the calibration curve.
Protocol 3: Determination of Intracellular Clofarabine Triphosphate by HPLC
This protocol is based on a described isocratic HPLC method for the analysis of clofarabine triphosphate in leukemia cells.[11][12]
1. Cell Lysis and Nucleotide Extraction:
-
Harvest leukemia cells and wash with phosphate-buffered saline.
-
Lyse the cells and extract nucleotides using a suitable method, such as perchloric acid precipitation followed by neutralization.
2. HPLC System:
-
HPLC System: An isocratic HPLC system with a UV detector.
-
Column: Anion-exchange column (e.g., TSK DEAE-2SW, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: 0.06 M Na2HPO4 (pH 6.9) with 20% acetonitrile.
-
Flow Rate: 0.7 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 500 µL.
3. Calibration and Quantification:
-
Prepare a standard curve using known concentrations of clofarabine triphosphate.
-
The quantitation limits are typically between 10 pmol and 5,000 pmol.[11]
-
Calculate the intracellular concentration of clofarabine triphosphate based on the peak area and express it as pmol/10^7 cells.
References
- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 2. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 3. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The distribution, metabolism, and elimination of clofarabine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Determination of Clofarabine in Human Plasma by LC-MS/MS [journal11.magtechjournal.com]
- 11. Determination of Clofarabine Triphosphate Concentrations in Leukemia Cells Using Sensitive, Isocratic High-performance Liquid Chromatography | Anticancer Research [ar.iiarjournals.org]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
Designing Drug Interaction Studies with Clofarabine-5'-Diphosphate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog utilized in the treatment of relapsed or refractory acute lymphoblastic leukemia. As a prodrug, clofarabine undergoes intracellular phosphorylation to its active metabolites, clofarabine-5'-monophosphate, clofarabine-5'-diphosphate (ClFDP), and clofarabine-5'-triphosphate (ClFTP). While the triphosphate form is a known inhibitor of DNA polymerases, both the diphosphate (B83284) and triphosphate metabolites are potent inhibitors of ribonucleotide reductase (RNR), a critical enzyme for DNA synthesis and repair.[1] Understanding the potential for drug-drug interactions (DDIs) with clofarabine, and specifically its diphosphate metabolite, is crucial for optimizing its therapeutic efficacy and minimizing toxicity.
These application notes provide a framework for designing and conducting in vitro studies to evaluate the DDI potential of investigational drugs with this compound. The protocols outlined below focus on key interaction mechanisms, including inhibition of ribonucleotide reductase and interactions with relevant drug transporters.
Key Signaling and Metabolic Pathway
The metabolic activation of clofarabine is a critical determinant of its cytotoxic activity. The following diagram illustrates the intracellular phosphorylation cascade leading to the formation of the active diphosphate and triphosphate metabolites.
Quantitative Data Summary
The following table summarizes key quantitative parameters for Clofarabine and its metabolites, providing a basis for designing drug interaction studies.
| Parameter | Value | Compound | Enzyme/Cell Line | Reference |
| Ki | 17 nM | This compound | Ribonucleotide Reductase | [2] |
| IC50 | 65 nM | Clofarabine | Ribonucleotide Reductase | [3] |
| IC50 | 95.01 nM (48h) | Clofarabine | HEL-NS Cell Line | [4] |
| IC50 | 95.0 nM (48h) | Clofarabine | HEL-p53R2KD Cell Line | [4] |
Experimental Protocols
Protocol 1: In Vitro Ribonucleotide Reductase (RNR) Inhibition Assay
This protocol is designed to assess the potential of a test compound to inhibit RNR activity in the presence of this compound, identifying potential synergistic or antagonistic interactions.
Workflow:
Materials:
-
Human recombinant Ribonucleotide Reductase (RNR1 and RNR2 subunits)
-
This compound (ClFDP)
-
Test compound
-
Substrate solution: Cytidine 5'-diphosphate (CDP)
-
Effector solution: Adenosine 5'-triphosphate (ATP)
-
Assay buffer (e.g., HEPES buffer with magnesium acetate (B1210297) and DTT)
-
Quenching solution (e.g., perchloric acid)
-
HPLC system for product quantification
Procedure:
-
Enzyme Preparation: Reconstitute and dilute RNR1 and RNR2 subunits in assay buffer to the desired concentration.
-
Compound Preparation: Prepare serial dilutions of the test compound and a fixed concentration of ClFDP (e.g., at its Ki of 17 nM).
-
Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, substrate solution, effector solution, ClFDP, and the test compound. Initiate the reaction by adding the RNR enzyme preparation.
-
Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding the quenching solution.
-
Product Quantification: Centrifuge the samples to pellet precipitated protein. Analyze the supernatant using a validated HPLC method to quantify the formation of deoxycytidine diphosphate (dCDP).
-
Data Analysis: Calculate the percentage of RNR inhibition for each concentration of the test compound in the presence of ClFDP. Determine the IC50 value of the test compound and assess any shifts in the IC50 of ClFDP to determine the nature of the interaction (synergistic, additive, or antagonistic).
Protocol 2: In Vitro Drug Transporter Interaction Assay
This protocol is designed to evaluate whether a test compound can inhibit the transport of clofarabine by key renal uptake transporters (OAT1, OAT3, OCT1, OCT2), which could lead to altered renal clearance and systemic exposure.
Logical Flow for Transporter Interaction Assessment:
Materials:
-
HEK293 cells stably expressing human OAT1, OAT3, OCT1, or OCT2 transporters (and a parental control cell line)
-
Radiolabeled [¹⁴C]-Clofarabine
-
Test compound
-
Known inhibitors for each transporter (e.g., probenecid (B1678239) for OATs, cimetidine (B194882) for OCTs) as positive controls
-
Cell culture medium and reagents
-
Assay buffer (e.g., Hanks' Balanced Salt Solution)
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture the transporter-expressing and parental cell lines to confluence in appropriate multi-well plates.
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control inhibitors in assay buffer.
-
Assay Initiation: Wash the cell monolayers with assay buffer. Pre-incubate the cells with the test compound or control inhibitor for a short period (e.g., 10 minutes).
-
Uptake: Add the assay buffer containing [¹⁴C]-Clofarabine and the test compound/inhibitor to the cells and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Uptake Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Subtract the uptake in parental cells from that in transporter-expressing cells to determine the transporter-specific uptake. Calculate the percentage of inhibition of clofarabine uptake by the test compound at each concentration and determine the IC50 value.
Conclusion
The provided application notes and protocols offer a starting point for the systematic investigation of drug interactions with this compound. By evaluating the impact of co-administered drugs on the key metabolic and transport pathways of clofarabine, researchers can gain valuable insights into potential DDIs, contributing to the safer and more effective use of this important chemotherapeutic agent. It is recommended to adapt these general protocols to specific laboratory conditions and to validate all assays thoroughly.
References
Application Notes and Protocols for Cellular Uptake Assays of Clofarabine and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent used in the treatment of hematological malignancies. Its therapeutic efficacy is contingent upon its transport into target cells and subsequent phosphorylation to its active triphosphate form. Understanding the cellular uptake mechanisms of clofarabine and its metabolites is crucial for optimizing drug delivery, overcoming resistance, and developing novel therapeutic strategies.
Clofarabine enters cells through both passive diffusion and active transport mediated by nucleoside transporters, including equilibrative nucleoside transporters (ENTs) and concentrative nucleoside transporters (CNTs).[1] Once inside the cell, clofarabine is phosphorylated by deoxycytidine kinase to clofarabine monophosphate and subsequently to the active moiety, clofarabine triphosphate. This active metabolite inhibits DNA polymerase and ribonucleotide reductase, leading to the termination of DNA synthesis and induction of apoptosis.[1][2]
The primary metabolite of clofarabine identified in plasma is 6-ketoclofarabine, which is formed via adenosine (B11128) deaminase.[3][4][5] While 6-ketoclofarabine is considered a minor metabolite and is rapidly cleared from plasma, its cellular transport kinetics are not well-characterized.[4][5] These application notes provide detailed protocols for conducting cellular uptake assays for clofarabine and can be adapted to study its metabolites, such as 6-ketoclofarabine.
Data Presentation
Table 1: Known Transporters of Clofarabine
| Transporter Family | Specific Transporter | Role in Clofarabine Uptake | Reference |
| Equilibrative Nucleoside Transporters (ENTs) | hENT1 | Major contributor to uptake | [1] |
| hENT2 | Contributes to uptake | [1] | |
| Concentrative Nucleoside Transporters (CNTs) | hCNT2 | Contributes to uptake | [1] |
| hCNT3 | Efficiently transports clofarabine | [1] |
Table 2: Comparative Uptake Efficiency of Clofarabine by Nucleoside Transporters
| Transporter | Relative Uptake Efficiency | Reference |
| hENT1 | High | [1] |
| hENT2 | Moderate | [1] |
| hCNT2 | Low to Moderate | [1] |
| hCNT3 | High | [1] |
Note: Quantitative kinetic parameters (Km and Vmax) for the uptake of clofarabine's primary metabolite, 6-ketoclofarabine, are not currently available in the literature. The protocols provided below can be utilized to determine these parameters.
Experimental Protocols
Two primary methods for quantifying the cellular uptake of clofarabine and its metabolites are presented: a radiolabeled substrate assay and a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based method.
Protocol 1: Radiolabeled Cellular Uptake Assay
This protocol is a classic and highly sensitive method for studying transporter kinetics. It relies on the use of radiolabeled clofarabine (e.g., [3H]-clofarabine or [14C]-clofarabine). A similar approach can be used for radiolabeled metabolites if available.
Materials:
-
Cancer cell line of interest (e.g., leukemia cell lines like CEM or K562, or other relevant cancer cells)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Transport buffer (e.g., Hank's Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
Radiolabeled clofarabine or metabolite (e.g., [3H]-clofarabine)
-
Unlabeled clofarabine or metabolite
-
Specific transporter inhibitors (e.g., Nitrobenzylthioinosine (NBMPR) for ENT1)
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Microcentrifuge tubes
-
Liquid scintillation counter
Procedure:
-
Cell Seeding:
-
Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment. For suspension cells, a density of 1-2 x 106 cells/mL is recommended.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours.
-
-
Preparation for Uptake Assay:
-
On the day of the assay, gently aspirate the culture medium.
-
Wash the cells twice with pre-warmed (37°C) transport buffer.
-
After the final wash, add 0.5 mL of pre-warmed transport buffer to each well and incubate for 15-30 minutes at 37°C to equilibrate the cells.
-
-
Uptake Initiation:
-
Prepare working solutions of radiolabeled substrate in transport buffer at various concentrations (e.g., for kinetic studies, concentrations ranging from 0.1 to 10 times the expected Km).
-
To initiate the uptake, aspirate the equilibration buffer and add the radiolabeled substrate solution to each well.
-
For inhibition studies, pre-incubate the cells with the inhibitor for a specified time before adding the radiolabeled substrate along with the inhibitor.
-
To determine non-specific uptake, add a high concentration of unlabeled clofarabine (e.g., 100-fold excess) along with the radiolabeled substrate to a set of wells.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time course (e.g., 1, 5, 15, 30 minutes). The linear range of uptake should be determined in preliminary experiments.
-
-
Uptake Termination and Washing:
-
To stop the uptake, rapidly aspirate the substrate solution.
-
Immediately wash the cells three times with 1 mL of ice-cold PBS to remove extracellular radiolabeled substrate. Perform this step quickly to minimize efflux.
-
-
Cell Lysis and Quantification:
-
After the final wash, add 0.5 mL of cell lysis buffer to each well and incubate for at least 30 minutes at room temperature with gentle agitation to ensure complete lysis.
-
Transfer the lysate to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail to each vial.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well using a parallel plate and a standard protein assay (e.g., BCA assay).
-
Calculate the rate of uptake and express it as pmol/mg protein/min.
-
Subtract the non-specific uptake from the total uptake to obtain the specific uptake.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
-
Protocol 2: LC-MS/MS-Based Cellular Uptake Assay
This method offers high specificity and the ability to simultaneously measure the parent drug and its metabolites without the need for radiolabeling.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Transport buffer (e.g., HBSS with 10 mM HEPES, pH 7.4)
-
Clofarabine and its metabolites (e.g., 6-ketoclofarabine)
-
Internal standard (IS) (e.g., a stable isotope-labeled analog of clofarabine)
-
Acetonitrile (B52724) with 0.1% formic acid (for protein precipitation)
-
Methanol
-
Multi-well cell culture plates
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding and Preparation:
-
Follow steps 1 and 2 from Protocol 1.
-
-
Uptake Initiation:
-
Prepare working solutions of clofarabine and/or its metabolites in transport buffer at various concentrations.
-
Initiate the uptake by aspirating the equilibration buffer and adding the drug solution to each well.
-
For inhibition studies, pre-incubate with inhibitors as described in Protocol 1.
-
-
Incubation:
-
Incubate at 37°C for a predetermined time course.
-
-
Uptake Termination and Washing:
-
Follow step 5 from Protocol 1.
-
-
Sample Preparation for LC-MS/MS:
-
After the final wash, add a specific volume of ice-cold acetonitrile containing the internal standard to each well to precipitate proteins and lyse the cells.
-
Scrape the cells and transfer the cell lysate/acetonitrile mixture to a microcentrifuge tube.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Develop and validate an LC-MS/MS method for the quantification of clofarabine and its metabolites. This includes optimizing chromatographic separation and mass spectrometric detection parameters (e.g., precursor and product ions, collision energy).
-
Prepare a standard curve by spiking known concentrations of the analytes and the internal standard into the matrix (cell lysate from untreated cells).
-
Inject the samples and standards onto the LC-MS/MS system.
-
-
Data Analysis:
-
Quantify the intracellular concentrations of clofarabine and its metabolites using the standard curve.
-
Normalize the data to the protein concentration of each sample.
-
Calculate the uptake rate and perform kinetic analysis as described in Protocol 1.
-
Mandatory Visualization
Caption: Cellular uptake and mechanism of action of Clofarabine.
Caption: General experimental workflow for cellular uptake assays.
References
- 1. A comparison of the transportability, and its role in cytotoxicity, of clofarabine, cladribine, and fludarabine by recombinant human nucleoside transporters produced in three model expression systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Population pharmacokinetics of clofarabine and its metabolite 6-ketoclofarabine in adult and pediatric patients with cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Apoptosis Induction by Clofarabine-5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog that serves as a potent antineoplastic agent.[1] It is a prodrug that, upon intracellular phosphorylation, is converted to its active triphosphate metabolite. This active form inhibits DNA synthesis and ribonucleotide reductase, leading to the induction of apoptosis in rapidly dividing cancer cells.[2][3] Clofarabine-5'-diphosphate is an intermediate in this phosphorylation cascade. Measuring the apoptotic response induced by clofarabine is crucial for evaluating its efficacy and understanding its mechanism of action in preclinical and clinical settings.
These application notes provide an overview of common assays to quantify apoptosis induced by clofarabine and detailed protocols for their implementation.
Mechanism of Clofarabine-Induced Apoptosis
Clofarabine exerts its apoptotic effects through a multi-faceted approach. After its conversion to the active triphosphate form, it is incorporated into the DNA strand, causing premature chain termination and halting DNA synthesis.[2] This DNA damage triggers a cascade of cellular events leading to programmed cell death.[1] Furthermore, clofarabine inhibits ribonucleotide reductase, an enzyme essential for producing the building blocks of DNA, thereby depleting the pool of deoxyribonucleotides necessary for DNA replication and repair.[2] Clofarabine also induces mitochondrial membrane permeabilization, which leads to the release of pro-apoptotic factors like cytochrome c, subsequently activating the caspase cascade.[4] Recent studies have also implicated the p53/STING pathway in clofarabine-induced apoptosis.[1]
Diagram of Clofarabine's Apoptotic Signaling Pathway
Caption: Clofarabine's mechanism of apoptosis induction.
Quantitative Data Summary
The following tables summarize quantitative data on apoptosis induction by clofarabine in various cancer cell lines.
Table 1: IC50 Values of Clofarabine in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |
| T47D | Breast Cancer | 48 | 3 | [5] |
| T47D | Breast Cancer | 72 | 2.5 | [5] |
| AGS | Gastric Adenocarcinoma | 24 | 0.184 | [3] |
| AGS | Gastric Adenocarcinoma | 48 | 0.919 | [3] |
| AGS | Gastric Adenocarcinoma | 72 | 1.652 | [3] |
| NB4 | Leukemia | 48 | 0.01 - 0.1 | [6] |
| Melanoma Cells | Melanoma | Not Specified | ~0.060 | [1] |
| Lung Cancer Cells | Lung Cancer | Not Specified | ~0.411 | [1] |
Table 2: Percentage of Apoptotic Cells Following Clofarabine Treatment (Annexin V/PI Staining)
| Cell Line | Clofarabine Concentration (µM) | Incubation Time (h) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells | Total % Apoptotic Cells | Reference |
| T47D | 2.5 | 72 | - | - | 74.46 | [5] |
| T47D | 3 | 48 | - | - | 26.91 | [5] |
| AGS | IC50 (0.184) | 24 | 43.10 | - | - | [3] |
| AGS | IC50 (0.919) | 48 | 27.20 | - | - | [3] |
| AGS | IC50 (1.652) | 72 | 20.80 | - | - | [3] |
| Breast Cancer Cells | 0.2 | 48 | >40 | >40 | >40 | [7] |
Experimental Protocols
Annexin V/Propidium (B1200493) Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow
Caption: Workflow for Annexin V/PI apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Microcentrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells at a density of 0.5 x 10^6 cells/mL in a 6-well plate.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
Cell Harvesting:
-
For suspension cells, transfer the cell suspension to a centrifuge tube.
-
For adherent cells, gently detach cells using a non-enzymatic cell dissociation solution.
-
Centrifuge at 300 x g for 5 minutes and discard the supernatant.
-
-
Staining:
-
Wash the cells twice with ice-cold PBS.
-
Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay (Colorimetric or Fluorometric)
This assay measures the activity of executioner caspases, such as caspase-3 and caspase-7, which are key mediators of apoptosis.
Principle of Caspase Activity Assay
Caption: Principle of a colorimetric caspase assay.
Materials:
-
Caspase-3/7 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
Microplate reader
Procedure:
-
Cell Lysate Preparation:
-
Seed and treat cells with this compound as described in the Annexin V protocol.
-
Harvest and wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute to pellet cellular debris.
-
Collect the supernatant containing the cytosolic extract.
-
-
Assay Reaction:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add 50 µL of cell lysate per well.
-
Prepare the reaction buffer containing the caspase substrate (e.g., DEVD-pNA for colorimetric assays or Ac-DEVD-AMC for fluorometric assays) according to the kit instructions.
-
Add 50 µL of the reaction buffer to each well.
-
-
Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm for colorimetric assays or fluorescence at Ex/Em = 380/460 nm for fluorometric assays.
-
The signal intensity is proportional to the caspase activity.
-
Mitochondrial Membrane Potential (MMP) Assay
This assay detects the disruption of the mitochondrial membrane potential, an early event in the intrinsic pathway of apoptosis.
Materials:
-
Mitochondrial Membrane Potential Assay Kit with JC-1 or TMRE dye
-
Fluorescence microscope or flow cytometer
Procedure (using JC-1):
-
Cell Seeding and Treatment:
-
Seed cells in a suitable culture plate or on coverslips.
-
Treat cells with this compound and controls. Include a positive control for mitochondrial depolarization (e.g., CCCP).
-
-
Staining:
-
Prepare the JC-1 staining solution according to the kit protocol.
-
Remove the culture medium and wash the cells once with assay buffer.
-
Add the JC-1 staining solution to the cells and incubate at 37°C for 15-30 minutes in the dark.
-
-
Analysis:
-
Wash the cells with assay buffer.
-
Analyze the cells using a fluorescence microscope or flow cytometer.
-
In healthy cells with high MMP, JC-1 forms aggregates that emit red fluorescence.
-
In apoptotic cells with low MMP, JC-1 remains as monomers and emits green fluorescence.
-
The ratio of red to green fluorescence is used to quantify the change in MMP.
-
DNA Fragmentation (Sub-G1) Analysis by Flow Cytometry
This method quantifies the fraction of cells with fragmented DNA, a hallmark of late-stage apoptosis.
Procedure:
-
Cell Preparation:
-
Harvest and wash the clofarabine-treated and control cells.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently.
-
Incubate at -20°C for at least 2 hours.
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the DNA content of the cells by flow cytometry.
-
Apoptotic cells with fragmented DNA will have a lower DNA content than diploid cells and will appear as a "sub-G1" peak in the DNA histogram.
-
The percentage of cells in the sub-G1 peak represents the apoptotic cell population.
-
References
- 1. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of clofarabine on apoptosis and DNA synthesis in human epithelial colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A phase 1 clinical-laboratory study of clofarabine followed by cyclophosphamide for adults with refractory acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Tracing Clofarabine Diphosphate Formation Using Radiolabeled Clofarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog with significant antineoplastic activity, approved for the treatment of pediatric acute lymphoblastic leukemia. Its mechanism of action relies on intracellular phosphorylation to its active triphosphate form, clofarabine triphosphate (ClF-ara-ATP). This active metabolite inhibits DNA polymerase and ribonucleotide reductase, ultimately leading to apoptosis of cancer cells. The phosphorylation cascade proceeds through monophosphate (ClF-ara-AMP) and diphosphate (B83284) (ClF-ara-ADP) intermediates. Understanding the kinetics of each phosphorylation step, particularly the formation of the diphosphate metabolite, is crucial for optimizing therapeutic strategies and overcoming drug resistance. The conversion to the diphosphate form is considered a rate-limiting step in the activation of clofarabine.
This document provides detailed application notes and protocols for tracing the formation of clofarabine diphosphate using radiolabeled clofarabine. These protocols are intended for researchers in pharmacology, oncology, and drug development to facilitate studies on clofarabine metabolism and its modulation.
Metabolic Pathway of Clofarabine
Clofarabine is transported into the cell and sequentially phosphorylated by intracellular kinases.
Quantitative Data on Intracellular Clofarabine Metabolites
The intracellular concentrations of clofarabine and its phosphorylated metabolites can vary significantly depending on the cell type, drug concentration, and incubation time. The following tables summarize representative quantitative data from studies on leukemia cells. Data for the diphosphate form is limited as it is a transient intermediate.
Table 1: Intracellular Concentrations of Clofarabine Triphosphate (ClF-ara-ATP) in Leukemia Cells
| Cell Line/Patient Sample | Clofarabine Concentration (µM) | Incubation Time (h) | CLF-ara-ATP Concentration (µM) | Reference |
| Leukemia Blasts (Patient Samples) | 40 mg/m² (infusion) | End of infusion | 19 (median, range: 3-52) | [1][2] |
| Leukemia Blasts (Patient Samples) | 55 mg/m² (infusion) | End of infusion | 6 - 23 | [1] |
| HL-60 (Human Leukemia) | 10 | 6 | ~15 | [3] |
| K562 (Human Leukemia) | 1 | 3 | Data not specified for triphosphate, monophosphate was maximal | [4] |
| CLL Lymphocytes (Patient Samples) | 15 mg/m² (daily for 5 days) | Not specified | 2.8 and 8.3 | [5] |
Table 2: Time-Dependent Accumulation of Clofarabine Triphosphate (ClF-ara-ATP) in HL-60 Cells
| Incubation Time with 10 µM Clofarabine (h) | CLF-ara-ATP Concentration (pmol/10⁷ cells) |
| 1 | ~50 |
| 3 | ~120 |
| 6 | ~150 |
| 12 | ~180 |
| 24 | ~200 |
*Data estimated from graphical representation in the cited literature.[3]
Note on Clofarabine Diphosphate Data: Direct quantitative measurements of intracellular clofarabine diphosphate are scarce in published literature. Kinetic studies suggest that the conversion of the monophosphate to the diphosphate is a rate-limiting step, implying that the concentration of the diphosphate intermediate is likely low and transient.[1] Researchers aiming to quantify this metabolite should optimize their experimental conditions for short incubation times and use highly sensitive analytical methods.
Experimental Protocols
Protocol 1: Proposed Synthesis of [¹⁴C]-Clofarabine
Materials:
-
[8-¹⁴C]-2,6-dichloropurine riboside (custom synthesis may be required)
-
(R)-2-amino-l-propanol
-
Dioxane
-
HPLC system with a radioactivity detector
-
Scintillation counter
Procedure:
-
Reaction Setup: In a sealed vial, dissolve [8-¹⁴C]-9-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-2,6-dichloropurine in dioxane.
-
Addition of Reagents: Add (R)-2-amino-l-propanol and triethylamine to the reaction mixture.
-
Incubation: Stir the mixture at room temperature for 44 hours.
-
Solvent Removal: Remove the solvent under a stream of nitrogen.
-
Purification: Purify the crude product using preparative HPLC.
-
Debenzoylation: The purified intermediate is then deprotected using a suitable method, such as with sodium methoxide (B1231860) in methanol, to yield [¹⁴C]-clofarabine.
-
Final Purification and Characterization: The final product is purified by HPLC. The radiochemical purity and specific activity are determined using a combination of HPLC with UV and radioactivity detection, and liquid scintillation counting.
Safety Precautions: All procedures involving radioactive materials must be performed in a designated radioactivity laboratory with appropriate shielding and safety measures in place.
Protocol 2: In Vitro Tracing of [¹⁴C]-Clofarabine Diphosphate Formation
Objective: To incubate cancer cells with [¹⁴C]-clofarabine and quantify the formation of its phosphorylated metabolites, with a focus on the diphosphate form.
Materials:
-
Cancer cell line (e.g., HL-60 or K562)
-
Cell culture medium and supplements
-
[¹⁴C]-Clofarabine of known specific activity
-
Perchloric acid (PCA) or Trichloroacetic acid (TCA)
-
Potassium hydroxide (B78521) (KOH)
-
HPLC system with a strong anion exchange (SAX) column
-
UV detector
-
In-line radioactivity detector or fraction collector and liquid scintillation counter
-
Standards for clofarabine, clofarabine monophosphate, diphosphate, and triphosphate
Experimental Workflow:
Procedure:
-
Cell Culture: Culture the chosen cancer cell line to the mid-logarithmic phase of growth.
-
Cell Treatment: Seed the cells at a density of 1 x 10⁶ cells/mL and incubate with [¹⁴C]-clofarabine at the desired concentration (e.g., 10 µM). Collect cell samples at various time points (e.g., 0.5, 1, 2, 4, and 6 hours).
-
Metabolite Extraction:
-
Harvest the cells by centrifugation at 4°C.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells by adding 200 µL of ice-cold 0.4 M perchloric acid.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and neutralize with potassium hydroxide.
-
Centrifuge to remove the potassium perchlorate (B79767) precipitate. The supernatant contains the intracellular nucleotides.
-
-
HPLC Analysis:
-
Inject the neutralized extract onto a strong anion exchange (SAX) HPLC column.
-
Elute the metabolites using a phosphate (B84403) buffer gradient. A typical gradient might start with a low concentration of phosphate buffer and ramp up to a higher concentration to elute the more highly charged phosphorylated species.
-
Monitor the eluate using a UV detector (at 263 nm) and an in-line radioactivity detector.
-
Alternatively, collect fractions at regular intervals and quantify the radioactivity in each fraction using a liquid scintillation counter.
-
-
Data Analysis:
-
Identify the peaks corresponding to clofarabine, CLF-ara-AMP, CLF-ara-ADP, and CLF-ara-ATP by comparing their retention times with those of the standards.
-
Quantify the amount of each metabolite by integrating the peak areas from both the UV and radioactivity chromatograms.
-
Express the results as pmol or nmol of each metabolite per 10⁶ or 10⁷ cells.
-
Conclusion
The protocols and data presented in these application notes provide a framework for researchers to investigate the intracellular metabolism of clofarabine, with a specific focus on the formation of its diphosphate metabolite. By using radiolabeled clofarabine, it is possible to trace the metabolic fate of the drug and quantify the formation of its phosphorylated derivatives. This information is invaluable for understanding the drug's mechanism of action, identifying potential mechanisms of resistance, and developing strategies to enhance its therapeutic efficacy. The provided diagrams and tables offer a clear visualization of the key pathways and a summary of expected quantitative outcomes, serving as a valuable resource for the scientific community.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ar.iiarjournals.org [ar.iiarjournals.org]
- 4. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Clofarabine Triphosphate Concentrations in Leukemia Cells Using Sensitive, Isocratic High-performance Liquid Chromatography | Anticancer Research [ar.iiarjournals.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
"experimental models for studying Clofarabine-5'-diphosphate effects"
Application Notes and Protocols for Researchers
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog used in the treatment of certain cancers, particularly relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients.[1][2] Like other nucleoside analogs, clofarabine is a prodrug that requires intracellular phosphorylation to become active.[3][4] It is transported into cells and sequentially phosphorylated by deoxycytidine kinase (dCK) to clofarabine-5'-monophosphate (ClFMP), then to clofarabine-5'-diphosphate (ClFDP), and finally to the active metabolite, clofarabine-5'-triphosphate (ClFTP).[1][2][5] While the triphosphate form (ClFTP) is considered the primary active moiety, the diphosphate (B83284) form (ClFDP) also plays a crucial role in the drug's mechanism of action, particularly through its potent inhibition of ribonucleotide reductase (RNR).[5][6] These application notes provide detailed protocols for in vitro and in vivo models designed to investigate the specific effects of clofarabine and its phosphorylated metabolites.
Mechanism of Action of Clofarabine Metabolites
Clofarabine exerts its anticancer effects through a multi-faceted mechanism primarily driven by its triphosphate metabolite, ClFTP, with significant contributions from the diphosphate form, ClFDP.
-
Inhibition of Ribonucleotide Reductase (RNR): Both ClFDP and ClFTP are potent inhibitors of human ribonucleotide reductase (hRNR), the enzyme responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a critical step in de novo DNA synthesis.[3][5][7]
-
ClFDP acts as a slow-binding, reversible inhibitor of RNR.[5][6] It binds to the catalytic site (C site) of the large subunit (α) of RNR, inducing the formation of a stable hexameric state of the α subunit, which is catalytically inactive.[5][6][8]
-
ClFTP is a rapid, reversible inhibitor that binds to an allosteric activity site (A site) of the RNR α subunit.[5][6]
-
The inhibition of RNR leads to the depletion of intracellular deoxynucleotide triphosphate (dNTP) pools, which enhances the incorporation of ClFTP into DNA.[3][4][7]
-
-
Inhibition of DNA Synthesis and Repair: ClFTP competes with the natural substrate, dATP, for incorporation into the growing DNA strand by DNA polymerases.[3][7] The incorporation of clofarabine monophosphate into DNA leads to the termination of DNA chain elongation, inhibition of DNA repair processes, and ultimately, the induction of programmed cell death (apoptosis).[3][7][9]
-
Induction of Apoptosis: Clofarabine directly induces apoptosis through the disruption of mitochondrial integrity, leading to the release of pro-apoptotic factors like cytochrome c.[3][7] Recent studies also suggest that clofarabine can activate the p53-STING-NF-κB signaling pathway, leading to apoptosis, pyroptosis, and immunogenic cell death.[10]
I. In Vitro Experimental Models
A. Cell Line Models
A variety of human cancer cell lines are suitable for studying the effects of clofarabine. The choice of cell line should be guided by the research question and the cancer type of interest.
Commonly Used Cell Lines:
B. Purified Enzyme Models
To dissect the specific molecular interactions, studies using purified enzymes are essential.
-
Human Ribonucleotide Reductase (hRNR): Using purified recombinant hRNR (both α and β subunits) allows for detailed kinetic analysis of the inhibitory effects of ClFDP and ClFTP.[5][6]
II. In Vivo Experimental Models
A. Animal Models
Animal models are critical for evaluating the pharmacokinetics, pharmacodynamics, and anti-tumor efficacy of clofarabine in a whole-organism context.
-
Mouse Models:
-
Xenograft Models: Human tumor cell lines (e.g., from leukemia or solid tumors) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., NSG mice).[4][14]
-
Patient-Derived Xenograft (PDX) Models: Tumor tissue from patients is directly implanted into mice, providing a model that more closely recapitulates the heterogeneity of human tumors.[14]
-
Allograft Models: Mouse tumor cells are implanted into syngeneic mice, which is useful for studying the interaction of the drug with the immune system.[13]
-
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assay using MTT
Objective: To determine the half-maximal inhibitory concentration (IC50) of clofarabine in a selected cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Clofarabine stock solution (in DMSO or water)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Drug Treatment: Prepare serial dilutions of clofarabine in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Ribonucleotide Reductase (RNR) Inhibition Assay
Objective: To measure the inhibitory activity of ClFDP on purified human RNR. This protocol is based on methods described in studies of RNR inhibition.[5]
Materials:
-
Purified recombinant human RNR α and β subunits
-
Assay buffer (e.g., HEPES buffer containing magnesium acetate, DTT, and ATP)
-
Substrate: [5-³H]-Cytidine 5'-diphosphate ([³H]-CDP)
-
This compound (ClFDP)
-
Alkaline phosphatase
-
Scintillation fluid and counter
Procedure:
-
Enzyme Preparation: Reconstitute and prepare active hRNR by combining the α and β subunits in the assay buffer.
-
Inhibition Reaction:
-
In a microcentrifuge tube, pre-incubate the hRNR enzyme with varying concentrations of ClFDP for a set time (e.g., 20-30 minutes) to allow for slow binding.[5] A control reaction without ClFDP should be included.
-
Allosteric effectors like ATP or dGTP may be included depending on the specific activity being measured.[5]
-
-
Enzymatic Reaction: Initiate the reaction by adding the substrate, [³H]-CDP. Incubate at 37°C for a time period within the linear range of the reaction (e.g., 15-30 minutes).
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Dephosphorylation: Neutralize the reaction and add alkaline phosphatase to dephosphorylate the resulting [³H]-dCDP and unreacted [³H]-CDP to their respective nucleosides ([³H]-dCyd and [³H]-Cyd).
-
Separation and Quantification: Separate the [³H]-dCyd product from the [³H]-Cyd substrate using a suitable method (e.g., HPLC or thin-layer chromatography).
-
Data Analysis: Quantify the amount of [³H]-dCyd produced using a scintillation counter. Calculate the percentage of RNR inhibition for each ClFDP concentration and determine the Ki value.
Protocol 3: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the effect of clofarabine on tumor growth in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., NSG or nude mice)
-
Human cancer cells (e.g., A549 lung cancer cells)
-
Matrigel (optional)
-
Clofarabine for injection
-
Sterile saline or appropriate vehicle
-
Calipers for tumor measurement
-
Animal housing and care facilities compliant with ethical guidelines
Procedure:
-
Animal Acclimatization: Allow mice to acclimatize to the facility for at least one week before the experiment.
-
Tumor Cell Implantation:
-
Harvest cancer cells from culture during their exponential growth phase.
-
Resuspend the cells in sterile PBS or medium (optionally mixed with Matrigel) at a concentration of 1-5 x 10⁷ cells/mL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Prepare the clofarabine solution in the appropriate vehicle. A clinically relevant dose for mice is around 3.5 mg/kg, which provides systemic exposure similar to that in pediatric patients.[14] Doses used in other preclinical studies have been higher, around 30 mg/kg.[13][15]
-
Administer clofarabine to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule (e.g., daily for 5 days).[4][14]
-
The control group should receive an equivalent volume of the vehicle.
-
-
Tumor Measurement: Measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Endpoint: Continue the experiment until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize the mice according to ethical protocols and excise the tumors for further analysis (e.g., histology, western blotting).
-
Data Analysis: Plot the mean tumor volume for each group over time. Analyze the statistical significance of the difference in tumor growth between the treatment and control groups.
Data Presentation
Table 1: Inhibitory Constants of Clofarabine Metabolites against Human Ribonucleotide Reductase (hRNR)
| Metabolite | Target Site on RNR (α subunit) | Inhibition Type | Ki Value | Reference |
|---|---|---|---|---|
| This compound (ClFDP) | Catalytic Site (C site) | Slow-binding, Reversible | 17 nM | [5][6] |
| Clofarabine-5'-triphosphate (ClFTP) | Allosteric Site (A site) | Rapid, Reversible | 40 nM |[5][6] |
Table 2: In Vitro Cytotoxicity of Clofarabine in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Reference |
|---|---|---|---|
| L1210 | Leukemia | Lower than fludarabine | [4] |
| K562 | Leukemia | Lower than fludarabine | [4] |
| Ependymoma Neurospheres | Brain Tumor | 407 ng/mL (1-hr exposure) |[13] |
Table 3: Pharmacokinetic Parameters of Clofarabine in Pediatric and Animal Models
| Species/Patient Group | Dose | Median Plasma Concentration | Terminal Half-life | Reference |
|---|---|---|---|---|
| Pediatric Patients (ALL) | 40 mg/m² | 1.5 µM | ~5.2 hours | [16][17] |
| Mice (Naïve NSG) | 3.5 mg/kg | Equivalent to pediatric patients | Not specified | [14] |
| Mice (Ependymoma allograft) | 30 mg/kg (IP) | Not specified | Not specified |[13] |
Visualizations
Caption: Clofarabine metabolism and mechanism of action.
Caption: Experimental workflow for in vitro cytotoxicity assay.
Caption: Experimental workflow for in vivo xenograft study.
References
- 1. Clofarabine - Wikipedia [en.wikipedia.org]
- 2. Clofarabine | C10H11ClFN5O3 | CID 119182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 4. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 7. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 8. Clofarabine Targets the Large Subunit (α) of Human Ribonucleotide Reductase in Live Cells by Assembly into Persistent Hexamers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oncology [pharmacology2000.com]
- 10. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro cytostatic activity of 1,2- and 1,3-diacylglycerophosphates of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimization of a clofarabine-based drug combination regimen for the preclinical evaluation of pediatric acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. drugs.com [drugs.com]
- 17. Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Flow Cytometry Analysis of Cells Treated with Clofarabine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, is a potent antineoplastic agent approved for the treatment of acute lymphoblastic leukemia.[1][2] Its cytotoxic effects stem from its intracellular conversion to the active 5'-triphosphate metabolite, which inhibits DNA polymerase and ribonucleotide reductase, thereby disrupting DNA synthesis and repair, ultimately leading to apoptosis.[1][3] Clofarabine-5'-diphosphate is a key intermediate in this activation process and also contributes to the inhibition of ribonucleotide reductase.[4] Flow cytometry is an indispensable tool for elucidating the cellular responses to Clofarabine treatment, enabling precise quantification of apoptosis and cell cycle arrest. These application notes provide detailed protocols for the flow cytometric analysis of cells treated with Clofarabine.
Mechanism of Action of Clofarabine
Clofarabine exerts its anticancer effects through a multi-faceted mechanism. As a prodrug, it is intracellularly phosphorylated to its active triphosphate form. This active metabolite interferes with DNA synthesis by inhibiting DNA polymerase and ribonucleotide reductase.[1][3] The inhibition of ribonucleotide reductase depletes the pool of deoxynucleotides essential for DNA replication.[1] The incorporation of Clofarabine triphosphate into the DNA strand leads to the termination of DNA synthesis, triggering a cascade of events that culminate in programmed cell death, or apoptosis.[1] Moreover, Clofarabine can induce mitochondrial membrane permeabilization, leading to the release of pro-apoptotic factors.[1] Recent studies have also indicated that Clofarabine can activate the p53 signaling pathway and the non-canonical STING/NF-κB pathway, further promoting apoptosis and pyroptosis.[3][5][6]
Data Presentation
The following tables summarize the quantitative effects of Clofarabine treatment on various cell lines as determined by flow cytometry.
Table 1: Induction of Apoptosis by Clofarabine
| Cell Line | Clofarabine Concentration | Treatment Duration | Assay | Key Findings | Reference |
| A375 (Melanoma) | Varies | 48 hours | Flow Cytometry | Dose-dependent increase in apoptosis. | [5] |
| A549 (Lung Cancer) | Varies | 48 hours | Flow Cytometry | Dose-dependent increase in apoptosis. | [5] |
| B16F10 (Melanoma) | 1.5 µM | 48 hours | Flow Cytometry | Increased apoptosis, which was dependent on STING activation. | [5] |
| HCT116 (Colon Carcinoma) | 10 µM | Not specified | Not specified | 3-fold increase in apoptosis induction. | [2] |
| KBM3/Bu2506 (AML) | 0.06 µM | 48 hours | Flow Cytometry (Sub-G1) | Induction of apoptosis. | [7] |
| HL60 (AML) | Not specified | Not specified | Not specified | Not specified | [7] |
| OCI-AML3 (AML) | Not specified | Not specified | Not specified | Not specified | [7] |
Table 2: Cell Cycle Analysis of Clofarabine-Treated Cells
| Cell Line | Clofarabine Concentration | Treatment Duration | Key Findings | Reference |
| A375 (Melanoma) | 30 nM | 24 hours | G2/M phase arrest. | [3][5] |
| A549 (Lung Cancer) | 1 µM | 24 hours | G2/M phase arrest. | [3][5] |
| KBM3/Bu2506 (AML) | 0.015 µM | 24 hours | Increase in the S-phase cell fraction. | [7] |
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol is designed for the detection of early and late-stage apoptosis in cells treated with Clofarabine.
Materials:
-
Cells of interest (e.g., A375, A549)
-
Clofarabine
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will allow for logarithmic growth during the experiment.
-
Drug Treatment: The following day, treat the cells with the desired concentrations of Clofarabine. Include an untreated control. Incubate for the desired period (e.g., 48 hours).
-
Cell Harvesting: Gently harvest the cells, including any floating cells in the supernatant, by trypsinization or scraping.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples on a flow cytometer within 1 hour.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol allows for the analysis of cell cycle distribution in response to Clofarabine treatment.
Materials:
-
Cells of interest (e.g., A375, A549, KBM3/Bu2506)
-
Clofarabine
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A solution (500 U/ml)
-
Propidium Iodide (PI) staining solution (50 µg/ml)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Clofarabine as described in Protocol 1. A 24-hour treatment period is often sufficient to observe effects on the cell cycle.[7]
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Washing: Wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.[7]
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
RNase Treatment: Resuspend the cell pellet in 0.25 mL of RNase A solution and incubate at 37°C for 30 minutes.[7]
-
PI Staining: Add 0.25 mL of PI staining solution and incubate in the dark for at least 1 hour before analysis.[7]
-
Analysis: Analyze the samples on a flow cytometer. The cellular DNA content of at least 10,000 cells should be acquired for accurate analysis.[7]
Mandatory Visualization
Caption: Experimental workflow for flow cytometry analysis.
Caption: Clofarabine's mechanism of action leading to apoptosis.
References
- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 2. Effect of clofarabine on apoptosis and DNA synthesis in human epithelial colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Isolating Clofarabine-5'-diphosphate from Cell Lysates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofarabine (B1669196) is a second-generation purine (B94841) nucleoside analog utilized in the treatment of certain hematological malignancies. Its cytotoxic effects are mediated through its intracellular phosphorylation to clofarabine-5'-monophosphate (Cl-F-ara-AMP), clofarabine-5'-diphosphate (Cl-F-ara-ADP), and the active metabolite, clofarabine-5'-triphosphate (Cl-F-ara-ATP).[1][2] Cl-F-ara-ATP inhibits DNA polymerase and ribonucleotide reductase, leading to the suppression of DNA synthesis and repair, ultimately inducing apoptosis in cancer cells.[3][4]
Monitoring the intracellular concentrations of clofarabine and its phosphorylated metabolites is crucial for understanding its mechanism of action, assessing drug efficacy, and investigating potential mechanisms of resistance. While the triphosphate form is the primary active metabolite, the levels of the diphosphate (B83284) precursor can provide valuable insights into the rate-limiting steps of clofarabine's metabolic activation.[1] It has been noted that the phosphorylation of the monophosphate form is the rate-limiting step in the activation of clofarabine to its triphosphate form, suggesting that intracellular levels of clofarabine diphosphate may be very low.[1]
This application note provides a detailed protocol for the isolation and quantification of this compound (Cl-F-ara-ADP) from cell lysates using a combination of solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC).
Principle
The methodology involves the following key steps:
-
Cell Culture and Treatment: Culturing of cancer cells and treatment with clofarabine to induce the production of intracellular metabolites.
-
Cell Lysis and Extraction: Lysis of the cells to release intracellular components, followed by acid precipitation to extract the nucleotide pool.
-
Solid-Phase Extraction (SPE): Purification and concentration of the nucleotide fraction, including Cl-F-ara-ADP, from the cell lysate using a graphitized carbon-based SPE column.
-
HPLC Analysis: Separation and quantification of Cl-F-ara-ADP using anion-exchange high-performance liquid chromatography with UV detection.
Signaling Pathway and Experimental Workflow
Clofarabine Metabolic Pathway
Caption: Intracellular metabolism of clofarabine.
Experimental Workflow
References
Troubleshooting & Optimization
"addressing interference in Clofarabine-5'-diphosphate assays"
Welcome to the technical support center for Clofarabine-5'-diphosphate (Cl-F-ara-ADP) assays. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quantification of this critical metabolite.
Frequently Asked Questions (FAQs)
Q1: What is the significance of measuring this compound?
A1: Clofarabine (B1669196) is a prodrug that is intracellularly phosphorylated to its active triphosphate form, Clofarabine-5'-triphosphate (Cl-F-ara-ATP). The formation of this compound (Cl-F-ara-ADP) is the rate-limiting step in this activation pathway. Monitoring Cl-F-ara-ADP levels can provide crucial insights into the metabolic activation of Clofarabine and its subsequent therapeutic efficacy.
Q2: What are the primary analytical methods for quantifying this compound?
A2: The most common and sensitive method for quantifying this compound in biological matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2] This technique offers high selectivity and sensitivity, which is essential for measuring the low intracellular concentrations of this metabolite.
Q3: What are the main sources of interference in this compound assays?
A3: Interference in Cl-F-ara-ADP assays can arise from several sources:
-
Endogenous Cellular Components: Biological matrices like cell lysates are complex and contain numerous endogenous molecules that can interfere with the analysis.[1]
-
Matrix Effects: Co-eluting substances from the sample matrix can suppress or enhance the ionization of Cl-F-ara-ADP in the mass spectrometer source, leading to inaccurate quantification.[3]
-
Isobaric Compounds: Endogenous nucleotides, such as adenosine (B11128) diphosphate (B83284) (ADP), and other cellular metabolites may have the same nominal mass as Cl-F-ara-ADP, causing direct spectral overlap.
-
Other Clofarabine Metabolites: The parent drug (Clofarabine) and its monophosphate (Cl-F-ara-AMP) and triphosphate (Cl-F-ara-ATP) forms can potentially interfere with the assay if not adequately separated chromatographically.[4][5]
-
Sample Preparation Artifacts: Contaminants introduced during sample collection, storage, and extraction can also lead to interference.[6]
Q4: How can I minimize matrix effects in my LC-MS/MS assay?
A4: Several strategies can be employed to mitigate matrix effects:
-
Effective Sample Preparation: Utilize robust extraction techniques like protein precipitation followed by solid-phase extraction (SPE) to remove a significant portion of the interfering matrix components.
-
Chromatographic Separation: Optimize the HPLC/UHPLC method to ensure that Cl-F-ara-ADP is chromatographically resolved from co-eluting matrix components.[1]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Cl-F-ara-ADP is the ideal way to compensate for matrix effects, as it will be affected similarly to the analyte of interest.
-
Matrix-Matched Calibrators: Preparing calibration standards in a blank matrix that is identical to the study samples can help to normalize the matrix effects.[3]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, although this may compromise the sensitivity of the assay.[4][5]
Troubleshooting Guides
This section provides a question-and-answer formatted guide to troubleshoot specific issues you may encounter during your this compound assays.
Poor Peak Shape or Tailing
Q: My chromatogram for this compound shows significant peak tailing. What could be the cause and how can I fix it?
A: Peak tailing for a polar, phosphorylated compound like Cl-F-ara-ADP is a common issue.
-
Potential Causes:
-
Secondary Interactions with the Stationary Phase: The phosphate (B84403) groups can have strong interactions with active sites on the silica (B1680970) backbone of reversed-phase columns.
-
Column Contamination: Buildup of matrix components on the column can lead to poor peak shape.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase.
-
-
Troubleshooting Steps:
-
Column Selection: Consider using a column specifically designed for polar analytes, such as a hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase column with a polar end-capping.
-
Mobile Phase Optimization:
-
Adjust the pH of the mobile phase. A slightly acidic pH can help to suppress the ionization of the phosphate groups and reduce tailing.
-
Incorporate an ion-pairing agent, like triethylamine (B128534) (TEA) or dimethylhexylamine (DMHA), into the mobile phase to mask the active sites on the column and improve peak shape.
-
-
Column Washing: Implement a robust column washing procedure between injections to remove any strongly retained matrix components.
-
Guard Column: Use a guard column to protect the analytical column from contamination.
-
High Signal Variability or Poor Reproducibility
Q: I am observing high variability in my signal intensity for Cl-F-ara-ADP between replicate injections and different samples. What are the likely causes and solutions?
A: High signal variability is often indicative of inconsistent sample preparation or significant matrix effects.
-
Potential Causes:
-
Inconsistent Sample Extraction: Incomplete or variable recovery of Cl-F-ara-ADP during the sample preparation process.
-
Analyte Instability: Degradation of Cl-F-ara-ADP during sample handling and storage. Clofarabine itself is stable in injection concentrates and infusion solutions for extended periods.[7]
-
Variable Matrix Effects: Differences in the composition of the biological matrix between samples can lead to varying degrees of ion suppression or enhancement.[3]
-
-
Troubleshooting Steps:
-
Standardize Sample Preparation:
-
Ensure precise and consistent execution of all steps in your extraction protocol.
-
Validate your extraction method to determine the recovery and ensure it is consistent across the expected concentration range.
-
-
Assess Analyte Stability: Perform stability studies to evaluate the integrity of Cl-F-ara-ADP in your specific matrix under your storage and processing conditions.
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in both extraction recovery and matrix effects. The SIL-IS should be added as early as possible in the sample preparation workflow.
-
Matrix Effect Evaluation: Conduct a post-column infusion experiment to identify regions in your chromatogram that are prone to ion suppression or enhancement. Adjust your chromatography to move the analyte peak to a cleaner region if possible.
-
Suspected Interference from Endogenous Nucleotides
Q: I suspect that endogenous adenosine diphosphate (ADP) is interfering with my Cl-F-ara-ADP peak. How can I confirm and resolve this?
A: Interference from endogenous nucleotides is a significant challenge due to their structural similarity and high intracellular concentrations.
-
Confirmation of Interference:
-
Mass Resolution: If you have access to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), you can potentially distinguish between Cl-F-ara-ADP and ADP based on their exact masses.
-
Chromatographic Co-elution: Spike a blank matrix sample with an authentic standard of ADP and observe if it co-elutes with your analyte peak.
-
MS/MS Fragmentation: Analyze the fragmentation patterns of your analyte peak and compare them to the known fragmentation of ADP and a Cl-F-ara-ADP standard. While they may share some common fragments, there should be unique product ions for each molecule.
-
-
Resolution Strategies:
-
Chromatographic Optimization: This is the most practical approach.
-
Modify your gradient elution profile to improve the separation between Cl-F-ara-ADP and ADP.
-
Experiment with different stationary phases (e.g., HILIC, mixed-mode) that may offer different selectivity for these two molecules.
-
-
Selective Sample Preparation: Investigate sample preparation techniques that might selectively remove endogenous nucleotides, although this can be challenging.
-
Experimental Protocols & Data
Table 1: Representative LC-MS/MS Parameters for Clofarabine Analysis
| Parameter | Setting |
| LC Column | Agilent TC-C18 (for polar compounds)[1] |
| Mobile Phase | Gradient of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer[1] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode[1] |
| MS Detection | Multiple Reaction Monitoring (MRM)[1] |
| MRM Transition | m/z 304.0 → 170.0 (for Clofarabine)[1] |
| Internal Standard | Telmisartan[1] |
Note: These parameters are for the parent drug, Clofarabine. The parameters for this compound would need to be optimized, particularly the MRM transition.
Table 2: Validation Data for a Clofarabine LC-MS/MS Assay in Plasma
| Parameter | Result |
| Linearity Range | 2.00–1000.00 ng/mL[1] |
| Intra-assay Precision (RSD) | 1.00–3.87%[1] |
| Inter-assay Precision (RSD) | 4.52–5.69%[1] |
| Accuracy (RE) | -2.60% to 1.13%[1] |
| Absolute Recovery | 80.76% – 88.10%[1] |
Source: Adapted from a study on Clofarabine quantification in urine and plasma.[1]
Visualizations
Caption: A typical experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for common issues in this compound assays.
Caption: The intracellular metabolic activation pathway of Clofarabine.
References
- 1. Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of Clofarabine and Fludarabine in Plasma by High-Performance Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. epa.gov [epa.gov]
- 7. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing the In Vitro Stability of Clofarabine-5'-diphosphate
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Clofarabine-5'-diphosphate during in vitro experiments. Below you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in our in vitro experiments?
A1: The stability of phosphorylated nucleoside analogs like this compound can be influenced by several factors, including pH, temperature, enzymatic degradation, and the presence of certain components in the cell culture media. Acidic conditions, in particular, have been shown to cause degradation of the parent compound, Clofarabine (B1669196).
Q2: What are the recommended storage conditions for this compound stock solutions?
Q3: How can I minimize the degradation of this compound in my cell culture medium during a long-term experiment?
A3: To minimize degradation in cell culture media, consider the following:
-
pH Maintenance: Ensure the cell culture medium is well-buffered to maintain a stable physiological pH (typically 7.2-7.4).
-
Media Components: Be aware that some media components, such as certain metals or reducing agents, can potentially impact the stability of your compound.[3]
-
Regular Media Changes: For long-term experiments, periodic replacement of the culture medium containing this compound can help maintain the desired concentration of the active compound.
-
Minimize Light Exposure: Store and handle the compound protected from light, as light exposure can contribute to degradation.[2]
Q4: Are there any known incompatibilities of Clofarabine with common lab materials?
A4: Studies on Clofarabine infusion solutions have shown it to be compatible with common container materials such as polyvinyl chloride (PVC), glass, and polypropylene/polyethylene (PP/PE), with no significant adsorption observed.[2] However, it is always good practice to verify compatibility with your specific experimental setup.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected experimental results.
This could be due to the degradation of this compound, leading to a lower effective concentration.
| Possible Cause | Troubleshooting Step |
| Degradation of stock solution | - Prepare fresh stock solutions. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Verify the storage conditions of the stock solution (temperature, light protection). |
| Instability in experimental buffer/media | - Check the pH of your buffer or cell culture medium. - Assess the potential for enzymatic degradation by cellular components if using cell lysates. - Consider performing a stability check of this compound in your specific medium over the time course of your experiment using an appropriate analytical method like HPLC.[4][5] |
| Interaction with other reagents | - Review all components in your experimental setup for known incompatibilities with nucleoside analogs. - Avoid mixing with strong oxidizing agents.[6] |
Issue 2: Appearance of unknown peaks in analytical assays (e.g., HPLC).
The presence of additional peaks may indicate the degradation of this compound into other products.
| Possible Cause | Troubleshooting Step |
| Acid-catalyzed hydrolysis | Forced degradation studies on Clofarabine have shown significant degradation under acidic conditions.[4] Ensure all solutions are buffered to a neutral or slightly alkaline pH. |
| Enzymatic degradation | If working with cell extracts, phosphatases may be cleaving the phosphate (B84403) groups. Consider adding phosphatase inhibitors to your buffer. |
| Oxidative degradation | Minimize exposure to air and potential sources of oxidation. |
Data Summary
The following tables summarize stability data for the parent compound, Clofarabine, which can serve as a conservative guide for handling its diphosphate (B83284) form.
Table 1: Physicochemical Stability of Clofarabine Injection Concentrate and Infusion Solutions [2]
| Concentration & Diluent | Storage Conditions | Stability Duration |
| 1.0 mg/mL (concentrate) | Refrigerated (2-8°C) or Room Temperature | At least 28 days |
| 0.2 mg/mL in 0.9% NaCl | Refrigerated (2-8°C) or Room Temperature | At least 28 days |
| 0.6 mg/mL in 5% Glucose | Refrigerated (2-8°C) or Room Temperature | At least 28 days |
Table 2: Forced Degradation of Clofarabine [4]
| Condition | % Degradation |
| Acidic | 17.5% - 18.8% |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Clofarabine
This protocol is adapted from published methods for analyzing Clofarabine and can be optimized for this compound.[4][5]
-
Chromatographic Conditions:
-
Column: C18 (e.g., 150mm x 4.6mm, 5µm particle size).
-
Mobile Phase: A gradient of a buffered aqueous solution (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 ml/min.
-
Detection: UV at 263 nm.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer matching the aqueous mobile phase).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve.
-
-
Sample Preparation:
-
At specified time points, withdraw an aliquot of the experimental sample (e.g., from the cell culture medium).
-
The sample may require processing, such as protein precipitation with acetonitrile or methanol, followed by centrifugation to remove insoluble material.
-
Dilute the supernatant to a concentration within the range of the calibration curve.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Quantify the peak area corresponding to this compound to determine its concentration and assess degradation over time.
-
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound in vitro.
Caption: Intracellular metabolism and mechanism of action of Clofarabine.
Caption: General workflow for assessing in vitro stability.
Caption: Troubleshooting logic for inconsistent experimental results.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijmspr.in [ijmspr.in]
- 5. ijrpr.com [ijrpr.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Ribonucleotide Reductase (RNR) Assays with Clofarabine-5'-diphosphate
This guide provides troubleshooting advice and frequently asked questions for researchers using Clofarabine-5'-diphosphate (ClFDP) as an inhibitor in ribonucleotide reductase (RNR) assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (ClFDP) in inhibiting Ribonucleotide Reductase (RNR)?
A1: this compound is a slow-binding, reversible inhibitor of human RNR.[1][2] It acts by binding to the catalytic substrate-binding site (C-site) on the α subunit of the enzyme.[1][2] This binding event induces the formation of a kinetically stable, inactive hexameric state (α6) of the α subunit, which alters the enzyme's quaternary structure and prevents its catalytic activity.[1][3][4] Unlike its triphosphate counterpart (Clofarabine-5'-triphosphate or ClFTP), which binds to an allosteric site, ClFDP directly competes with the natural nucleotide diphosphate (B83284) (NDP) substrates.[3][5]
Q2: What is the difference between this compound (ClFDP) and Clofarabine-5'-triphosphate (ClFTP) as RNR inhibitors?
A2: ClFDP and ClFTP inhibit RNR through different mechanisms. ClFDP is a slow-binding, reversible inhibitor that targets the catalytic C-site.[1][2] In contrast, ClFTP is a rapid, reversible inhibitor that binds to the allosteric "activity" site (A-site), the same site that binds dATP to inhibit the enzyme.[1][2][3] Both forms of clofarabine (B1669196) promote the formation of inactive α hexamers.[5][6] In cellular contexts, the triphosphate form is generally more favored.[5]
Q3: Why is my RNR activity not inhibited by ClFDP?
A3: Several factors could lead to a lack of inhibition. Please refer to the Troubleshooting Guide below, specifically the section on "No or Low Inhibition Observed." Key reasons include incorrect inhibitor concentration, degradation of the inhibitor, or inappropriate assay conditions such as high substrate concentration which can outcompete the inhibitor.
Q4: What is the expected half-life (t1/2) for the inhibition by ClFDP?
A4: ClFDP is characterized as a slow-binding inhibitor with a reported half-life (t1/2) of approximately 23 minutes for the establishment of inhibition.[1][3] This means that a pre-incubation of the enzyme with ClFDP before adding the substrate is crucial for observing maximal inhibition.
Q5: Are there specific allosteric effectors I should be aware of when using ClFDP?
A5: Yes, the presence of other nucleotides can influence the binding of ClFDP. For instance, the natural substrate, such as Cytidine-5'-diphosphate (CDP), can protect the enzyme from inhibition by ClFDP, demonstrating competitive binding at the catalytic site.[1][3] Additionally, allosteric effectors that bind to the specificity site (S-site), like dGTP, or the activity site (A-site), like ClFTP, can alter the off-rate of ClFDP from the enzyme.[1][3]
Troubleshooting Guide
Issue 1: No or Low Inhibition Observed
| Potential Cause | Recommended Action |
| Insufficient Pre-incubation Time | This compound is a slow-binding inhibitor with a t1/2 of approximately 23 minutes.[1][3] Ensure a sufficient pre-incubation period (e.g., 30-60 minutes) of the RNR enzyme with ClFDP before initiating the reaction by adding the substrate. |
| High Substrate Concentration | ClFDP is a competitive inhibitor at the catalytic site.[1][3] High concentrations of the NDP substrate (e.g., CDP, ADP) will compete with ClFDP binding. Reduce the substrate concentration to be closer to its Km value to enhance the apparent inhibition. |
| Inhibitor Degradation | Ensure the stock solution of ClFDP is fresh and has been stored properly according to the manufacturer's instructions. Repeated freeze-thaw cycles can degrade the compound. |
| Incorrect Assay Buffer/pH | The binding affinity and inhibitory activity can be sensitive to pH and buffer components. Ensure the assay buffer (e.g., HEPES) and pH (typically around 7.6) are optimal for RNR activity and inhibitor binding.[7][8] |
| Inactive Enzyme | Verify the activity of your RNR enzyme preparation with a positive control (a known inhibitor like hydroxyurea) and a negative control (no inhibitor) to ensure the enzyme is active. |
Issue 2: High Background Signal or Inconsistent Results
| Potential Cause | Recommended Action |
| Contaminants in Reagents | Use high-purity reagents, especially for nucleotides and the reducing system (e.g., DTT or thioredoxin/thioredoxin reductase). Contaminating nucleases could degrade substrates or products. |
| Precipitation of Components | Clofarabine diphosphate, like other nucleotides, can precipitate in the presence of certain divalent cations at high concentrations. Ensure all components are fully dissolved in the assay buffer. |
| Assay Method Variability | For radiometric assays, ensure complete separation of substrate and product (e.g., using boronate chromatography).[9] For LC-MS/MS assays, optimize the separation and detection of all four deoxyribonucleosides to ensure accurate quantification.[10] |
| Inconsistent Pipetting | Due to the potent nature of ClFDP, small variations in pipetting can lead to large differences in inhibition. Use calibrated pipettes and proper technique. |
Experimental Protocols & Data
Key Inhibitor Kinetic Parameters
| Inhibitor | Binding Site | Inhibition Type | Ki Value | t1/2 for Inhibition |
| This compound (ClFDP) | Catalytic (C-site) | Slow-binding, Reversible | ~17 nM | ~23 min |
| Clofarabine-5'-triphosphate (ClFTP) | Allosteric (A-site) | Rapid, Reversible | ~40 nM | N/A (Rapid) |
Data sourced from Aye & Stubbe (2011).[2][4]
General Protocol for RNR Activity Assay with ClFDP Inhibition
This protocol is a general guideline and should be optimized for your specific experimental setup. A common method involves measuring the conversion of a radiolabeled substrate like [³H]-CDP to [³H]-dCDP.[7][11]
1. Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA.[7][8]
-
RNR Subunits: Purified α and β subunits.
-
Allosteric Effector: 3 mM ATP (to activate the enzyme for CDP reduction).[7][8]
-
Reducing System: E.g., 1.0 mM NADPH, 30 µM Thioredoxin (TR), 0.5 µM Thioredoxin Reductase (TRR).[7][8]
-
Inhibitor: this compound (prepare a dilution series).
2. Pre-incubation Step:
-
In a microcentrifuge tube, combine the assay buffer, RNR α subunit, allosteric effector (ATP), the reducing system, and the desired concentration of ClFDP.
-
Incubate this mixture at the desired temperature (e.g., 37°C) for 30-60 minutes to allow for the slow binding of ClFDP to the enzyme.
3. Reaction Initiation and Quenching:
-
Initiate the reaction by adding the RNR β subunit and the [³H]-CDP substrate.
-
Allow the reaction to proceed for a set time (e.g., 4-10 minutes), taking aliquots at various time points.
-
Quench the reaction aliquots by adding an acid (e.g., 2% perchloric acid).[7][8]
4. Product Separation and Detection:
-
Separate the product ([³H]-dCDP) from the substrate ([³H]-CDP) using a suitable method like boronate chromatography or HPLC.[9]
-
Quantify the amount of product formed using liquid scintillation counting.
5. Data Analysis:
-
Calculate the rate of the reaction for each inhibitor concentration.
-
Plot the reaction rate as a function of the ClFDP concentration to determine the IC₅₀ value.
Visualizations
Caption: Clofarabine nucleotide inhibition pathways of RNR.
Caption: A logical workflow for troubleshooting lack of RNR inhibition.
References
- 1. Clofarabine 5'-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 3. pnas.org [pnas.org]
- 4. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 5. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Methodology to probe subunit interactions in ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Diversity in Overall Activity Regulation of Ribonucleotide Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
"mechanisms of resistance to Clofarabine-5'-diphosphate in cancer cells"
Welcome to the technical support center for researchers investigating mechanisms of resistance to clofarabine-5'-diphosphate in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing reduced sensitivity to clofarabine (B1669196). What are the most common resistance mechanisms?
A1: Resistance to clofarabine is a multifactorial issue. The most commonly reported mechanisms include:
-
Reduced Drug Activation: Clofarabine is a prodrug that requires phosphorylation by deoxycytidine kinase (dCK) and deoxyguanosine kinase (dGK) to its active triphosphate form.[1][2][3][4] A decrease in the expression or activity of these kinases is a primary cause of resistance.[1][5]
-
Altered Drug Transport: Reduced influx of clofarabine due to decreased expression of human equilibrative nucleoside transporters (hENT1, hENT2) and human concentrative nucleoside transporters (hCNT3) can limit the intracellular drug concentration.[2][3]
-
Target Alteration: The active metabolites of clofarabine, this compound and -triphosphate, inhibit ribonucleotide reductase (RNR).[4][6][7][8] Overexpression or mutations in RNR can contribute to resistance.
-
Increased Anti-Apoptotic Signaling: Upregulation of anti-apoptotic proteins, such as Bcl-2, can render cells resistant to clofarabine-induced apoptosis.[3]
Q2: How can I determine if reduced deoxycytidine kinase (dCK) activity is responsible for clofarabine resistance in my cells?
A2: You can assess dCK's role through several experiments:
-
dCK Expression Analysis: Measure dCK mRNA and protein levels using quantitative PCR (qPCR) and Western blotting, respectively. A significant decrease in dCK expression in resistant cells compared to sensitive parental cells is a strong indicator.[1]
-
dCK Activity Assay: Directly measure the enzymatic activity of dCK in cell lysates. Commercial kits are available for this purpose.
-
Intracellular Clofarabine Metabolite Analysis: Quantify the intracellular concentration of clofarabine-5'-triphosphate using high-performance liquid chromatography (HPLC).[3] Lower levels of the triphosphate form in resistant cells suggest impaired activation.
Q3: My clofarabine-resistant cells do not show altered dCK levels. What other mechanisms should I investigate?
A3: If dCK expression and activity are normal, consider the following possibilities:
-
Nucleoside Transporter Expression: Analyze the expression of hENT1, hENT2, and hCNT3 using qPCR or Western blotting. Reduced transporter levels can limit clofarabine uptake.[2][3]
-
Ribonucleotide Reductase (RNR) Expression and Activity: Clofarabine's diphosphate (B83284) and triphosphate metabolites inhibit RNR.[4][6][7][8] Assess the expression of RNR subunits (RRM1 and RRM2) and measure its enzymatic activity.
-
Anti-Apoptotic Protein Expression: Evaluate the expression of Bcl-2 family proteins (e.g., Bcl-2, Mcl-1) by Western blotting. Overexpression of anti-apoptotic members can confer resistance.[3]
-
Drug Efflux: While less commonly reported for clofarabine specifically, increased activity of efflux pumps like P-glycoprotein (P-gp/ABCB1) or Breast Cancer Resistance Protein (BCRP/ABCG2) is a general mechanism of drug resistance.[9][10][11][12]
Q4: Are there established methods to generate clofarabine-resistant cell lines in the lab?
A4: Yes, a common method is to continuously expose a parental cancer cell line to gradually increasing concentrations of clofarabine over a prolonged period.[8][13][14] This process selects for cells that have acquired resistance mechanisms.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for clofarabine in cytotoxicity assays.
| Possible Cause | Troubleshooting Steps |
| Cell Viability and Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. |
| Inaccurate Cell Seeding Density | Optimize and maintain a consistent cell seeding density for your assays. Over- or under-confluent cells can exhibit different sensitivities. |
| Drug Stability | Prepare fresh clofarabine solutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Assay Method | Ensure the chosen cytotoxicity assay (e.g., MTT, XTT) is appropriate for your cell line and that incubation times are optimized. |
Problem 2: No significant difference in dCK expression between sensitive and resistant cells.
| Possible Cause | Troubleshooting Steps |
| Post-Translational Modification of dCK | dCK activity can be regulated by phosphorylation. Consider performing a dCK activity assay in addition to expression analysis. |
| Alternative Resistance Mechanisms | The resistance in your cell line may be independent of dCK. Proceed to investigate other mechanisms such as drug transport, target alterations, or apoptosis signaling. |
| Antibody Quality (for Western Blot) | Validate your dCK antibody to ensure it is specific and provides a reliable signal. |
Problem 3: Difficulty in detecting intracellular clofarabine triphosphate.
| Possible Cause | Troubleshooting Steps |
| Insufficient Drug Concentration or Incubation Time | Optimize the concentration of clofarabine and the incubation time to allow for sufficient intracellular accumulation and phosphorylation. |
| Cell Lysis and Extraction Protocol | Ensure your cell lysis and metabolite extraction protocol is efficient and minimizes degradation of the triphosphate metabolite. |
| HPLC Method Sensitivity | Verify that your HPLC method has the required sensitivity to detect the expected concentrations of clofarabine triphosphate. |
Quantitative Data Summary
The following table summarizes quantitative data from studies on clofarabine-resistant leukemia cell lines.
| Cell Line | Fold Resistance to Clofarabine | Intracellular Clofarabine Triphosphate Levels (vs. parental) | Key Resistance Mechanisms Identified | Reference |
| HL/CAFdA20 | 20-fold | Reduced to ~32% | Decreased hENT1, hENT2, hCNT3, dCK, and dGK expression; increased Bcl-2 expression. | [3] |
| HL/CAFdA80 | 80-fold | Reduced to ~5% | Decreased hENT1, hENT2, hCNT3, dCK, and dGK expression; increased Bcl-2 expression. | [3] |
| HL/ara-C20 (Cytarabine-resistant) | 6-fold | Reduced to 50% | Reduced hENT1 and dCK expression (hCNT3 and dGK were not altered). | [2][15] |
Key Experimental Protocols
Generation of Clofarabine-Resistant Cell Lines
Principle: This protocol describes a method for generating drug-resistant cancer cell lines by continuous exposure to escalating doses of the drug.[8][13][14]
Methodology:
-
Determine the initial IC50 of clofarabine for the parental cell line using a standard cytotoxicity assay (e.g., MTT assay).
-
Begin by continuously culturing the parental cells in media containing a low concentration of clofarabine (e.g., IC10 or IC20).
-
Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of clofarabine in the culture medium.
-
Repeat this process of dose escalation, allowing the cells to recover and resume normal growth at each new concentration.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved, resistant clones can be isolated by limiting dilution.
-
Maintain the resistant cell line in a culture medium containing a maintenance dose of clofarabine to preserve the resistant phenotype.
Deoxycytidine Kinase (dCK) Activity Assay
Principle: This assay measures the enzymatic activity of dCK by quantifying the phosphorylation of a substrate. A common method involves a coupled-enzyme reaction where the product of the dCK reaction is a substrate for a second enzyme that produces a detectable signal (e.g., change in absorbance or fluorescence).
Methodology:
-
Prepare cell lysates from both sensitive and resistant cells.
-
Determine the protein concentration of the lysates to ensure equal amounts are used in the assay.
-
Use a commercial dCK activity assay kit, following the manufacturer's instructions.
-
Typically, the assay involves incubating the cell lysate with a dCK substrate (e.g., deoxycytidine or a labeled analog) and ATP.
-
The formation of the phosphorylated product is then measured over time using a plate reader.
-
Calculate the specific activity of dCK (e.g., in pmol/min/mg of protein) and compare the values between sensitive and resistant cells.
Measurement of Intracellular Clofarabine-5'-triphosphate by HPLC
Principle: This method separates and quantifies intracellular nucleotides, including clofarabine-5'-triphosphate, using high-performance liquid chromatography (HPLC) with UV detection.[5][6]
Methodology:
-
Incubate a known number of sensitive and resistant cells with a defined concentration of clofarabine for a specific time.
-
Harvest the cells and wash them with ice-cold PBS to remove extracellular drug.
-
Lyse the cells and extract the intracellular metabolites, typically using a perchloric acid precipitation method.
-
Neutralize the extracts and centrifuge to remove precipitated proteins.
-
Inject a known volume of the supernatant onto an anion-exchange HPLC column.
-
Elute the nucleotides using a phosphate (B84403) buffer gradient.
-
Detect clofarabine-5'-triphosphate by its UV absorbance at a specific wavelength (e.g., 263 nm).
-
Quantify the concentration by comparing the peak area to a standard curve generated with known amounts of clofarabine-5'-triphosphate.
-
Normalize the results to the cell number (e.g., pmol/10^6 cells).
Western Blot Analysis of Protein Expression
Principle: Western blotting is used to detect and quantify the expression levels of specific proteins, such as dCK, dGK, nucleoside transporters, and Bcl-2 family members.
Methodology:
-
Prepare total protein lysates from sensitive and resistant cells.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between samples.
Visualizations
Caption: Clofarabine metabolism and mechanisms of resistance.
Caption: Experimental workflow for investigating clofarabine resistance.
References
- 1. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Apoptosis Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 5. ar.iiarjournals.org [ar.iiarjournals.org]
- 6. ar.iiarjournals.org [ar.iiarjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A rapid and sensitive assay for quantifying the activity of both aerobic and anaerobic ribonucleotide reductases acting upon any or all substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 13. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. creative-diagnostics.com [creative-diagnostics.com]
Technical Support Center: Strategies for Improving the Cellular Uptake of Clofarabine-5'-diphosphate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on strategies to enhance the cellular uptake of Clofarabine-5'-diphosphate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in delivering this compound into cells?
A1: The primary challenge is the highly charged nature of the phosphate (B84403) groups, which significantly limits the passive diffusion of this compound across the lipophilic cell membrane. Unlike its parent nucleoside, Clofarabine (B1669196), the diphosphate (B83284) form is not a substrate for nucleoside transporters. Therefore, conventional delivery methods are ineffective.
Q2: What are the main strategies to overcome the poor cellular uptake of this compound?
A2: The two main strategies to bypass the membrane barrier and deliver this compound or its active triphosphate form into cells are:
-
Prodrug Approaches: Modifying the phosphate groups with lipophilic moieties to neutralize the charge and facilitate passive diffusion. Once inside the cell, these masking groups are cleaved by intracellular enzymes to release the active phosphorylated drug.
-
Nanoparticle and Liposomal Formulations: Encapsulating the hydrophilic this compound within a lipid- or polymer-based nanoparticle to facilitate cellular entry via endocytosis.
Q3: How do prodrugs of phosphorylated Clofarabine work?
A3: Prodrugs of phosphorylated Clofarabine, such as ProTides, mask the negative charges of the phosphate groups with chemical moieties that are cleaved by intracellular enzymes.[1][2][3] This strategy allows the molecule to become more lipophilic, enabling it to cross the cell membrane. Once inside the cell, cellular enzymes remove the masking groups, releasing the active phosphorylated form of Clofarabine and trapping it within the cell.
Q4: What types of nanoparticle formulations are suitable for delivering this compound?
A4: Several types of nanoparticles can be used, including:
-
Liposomes: Vesicles composed of a lipid bilayer that can encapsulate hydrophilic molecules like this compound in their aqueous core.[4]
-
Polymeric Nanoparticles: Made from biodegradable polymers such as PLGA, these nanoparticles can encapsulate the drug within their matrix.
-
Solid Lipid Nanoparticles (SLNs): These are made from solid lipids and can be a stable option for drug delivery.[5][6]
Q5: How can I target the delivery of this compound to specific cancer cells?
A5: Targeting can be achieved by conjugating specific ligands to the surface of the nanoparticles or liposomes. These ligands, such as antibodies or aptamers, bind to receptors that are overexpressed on the surface of cancer cells, leading to receptor-mediated endocytosis and targeted drug delivery.
Troubleshooting Guides
Issue 1: Low Cellular Uptake of Free this compound
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inherent membrane impermeability | The diphosphate form is highly charged and cannot efficiently cross the cell membrane. | Direct incubation with the free diphosphate will result in minimal to no intracellular accumulation. |
| Incorrect quantification method | The assay used to measure intracellular concentration is not sensitive enough or is measuring the wrong metabolite. | Implement a validated LC-MS/MS method capable of specifically quantifying intracellular this compound and its metabolites.[7][8] |
Issue 2: Poor Efficacy of a this compound Prodrug
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient intracellular cleavage of the prodrug moiety | The cell line used may lack the specific enzymes required to activate the prodrug. | Test for the expression and activity of the relevant esterases or phosphoramidases in the target cells. If absent, consider a different cell line or a prodrug with a different cleavage mechanism. |
| Prodrug instability | The prodrug is degrading in the culture medium before it can enter the cells. | Assess the stability of the prodrug in cell culture medium over time using HPLC or LC-MS/MS. If unstable, consider modifying the experimental conditions (e.g., shorter incubation times) or redesigning the prodrug. |
| Active efflux of the prodrug | The prodrug is being pumped out of the cell by efflux transporters (e.g., P-glycoprotein). | Co-incubate with known efflux pump inhibitors to see if intracellular accumulation of the prodrug or its metabolites increases. |
Issue 3: Low Encapsulation Efficiency or Poor Cellular Uptake of Nanoparticle Formulations
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal nanoparticle formulation | The composition of the nanoparticle (e.g., lipid or polymer type, surface charge) is not ideal for encapsulating a hydrophilic molecule or for interacting with the cell membrane. | Systematically vary the formulation parameters (e.g., lipid composition, polymer-to-drug ratio) and characterize the resulting nanoparticles for size, zeta potential, and encapsulation efficiency.[9][10] |
| Incorrect nanoparticle size or surface charge | Nanoparticle size and charge significantly influence cellular uptake mechanisms. | Optimize the preparation method to achieve a size range typically favorable for endocytosis (e.g., 50-200 nm). A positive surface charge can enhance interaction with the negatively charged cell membrane but may also increase toxicity. |
| Cell line-specific uptake mechanisms | Different cell lines utilize different endocytic pathways (e.g., clathrin-mediated, caveolin-mediated). | Characterize the primary uptake mechanism in your target cell line using endocytosis inhibitors. Tailor the nanoparticle surface properties to favor the dominant pathway. |
| Serum protein interference | Proteins in the cell culture serum can form a "corona" around the nanoparticles, altering their properties and cellular interactions. | Characterize nanoparticle properties in the presence of serum. Consider using serum-free medium for initial uptake studies or modifying the nanoparticle surface with PEG to reduce protein adsorption.[11] |
Quantitative Data Summary
Table 1: Comparative in vitro Cytotoxicity of Clofarabine in Various Leukemia Cell Lines
| Cell Line | Disease Type | IC50 (µM) | Reference |
| K562 | Chronic Myeloid Leukemia | 0.028 - 0.29 | [10] |
| HL-60 | Acute Promyelocytic Leukemia | 0.028 - 0.29 | [10] |
| Raji | Burkitt's Lymphoma | More active than cytarabine (B982) and fludarabine (B1672870) | [12] |
| Daudi | Burkitt's Lymphoma | More active than cytarabine and fludarabine | [12] |
Table 2: Preclinical Efficacy of a Clofarabine-Based Combination Regimen
| Treatment Group | Cell Line | Outcome | Reference |
| Clofarabine (1 µM) followed by ara-C (10 µM) | K562 | Synergistic cell killing | [13] |
| Clofarabine + ara-C (simultaneous) | K562 | Increased ara-CTP accumulation | [13] |
Key Experimental Protocols
Protocol 1: Preparation of this compound Loaded Liposomes (Adapted from general protocols)
Objective: To encapsulate hydrophilic this compound into liposomes using the thin-film hydration method.[4]
Materials:
-
DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)
-
Cholesterol
-
This compound solution in a suitable buffer (e.g., PBS)
-
Rotary evaporator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Dissolve DSPC and cholesterol in chloroform in a round-bottom flask.
-
Create a thin lipid film by evaporating the chloroform using a rotary evaporator.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with the this compound solution by vortexing. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.
-
To obtain unilamellar vesicles of a defined size, subject the liposome (B1194612) suspension to multiple extrusion cycles through a polycarbonate membrane of the desired pore size.
-
Remove unencapsulated drug by dialysis or size exclusion chromatography.
-
Characterize the liposomes for size, zeta potential, and encapsulation efficiency.
Protocol 2: Cellular Uptake Assay using Flow Cytometry
Objective: To quantify the cellular uptake of fluorescently labeled nanoparticles encapsulating this compound.[14][15][16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Fluorescently labeled nanoparticles (e.g., containing a fluorescent lipid or co-encapsulated fluorescent dye)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer
Methodology:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Incubate the cells with various concentrations of the fluorescently labeled nanoparticles for different time points.
-
As a negative control, include cells incubated without nanoparticles.
-
After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.
-
Detach the cells using Trypsin-EDTA and resuspend them in PBS.
-
Analyze the cell suspension by flow cytometry, measuring the fluorescence intensity of the cells.
-
Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity to determine the extent of nanoparticle uptake.
Visualizations
Caption: Cellular uptake and metabolic activation of Clofarabine.
Caption: Workflow for prodrug and nanoparticle-based delivery of this compound.
Caption: A logical workflow for troubleshooting low cellular uptake of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies [frontiersin.org]
- 3. Advanced prodrug strategies in nucleoside analogues targeting the treatment of gastrointestinal malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
- 5. japsonline.com [japsonline.com]
- 6. scispace.com [scispace.com]
- 7. Determination and quantification of intracellular fludarabine triphosphate, cladribine triphosphate and clofarabine triphosphate by LC-MS/MS in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Methods for Assessing Nanoparticle Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential activity of nelarabine and clofarabine in leukaemia and lymphoma cell lines [termedia.pl]
- 13. medium.com [medium.com]
- 14. Protocol for Flow Cytometry, LDL uptake and Tube Formation Assay [cellbiologics.com]
- 15. research.pasteur.fr [research.pasteur.fr]
- 16. Determination of Cellular Uptake and Endocytic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular lipid uptake with flow cytometry readout [protocols.io]
"minimizing off-target effects of Clofarabine metabolites in experiments"
Welcome to the technical support center for researchers utilizing Clofarabine (B1669196) in experimental settings. This resource provides essential guidance on minimizing and troubleshooting the off-target effects of Clofarabine and its metabolites. Our goal is to ensure the accuracy and reproducibility of your research data.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of Clofarabine and their known roles?
Clofarabine is a prodrug that is metabolized intracellularly into its active form, Clofarabine Triphosphate (Cl-F-ara-ATP), and a minor metabolite, 6-ketoclofarabine.
-
Clofarabine Triphosphate (Cl-F-ara-ATP): This is the primary active metabolite responsible for the drug's cytotoxic effects. It acts as a competitive inhibitor of DNA polymerase and ribonucleotide reductase, leading to the termination of DNA synthesis and subsequent apoptosis in rapidly dividing cells.[1]
-
6-ketoclofarabine: This is considered a minor metabolite with significantly less cytotoxic activity. Current research suggests it does not accumulate to high levels and is rapidly cleared.[2]
Q2: What are the primary on-target and potential off-target effects of Clofarabine and its metabolites?
The primary on-target effect of Clofarabine is the induction of apoptosis in cancer cells through the inhibition of DNA synthesis. However, several off-target effects have been observed in experimental systems.
| Effect Category | On-Target Effects | Potential Off-Target Effects |
| Cellular Process | Inhibition of DNA replication and repair, Induction of apoptosis | Inhibition of CD99 signaling[3], Alterations in signal transduction pathways (e.g., ZRANB3)[4], Mitochondrial dysfunction |
| Primary Metabolite | Clofarabine Triphosphate | Clofarabine, Clofarabine Triphosphate |
| Affected Pathways | DNA synthesis, Apoptosis pathways | ERK/MSK/CREB pathway (via CD99)[3], ATM pathway activation[5] |
Q3: How can I minimize off-target effects in my cell culture experiments?
Minimizing off-target effects is crucial for data integrity. Here are some key strategies:
-
Optimize Drug Concentration and Exposure Time: Use the lowest effective concentration of Clofarabine and the shortest exposure time necessary to achieve the desired on-target effect. This can be determined by performing dose-response and time-course experiments.
-
Use Appropriate Cell Line Controls: Include cell lines with known resistance mechanisms or genetic knockouts of suspected off-target proteins to differentiate between on- and off-target effects.
-
Implement Stringent Cell Culture Practices: Maintain a consistent and low passage number for your cell lines to prevent phenotypic drift. Ensure consistent cell seeding density and viability.
Troubleshooting Guides
Guide 1: Inconsistent Cytotoxicity Assay Results
Unexpected variability in cytotoxicity assays (e.g., MTT, MTS) is a common issue.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicates | Inconsistent cell seeding density. | Use a cell counter for accurate seeding. Ensure a homogenous single-cell suspension before plating. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate for experimental samples. Fill them with media to maintain humidity. | |
| Lower than expected cytotoxicity | Cell line resistance. | Verify the sensitivity of your cell line to nucleoside analogs. Consider using a different cell line or a positive control compound. |
| Drug degradation. | Prepare fresh drug solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions. | |
| Higher than expected cytotoxicity | Off-target effects at high concentrations. | Perform a dose-response curve to identify the optimal concentration range for on-target activity. |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line. |
Guide 2: Differentiating On-Target vs. Off-Target Apoptosis
It is critical to confirm that observed apoptosis is a result of the intended mechanism of action.
| Question | Experimental Approach | Expected Outcome for On-Target Effect |
| Is apoptosis mediated by DNA synthesis inhibition? | Co-incubation with deoxycytidine. | Deoxycytidine should rescue cells from Clofarabine-induced apoptosis by competing for phosphorylation and incorporation into DNA. |
| Cell cycle analysis by flow cytometry. | Accumulation of cells in the S-phase, indicative of DNA synthesis arrest. | |
| Is a specific off-target protein involved? | Use of siRNA or CRISPR to knockdown the suspected off-target protein. | Knockdown of the off-target protein should abrogate the off-target effect without affecting the on-target cytotoxicity. |
| Western blot analysis of downstream signaling pathways. | Changes in the phosphorylation status or expression levels of proteins in the suspected off-target pathway. |
Experimental Protocols
Protocol 1: Quantification of Intracellular Clofarabine and its Triphosphate Metabolite
This protocol outlines a method for extracting and quantifying Clofarabine and Cl-F-ara-ATP from cell culture samples using LC-MS/MS.
Materials:
-
Cell lysis buffer (e.g., 70% methanol)
-
Internal standard (e.g., a structural analog of Clofarabine)
-
LC-MS/MS system
Procedure:
-
Cell Harvesting: After treatment, wash cells with ice-cold PBS and pellet them by centrifugation.
-
Metabolite Extraction: Resuspend the cell pellet in ice-cold lysis buffer containing the internal standard. Vortex vigorously and incubate on ice.
-
Protein Precipitation: Centrifuge at high speed to pellet precipitated proteins.
-
Sample Preparation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample onto the LC-MS/MS system. Use multiple reaction monitoring (MRM) to detect and quantify Clofarabine and Cl-F-ara-ATP based on their specific mass transitions.
Diagram 1: Clofarabine Metabolism and On-Target Pathway
Caption: Intracellular activation of Clofarabine and its on-target mechanism.
Protocol 2: Assessing Mitochondrial Toxicity
This protocol uses a combination of assays to evaluate the impact of Clofarabine metabolites on mitochondrial function.
Materials:
-
Mitochondrial membrane potential dye (e.g., TMRE or JC-1)
-
Reactive Oxygen Species (ROS) detection reagent (e.g., MitoSOX Red)
-
ATP quantification assay kit
-
Flow cytometer or plate reader
Procedure:
-
Cell Treatment: Treat cells with varying concentrations of Clofarabine for the desired duration.
-
Mitochondrial Membrane Potential (ΔΨm) Assay:
-
Incubate treated cells with the ΔΨm dye according to the manufacturer's instructions.
-
Analyze the fluorescence intensity by flow cytometry or a fluorescence plate reader. A decrease in fluorescence indicates mitochondrial depolarization.
-
-
Mitochondrial ROS Assay:
-
Incubate treated cells with the ROS detection reagent.
-
Measure the fluorescence signal. An increase in fluorescence suggests elevated mitochondrial ROS production.
-
-
Intracellular ATP Assay:
-
Lyse the treated cells and measure the ATP concentration using a luciferase-based assay kit.
-
A decrease in ATP levels can indicate impaired mitochondrial respiration.
-
Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A logical workflow for troubleshooting unexpected cytotoxicity results.
Disclaimer: This technical support center provides general guidance for research purposes only. All experimental procedures should be performed in accordance with institutional safety guidelines and regulations.
References
- 1. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clofarabine Commandeers the RNR-α-ZRANB3 Nuclear Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
"reducing experimental variability in Clofarabine-5'-diphosphate studies"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce experimental variability in studies involving Clofarabine-5'-diphosphate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it related to Clofarabine?
Clofarabine is a second-generation purine (B94841) nucleoside analog that functions as a prodrug. Upon entering a cell, it is phosphorylated to its active forms. The initial phosphorylation is to Clofarabine-5'-monophosphate, which is then further phosphorylated to this compound (ClFDP) and subsequently to the active cytotoxic agent, Clofarabine-5'-triphosphate (ClFTP). CLOFDP is therefore a key intermediate in the metabolic activation of Clofarabine.
Q2: What are the primary mechanisms of action of Clofarabine's active form, Clofarabine-5'-triphosphate?
The active triphosphate metabolite of Clofarabine, ClFTP, exerts its cytotoxic effects through several key pathways:
-
DNA Incorporation: ClFTP is incorporated into the DNA of proliferating cells, leading to the termination of DNA synthesis and triggering apoptosis (programmed cell death).
-
Inhibition of Ribonucleotide Reductase (RNR): ClFTP inhibits RNR, an essential enzyme for the production of deoxyribonucleotides, which are the building blocks of DNA. This depletes the cell of the necessary components for DNA replication.
-
Mitochondrial Disruption: Clofarabine can induce the release of pro-apoptotic factors from the mitochondria, such as cytochrome c, which activates the caspase cascade leading to apoptosis.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of this compound, it is crucial to adhere to proper storage and handling guidelines. While specific stability data for the diphosphate (B83284) form is limited, recommendations can be extrapolated from data on the parent compound and its triphosphate form.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Store at -20°C for long-term storage. | Minimizes chemical degradation and hydrolysis. |
| Short-term Exposure | Short-term exposure (up to one week cumulative) to ambient temperature is generally acceptable. | Provides flexibility during experimental setup. |
| Reconstitution | Reconstitute in a high-quality, sterile buffer or water. | Ensures proper solubilization and minimizes contamination. |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles by aliquoting the reconstituted solution into single-use volumes. | Repeated freezing and thawing can lead to degradation of the compound. |
| pH of Solution | Maintain a neutral pH (around 7.0-7.5) for reconstituted solutions. | Extreme pH values can accelerate hydrolysis of the phosphate (B84403) groups. |
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Inconsistent Enzyme Inhibition in Ribonucleotide Reductase (RNR) Assays
Problem: High variability in the inhibition of RNR activity is observed between experimental replicates.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Impurity of this compound | Verify the purity of your this compound stock using a validated HPLC method. Impurities can compete with the inhibitor or interfere with the assay. |
| Enzyme Instability | Ensure the RNR enzyme is properly stored and handled. Use a fresh aliquot for each experiment and keep it on ice. Perform a control experiment to check for loss of enzyme activity over the course of the assay. |
| Sub-optimal Assay Conditions | Optimize buffer components, pH, and concentrations of substrates and cofactors. Divalent cations like Mg2+ are crucial for RNR activity and their concentration should be carefully controlled. |
| Variability in Coupled-Enzyme Assays | If using a coupled-enzyme assay to measure RNR activity, be aware that this method can have high intrinsic variability. Consider using a more direct method like an HPLC-based assay to separate and quantify the reaction products. |
Low Yield in the Enzymatic Phosphorylation of this compound to Triphosphate
Problem: Inefficient conversion of this compound to Clofarabine-5'-triphosphate in an in vitro kinase assay.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Inactive Nucleoside Diphosphate Kinase (NDPK) | Confirm the activity of the NDPK enzyme using a known substrate. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Inappropriate Phosphate Donor | ATP is the most common phosphate donor for NDPK. Verify the concentration and purity of the ATP stock solution. |
| Incorrect Buffer Composition | The kinase reaction buffer should contain appropriate concentrations of Mg2+, which is an essential cofactor for most kinases. The pH of the buffer should be maintained within the optimal range for the specific NDPK being used (typically around pH 7.4). |
| Presence of Inhibitors | Contaminants in the this compound solution or other reagents can inhibit NDPK activity. Ensure all reagents are of high purity. |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC
This protocol outlines a general method for assessing the purity of a this compound solution.
Materials:
-
This compound sample
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Diluent: Methanol:Water (50:50, v/v)
Method:
-
Sample Preparation: Accurately weigh and dissolve the this compound in the diluent to a known concentration (e.g., 100 µg/mL).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 263 nm
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Linear gradient back to 95% A, 5% B
-
21-25 min: Hold at 95% A, 5% B (re-equilibration)
-
-
-
Data Analysis: Analyze the chromatogram to determine the retention time and peak area of this compound. Calculate the purity by comparing the area of the main peak to the total area of all peaks.
Protocol 2: In Vitro Inhibition of Human Ribonucleotide Reductase (hRNR)
This protocol is adapted from studies on the inhibition of hRNR by Clofarabine nucleotides.
Materials:
-
Purified human RNR α and β subunits
-
This compound
-
[5-³H]-CDP (radiolabeled substrate)
-
ATP and dGTP (allosteric effectors)
-
Reaction Buffer: 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA, 10 mM DTT
-
Scintillation fluid and counter
Method:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, ATP (e.g., 3 mM), dGTP (e.g., 0.1 mM), and the hRNR α subunit.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction tubes. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Initiate the reaction by adding the hRNR β subunit and the radiolabeled substrate, [5-³H]-CDP.
-
Incubation: Incubate the reaction at 37°C for a specific time (e.g., 20 minutes).
-
Termination: Stop the reaction by adding an equal volume of 1 M HCl.
-
Analysis: Quantify the amount of product formed by measuring the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Visualizations
Caption: Intracellular activation pathway of Clofarabine.
Caption: Experimental workflow for an in vitro RNR inhibition assay.
Caption: Logical troubleshooting flow for inconsistent experimental results.
"refining protocols for consistent results in Clofarabine-5'-diphosphate research"
Welcome to the technical support center for Clofarabine-5'-diphosphate and its parent compound, Clofarabine (B1669196). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and robust experimental protocols to ensure consistency and accuracy in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Clofarabine? Clofarabine is a second-generation purine (B94841) nucleoside analog. It is a prodrug that enters the cell and is phosphorylated by deoxycytidine kinase (dCK) to clofarabine-5'-monophosphate. This is subsequently converted to the diphosphate (B83284) (ClFDP) and then the active triphosphate form (ClFTP). The active triphosphate, ClFTP, inhibits ribonucleotide reductase (RNR) and DNA polymerases.[1][2][3] This dual inhibition disrupts DNA synthesis and repair, ultimately leading to programmed cell death (apoptosis).[1][4] The diphosphate form, ClFDP, is also a potent inhibitor of RNR.[5]
Q2: How should I store and handle Clofarabine solutions? Clofarabine injection concentrate and diluted infusion solutions (in 0.9% sodium chloride or 5% glucose) are physicochemically stable for at least 28 days when stored either refrigerated (2-8°C) or at room temperature, protected from light.[6] For in vitro experiments, it is best practice to prepare fresh dilutions from a concentrated stock for each experiment or to use single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation and inconsistent results.[1]
Q3: My cells are showing resistance to Clofarabine. What are the potential mechanisms? Resistance to Clofarabine can develop through several mechanisms. Common causes include:
-
Reduced Deoxycytidine Kinase (dCK) Activity: Since dCK performs the first and rate-limiting step of Clofarabine activation, reduced expression or mutations in this enzyme can lead to significant resistance.[7][8]
-
Decreased Nucleoside Transporter Expression: Clofarabine enters cells via transporters like hENT1. Reduced expression of these transporters limits the intracellular concentration of the drug.[9][10]
-
Increased Drug Efflux: Overexpression of efflux pumps, such as ABCG2, can actively remove Clofarabine from the cell, preventing it from reaching its target.[7]
-
Upregulation of Anti-Apoptotic Proteins: Increased expression of proteins like Bcl-2 can make cells more resistant to apoptosis induced by Clofarabine.[10][11]
Q4: How long should I incubate my cells with Clofarabine for a cytotoxicity assay? The optimal incubation time depends on the cell line's doubling time and the specific research question. Typical incubation periods for cytotoxicity assays range from 48 to 96 hours.[1][3] For rapidly dividing cell lines, a shorter duration may be sufficient, while slower-growing lines may require longer exposure. It is critical to standardize the incubation time across all experiments to ensure reproducible IC50 values.[1] Studies have shown that the intracellular half-life of the active clofarabine triphosphate is approximately 24 hours, suggesting that its effects are prolonged.[3]
Troubleshooting Guide
Problem 1: High Variability or Inconsistent IC50 Values in Cytotoxicity Assays
| Potential Cause | Recommended Solution |
| Cell Passage Number | Phenotypic drift can occur in continuously passaged cells, altering drug sensitivity. Use cells from a consistent, narrow range of passage numbers for all experiments. |
| Inconsistent Cell Seeding | Uneven cell distribution is a major source of variability. Ensure the cell suspension is homogenous by gently mixing before and during plating. Avoid letting cells settle.[12] |
| Reagent Instability | Clofarabine or assay reagents may degrade with improper storage. Prepare fresh dilutions for each experiment or use single-use aliquots of stock solutions stored at -20°C or -80°C.[1] |
| Variable Incubation Times | The duration of drug exposure significantly impacts the cytotoxic effect. Strictly adhere to a standardized incubation time for all experiments.[1] |
| Assay Type Discrepancy | Different assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[13] Use a consistent assay type for comparative studies. |
| Edge Effects | Wells on the perimeter of 96-well plates are prone to evaporation. Mitigate this by filling outer wells with sterile PBS or media and not using them for experimental data.[12] |
Problem 2: Clofarabine Shows Lower-Than-Expected Efficacy
| Potential Cause | Recommended Solution |
| Low dCK Expression | The target cell line may have intrinsically low levels of deoxycytidine kinase (dCK), leading to inefficient activation of Clofarabine.[8] Measure dCK expression via Western blot or qPCR to confirm. Consider using a different cell line or a combination therapy approach. |
| Inefficient Phosphorylation | Even with adequate dCK, the subsequent phosphorylation steps to the active triphosphate form may be inefficient. Quantify the intracellular levels of clofarabine triphosphate via HPLC to assess metabolic activation.[14] |
| High Drug Efflux | Cells may be actively removing the drug. Test for the expression of efflux pumps like ABCG2. Co-incubation with an inhibitor of the suspected pump can help confirm this mechanism.[7] |
| Compound Precipitation | Clofarabine may have limited solubility in your culture medium at higher concentrations. Visually inspect wells for precipitate. If observed, consider using a different solvent or preparing fresh dilutions.[12] |
| Suboptimal Drug Concentration Range | The concentration range tested may be too low to induce a significant effect. Perform a wider range-finding experiment to ensure you cover the full dose-response curve. |
Quantitative Data Summary
The following tables summarize key quantitative parameters for Clofarabine and its metabolites from published research.
Table 1: Inhibition of Ribonucleotide Reductase (RNR)
| Inhibitor | Parameter | Value | Reference |
|---|---|---|---|
| Clofarabine-5'-triphosphate (ClFTP) | IC50 | 65 nM | [15] |
| Clofarabine-5'-triphosphate (ClFTP) | Ki | 40 nM | [5] |
| this compound (ClFDP) | Ki | 17 nM |[5] |
Table 2: Cellular Pharmacokinetics in Patient Leukemia Cells
| Parameter | Metric | Value | Reference |
|---|---|---|---|
| Plasma Clofarabine (at 40 mg/m²) | Median Concentration | 1.5 µM (range: 0.42-3.2 µM) | [16] |
| Intracellular Clofarabine Triphosphate | Median Concentration | 19 µM (range: 3-52 µM) | [16] |
| Intracellular dATP (endogenous) | Median Concentration | 1.8 µM (range: 0.4-22 µM) |[14] |
Experimental Protocols & Visualizations
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from standard MTT assay procedures.[17][18]
Materials:
-
Cells and appropriate culture medium
-
Clofarabine stock solution (e.g., in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.
-
Solubilization solution: 10% SDS, 0.01 M HCl.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of Clofarabine in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired Clofarabine concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently mix by pipetting or shaking.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and calculate cell viability as a percentage of the vehicle-treated control. Plot the results to determine the IC50 value.
References
- 1. benchchem.com [benchchem.com]
- 2. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 5. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 6. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Clofarabine exerts antileukemic activity against cytarabine-resistant B-cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cytarabine-resistant leukemia cells are moderately sensitive to clofarabine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel leukemic cell lines resistant to clofarabine by mechanisms of decreased active metabolite and increased antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel leukemic cell lines resistant to clofarabine by mechanisms of decreased active metabolite and increased antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. selleckchem.com [selleckchem.com]
- 16. Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. scribd.com [scribd.com]
"analysis and identification of Clofarabine-5'-diphosphate degradation products"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis and identification of Clofarabine-5'-diphosphate degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for studying Clofarabine (B1669196) stability?
A1: Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to develop stability-indicating analytical methods.[1][2] For Clofarabine, typical stress conditions include acid and alkali hydrolysis, oxidation, thermal stress, and photolysis.[3][4] These studies help identify potential degradation products that could arise during storage or manufacturing.[1]
Q2: Which analytical techniques are most suitable for identifying and quantifying Clofarabine and its degradation products?
A2: The most commonly employed technique is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.[4][5][6] For structural elucidation and identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.[7][8] High-Performance Thin-Layer Chromatography (HPTLC) has also been used for the estimation of Clofarabine and its degradants.[3]
Q3: What are the known process-related impurities of Clofarabine?
A3: Process-related impurities can arise during the synthesis of the active pharmaceutical ingredient (API). For Clofarabine, some known impurities include its alpha-anomer and 2-chloroadenine.[5] It's crucial to have analytical methods that can separate these from the main drug and its degradation products.
Q4: How is this compound formed, and what is its role?
A4: Clofarabine is a prodrug that becomes active once it enters the cell. It is phosphorylated intracellularly by deoxycytidine kinase to Clofarabine-5'-monophosphate, and subsequently to the diphosphate (B83284) (ClFDP) and triphosphate (ClFTP) forms.[9][10] this compound is a known inhibitor of ribonucleotide reductase, a key enzyme in DNA synthesis.[9]
Q5: What are the likely degradation pathways for this compound?
A5: While specific studies on the degradation products of this compound are not extensively detailed in the provided literature, potential degradation pathways can be inferred. The primary pathways would likely involve the hydrolysis of the phosphate (B84403) groups, yielding Clofarabine-5'-monophosphate and subsequently Clofarabine. Additionally, the purine (B94841) ring and the sugar moiety of the Clofarabine molecule itself can degrade under hydrolytic, oxidative, and photolytic stress.[3][11]
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound degradation products.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape or resolution in HPLC analysis. | - Inappropriate mobile phase composition or pH.- Column degradation or contamination.- Incompatible sample diluent. | - Optimize the mobile phase, including the organic modifier, buffer concentration, and pH.[5]- Use a guard column and flush the column regularly.- Ensure the sample diluent is similar in composition to the mobile phase. |
| Inconsistent retention times. | - Fluctuations in column temperature.- Inconsistent mobile phase preparation.- Pump malfunction or leaks. | - Use a column oven to maintain a consistent temperature.[4]- Prepare fresh mobile phase daily and ensure accurate measurements.- Check the HPLC system for leaks and perform regular maintenance. |
| Difficulty in identifying unknown degradation products. | - Insufficient sensitivity of the detector.- Co-elution of multiple degradants.- Lack of structural information. | - Use a more sensitive detector like a mass spectrometer (MS).[7]- Optimize the chromatographic method to improve separation.- Utilize tandem mass spectrometry (MS/MS) for fragmentation analysis to aid in structural elucidation.[11] |
| Low recovery of Clofarabine or its degradation products. | - Adsorption of analytes to sample vials or column.- Instability of the compounds in the analytical solution.- Inefficient extraction from the sample matrix. | - Use silanized vials or vials made of polypropylene.- Analyze samples promptly after preparation or store them at low temperatures.- Optimize the sample extraction procedure. |
| Baseline noise or drift in the chromatogram. | - Contaminated mobile phase or detector cell.- Air bubbles in the system.- Detector lamp nearing the end of its life. | - Use high-purity solvents and filter the mobile phase.- Degas the mobile phase before use.- Replace the detector lamp as needed. |
Data Presentation
Table 1: Summary of Forced Degradation Conditions for Clofarabine
| Stress Condition | Reagent/Condition | Duration | Outcome | Reference(s) |
| Acid Hydrolysis | 0.1N HCl | 30 mins | Degradation observed | [7] |
| Base Hydrolysis | 0.1N NaOH | 30 mins | Degradation observed | [7] |
| Oxidative | Not specified | Not specified | Degradation observed | [7] |
| Thermal | 60°C | Not specified | Degradation observed | [7] |
| Photolytic | Sunlight | Not specified | Degradation observed | [3] |
Table 2: Example RP-HPLC Methods for Clofarabine Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Develosil C-18 MG-5 (250*4.6mm), 5µm | Inertsil ODS 3V (150× 4.6 mm) | Denali C18 (250 mm×4.6 mm, 5 µm) |
| Mobile Phase | Trifluoro acetic acid: Methanol: Acetonitrile (B52724) (75:10:15 v/v) | Phosphate buffer (pH 4.0): Methanol (40:60) | Water (pH adjusted to 3): Acetonitrile (55:45) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | 282 nm | 270 nm | 240 nm |
| Column Temp. | 30°C | Not specified | 30°C |
| Retention Time | 3.905 min | Not specified | 3.140 min |
| Reference | [4] | [5] | [6] |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., water or a buffer) to obtain a known concentration.
-
Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1N HCl. Heat the mixture if necessary. At specified time points, withdraw aliquots, neutralize with 0.1N NaOH, and dilute with the mobile phase for analysis.[7]
-
Base Hydrolysis: Treat the stock solution with an equal volume of 0.1N NaOH. At specified time points, withdraw aliquots, neutralize with 0.1N HCl, and dilute with the mobile phase.[7]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%). Protect the solution from light and monitor the degradation over time.[7]
-
Thermal Degradation: Place the stock solution in a temperature-controlled oven at a specific temperature (e.g., 60°C).[7] Analyze samples at various time points.
-
Photolytic Degradation: Expose the stock solution to sunlight or a photostability chamber.[3] A control sample should be kept in the dark.
-
Analysis: Analyze all stressed samples, along with a control sample, using a stability-indicating HPLC or LC-MS method.
RP-HPLC Method for Degradation Product Analysis
This protocol provides a starting point for developing an RP-HPLC method for separating this compound from its degradation products.
-
HPLC System: Use an HPLC system equipped with a pump, autosampler, column oven, and a UV or PDA detector.
-
Column: A C18 column is a common choice (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][6]
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate polar degradation products.
-
Column Temperature: Maintain a constant column temperature, for example, at 30°C, to ensure reproducible retention times.[4][6]
-
Detection: Monitor the elution of compounds using a UV detector at a wavelength where Clofarabine has significant absorbance (e.g., 266-282 nm).[3][4]
-
Injection Volume: Inject a consistent volume of the sample (e.g., 10-20 µL).
-
Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[3][4]
Mandatory Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Proposed degradation pathway for this compound.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medcraveonline.com [medcraveonline.com]
- 3. scispace.com [scispace.com]
- 4. ijrpr.com [ijrpr.com]
- 5. researchgate.net [researchgate.net]
- 6. jidps.com [jidps.com]
- 7. rjptonline.org [rjptonline.org]
- 8. biotech-spain.com [biotech-spain.com]
- 9. pnas.org [pnas.org]
- 10. Use of clofarabine for acute childhood leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
"impact of pH and temperature on Clofarabine-5'-diphosphate stability"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clofarabine-5'-diphosphate. The following information is intended to help address common issues encountered during experimental procedures related to the stability of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature conditions for the stability of this compound?
For temperature, it is recommended to store this compound solutions at low temperatures (e.g., -20°C or -80°C) for long-term storage to minimize degradation. Short-term exposure to ambient temperatures may be acceptable, but should be minimized.[2] Thermal degradation studies on similar compounds have shown that diorganophosphates can readily degrade into mono-organophosphates upon heating.[3]
Q2: What are the expected degradation products of this compound under suboptimal pH and temperature conditions?
A2: The primary degradation pathway for this compound is expected to be the hydrolysis of the phosphate (B84403) bonds. This would result in the formation of Clofarabine-5'-monophosphate and subsequently, the parent nucleoside, Clofarabine (B1669196). The purine (B94841) ring of Clofarabine itself may also be susceptible to degradation under harsh acidic or basic conditions.
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating analytical method, typically Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, is the recommended approach.[4][5] This method should be capable of separating this compound from its potential degradation products (Clofarabine-5'-monophosphate and Clofarabine) and any other impurities.
Q4: I am observing rapid degradation of my this compound sample. What are the potential causes?
A4: Rapid degradation can be attributed to several factors:
-
Suboptimal pH: The pH of your solution may be too acidic or too alkaline. Ensure your buffers are properly prepared and the final pH of the solution is within the recommended range (ideally pH 6.8-7.4).[1]
-
Elevated Temperature: Exposure to high temperatures, even for short periods, can accelerate hydrolysis.[3] Maintain samples on ice or at refrigerated temperatures during handling and preparation.
-
Enzymatic Degradation: If your sample is in a biological matrix, endogenous phosphatases can rapidly dephosphorylate the molecule. Ensure the use of appropriate enzyme inhibitors if necessary.
-
Presence of Catalysts: Certain metal ions can catalyze the hydrolysis of phosphate esters. Use high-purity water and reagents to prepare your solutions.
Troubleshooting Guides
Issue 1: Poor Chromatographic Separation of this compound and its Degradation Products
| Potential Cause | Troubleshooting Step |
| Inappropriate mobile phase composition | Modify the mobile phase. A common mobile phase for Clofarabine analysis is a mixture of a buffer (e.g., phosphate or formate) and an organic solvent like acetonitrile (B52724) or methanol.[4][6] For phosphorylated compounds, using an ion-pairing agent (e.g., tetrabutylammonium) in the mobile phase can improve retention and resolution on a C18 column. |
| Incorrect pH of the mobile phase | Adjust the pH of the mobile phase buffer. The ionization state of the phosphate groups is pH-dependent, which significantly affects chromatographic retention. Experiment with a pH range around neutrality. |
| Suboptimal column chemistry | Consider using a different stationary phase. While C18 is common, a phenyl-hexyl or a polar-embedded C18 column might offer different selectivity for these polar analytes. |
Issue 2: Unexpected Peaks in the Chromatogram
| Potential Cause | Troubleshooting Step |
| Sample degradation | Review your sample handling and storage procedures. Ensure the pH and temperature are within the optimal range. Prepare fresh samples and analyze them immediately to confirm if the extra peaks are forming over time. |
| Contamination | Check the purity of your solvents, buffers, and the drug substance itself. Run a blank injection (mobile phase only) to identify any system-related peaks. |
| Interaction with excipients (if in a formulation) | If working with a formulated product, some excipients may interfere with the analysis. Perform forced degradation studies on the placebo to identify any excipient-related peaks. |
Quantitative Data Summary
Specific quantitative data on the stability of this compound is not available in the reviewed literature. However, forced degradation studies on the parent compound, Clofarabine, provide some insights into its general stability under stress conditions.
Table 1: Summary of Forced Degradation Studies on Clofarabine
| Stress Condition | Reagent/Temperature | Duration | Degradation (%) | Reference |
| Acidic | 0.1N HCl | 30 mins | 14.16% | [4] |
| Basic | 0.1N NaOH | 30 mins | 4.48% | [4] |
| Thermal | 60°C | - | 14.74% | [4] |
| Oxidative | 3% H₂O₂ | - | 4.91% | [4] |
Note: This data is for the parent drug Clofarabine, not this compound. The diphosphate (B83284) moiety is expected to be more susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for Clofarabine and its Phosphorylated Forms (Adapted)
This protocol is a starting point and may require optimization for your specific instrumentation and sample matrix.
-
Chromatographic System:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[4]
-
-
Mobile Phase:
-
Mobile Phase A: 20 mM potassium phosphate buffer with 5 mM tetrabutylammonium (B224687) hydrogen sulfate, adjusted to pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: Start with a low percentage of Mobile Phase B (e.g., 5%) and gradually increase to elute the more retained components. A suggested gradient could be: 0-15 min, 5-40% B; 15-20 min, 40-95% B; 20-25 min, 95% B; 25-30 min, return to 5% B.
-
-
Detection:
-
UV detection at 263 nm.[4]
-
-
Flow Rate:
-
1.0 mL/min.[4]
-
-
Sample Preparation:
-
Dissolve this compound in a suitable buffer (e.g., 20 mM phosphate buffer, pH 7.0) to a known concentration.
-
For stability studies, incubate aliquots of the sample solution under different pH and temperature conditions.
-
At specified time points, quench the degradation by cooling the sample to 2-8°C and/or neutralizing the pH.
-
Dilute the sample with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
Visualizations
References
- 1. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 2. Clofarabine-5'-triphosphate, Cytostatic Nucleotides - Jena Bioscience [jenabioscience.com]
- 3. Thermal Degradation of Small Molecules: A Global Metabolomic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijmspr.in [ijmspr.in]
- 5. Long-term stability study of clofarabine injection concentrate and diluted clofarabine infusion solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
"avoiding enzymatic degradation of Clofarabine-5'-diphosphate during extraction"
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the enzymatic degradation of Clofarabine-5'-diphosphate during cellular extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability during extraction a concern?
A1: Clofarabine (B1669196) is a purine (B94841) nucleoside analog used in cancer therapy. Inside the cell, it is phosphorylated to its active metabolites: clofarabine-5'-monophosphate (Clo-MP), this compound (Clo-DP), and clofarabine-5'-triphosphate (Clo-TP). Clo-DP is a key intermediate in the activation pathway of clofarabine. The stability of Clo-DP during extraction is critical for accurate quantification of its intracellular concentration, which is essential for pharmacokinetic and pharmacodynamic studies. The primary concern is the degradation of Clo-DP by endogenous cellular phosphatases, which can remove the phosphate (B84403) groups, leading to an underestimation of its levels.
Q2: What are the primary enzymes responsible for the degradation of this compound?
A2: The main culprits are intracellular phosphatases. Specifically, a class of enzymes known as nucleoside-diphosphatases can hydrolyze the diphosphate (B83284) bond.[1][2][3] Additionally, other non-specific phosphatases, such as alkaline and acid phosphatases, may also contribute to the degradation of phosphorylated nucleosides.[4]
Q3: How can I prevent the enzymatic degradation of this compound during my extraction procedure?
A3: The most effective strategy is to use a lysis buffer containing a phosphatase inhibitor cocktail .[4][5][6] These cocktails are mixtures of several chemical compounds that inhibit a broad spectrum of phosphatases. It is also crucial to work quickly and keep the samples on ice at all times to minimize enzymatic activity.
Q4: Which phosphatase inhibitor cocktail should I choose?
A4: The choice of cocktail depends on the specific phosphatases present in your cell type. However, for general purposes, a broad-spectrum cocktail that inhibits serine/threonine, tyrosine, alkaline, and acid phosphatases is recommended. Several commercial cocktails are available, and their compositions are detailed in the tables below. For optimal protection, some protocols recommend using a combination of different cocktails.[7]
Q5: Are there any other critical steps in the extraction process to ensure the stability of this compound?
A5: Yes. Rapid cell lysis and protein precipitation are crucial. Methods using cold perchloric acid (PCA) or organic solvents like acetonitrile (B52724) or methanol (B129727) are commonly employed to simultaneously lyse cells and precipitate proteins, thereby inactivating enzymes.[8] The choice of extraction method can significantly impact the recovery of phosphorylated metabolites.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no detectable this compound | Enzymatic degradation: Inadequate inhibition of phosphatases. | - Ensure a potent, broad-spectrum phosphatase inhibitor cocktail was added to the lysis buffer immediately before use. - Consider using a combination of different phosphatase inhibitor cocktails. - Work quickly and keep samples on ice or at 4°C throughout the procedure. |
| Inefficient cell lysis: The extraction method did not effectively break open the cells to release the intracellular contents. | - Optimize the lysis protocol. For adherent cells, ensure complete scraping. For suspension cells, ensure the pellet is fully resuspended in the lysis buffer. - Consider sonication or freeze-thaw cycles to enhance cell disruption, but be mindful of potential sample heating. | |
| Poor recovery during extraction: The analyte is lost during the sample preparation steps. | - Optimize the protein precipitation and phase separation steps. Ensure complete precipitation and careful collection of the supernatant. - If using solid-phase extraction (SPE), ensure the column is properly conditioned and the elution solvent is appropriate for phosphorylated nucleosides. | |
| High variability between replicate samples | Inconsistent sample handling: Differences in incubation times on ice, or delays between steps. | - Standardize all incubation times and procedures. Process all samples in parallel as much as possible. |
| Incomplete inactivation of enzymes: Phosphatases remain active in some samples. | - Ensure thorough mixing of the lysis buffer with the cell pellet. - Add phosphatase inhibitors to all buffers used before cell lysis. | |
| Presence of Clofarabine-5'-monophosphate but not diphosphate | Specific degradation of the diphosphate form: Potential presence of highly active nucleoside-diphosphatases. | - Use a phosphatase inhibitor cocktail with known activity against a broad range of phosphatases. - Investigate the use of specific inhibitors if the degrading enzyme can be identified. |
| Inefficient phosphorylation in the cells: The cells may not be efficiently converting the monophosphate to the diphosphate form. | - This is a biological question rather than an extraction issue. Review the experimental conditions (e.g., drug concentration, incubation time). |
Experimental Protocols
Protocol 1: Perchloric Acid (PCA) Extraction of this compound
This method is a robust technique for the extraction of acid-soluble nucleotides.
Materials:
-
Cell pellet (e.g., 1 x 107 cells)
-
Ice-cold 0.4 M Perchloric Acid (PCA)
-
Ice-cold 3 M Potassium Carbonate (K2CO3)
-
Phosphate-buffered saline (PBS), ice-cold
-
Broad-spectrum phosphatase inhibitor cocktail
Procedure:
-
Wash the cell pellet twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.
-
Add 200 µL of ice-cold 0.4 M PCA containing a phosphatase inhibitor cocktail to the cell pellet.
-
Vortex vigorously for 1 minute to ensure complete cell lysis and protein precipitation.
-
Incubate the mixture on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.
-
Carefully transfer the supernatant (which contains the acid-soluble nucleotides) to a new pre-chilled microcentrifuge tube.
-
Neutralize the supernatant by adding ice-cold 3 M K2CO3 dropwise while vortexing gently. Monitor the pH with pH paper until it reaches 6.0-7.0. The formation of a precipitate (potassium perchlorate) will be observed.
-
Incubate on ice for 15 minutes to allow for complete precipitation of potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing this compound for analysis (e.g., by LC-MS/MS).
Protocol 2: Acetonitrile/Methanol/Water Extraction
This organic solvent-based method is effective for the simultaneous extraction of polar metabolites and precipitation of proteins.[8]
Materials:
-
Cell pellet (e.g., 1 x 107 cells)
-
Extraction Solvent: Acetonitrile:Methanol:Water (40:40:20, v/v/v), pre-chilled to -20°C
-
Broad-spectrum phosphatase inhibitor cocktail
-
Phosphate-buffered saline (PBS), ice-cold
Procedure:
-
Wash the cell pellet twice with ice-cold PBS. Centrifuge at 500 x g for 5 minutes at 4°C after each wash.
-
Add 500 µL of the pre-chilled extraction solvent containing a phosphatase inhibitor cocktail to the cell pellet.
-
Vortex vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the solvent to dryness using a vacuum concentrator (e.g., SpeedVac).
-
Reconstitute the dried extract in a suitable buffer for your downstream analysis (e.g., mobile phase for LC-MS/MS).
Data Presentation
Table 1: Comparison of Common Phosphatase Inhibitor Cocktails
| Inhibitor Cocktail | Supplier | Primary Targets | Key Components |
| PhosSTOP™ | Roche | Serine/Threonine Phosphatases, Tyrosine Phosphatases, Alkaline Phosphatases | Proprietary mixture |
| Halt™ Phosphatase Inhibitor Cocktail | Thermo Fisher Scientific | Serine/Threonine Phosphatases, Tyrosine Phosphatases | Sodium Fluoride, Sodium Orthovanadate, Sodium Pyrophosphate, Beta-glycerophosphate |
| Phosphatase Inhibitor Cocktail 2 | Sigma-Aldrich | Tyrosine Phosphatases, Acid and Alkaline Phosphatases | Sodium Orthovanadate, Sodium Molybdate, Sodium Tartrate, Imidazole |
| Phosphatase Inhibitor Cocktail 3 | Sigma-Aldrich | Serine/Threonine Phosphatases (PP1 and PP2A) | Cantharidin, (-)-p-Bromotetramisole, Calyculin A |
Note: The specific efficacy of these cocktails against nucleoside-diphosphatases has not been extensively reported in the literature. A broad-spectrum cocktail is the recommended starting point.
Table 2: Efficacy of Individual Phosphatase Inhibitors
| Inhibitor | Target Phosphatase Class | Typical Working Concentration | Notes |
| Sodium Orthovanadate | Protein Tyrosine Phosphatases, Alkaline Phosphatases | 1-10 mM | Must be activated (depolymerized) before use. |
| Sodium Fluoride | Serine/Threonine Phosphatases, Acid Phosphatases | 1-10 mM | |
| β-Glycerophosphate | Serine/Threonine Phosphatases | 10-50 mM | |
| Sodium Pyrophosphate | Serine/Threonine Phosphatases | 1-5 mM | |
| Okadaic Acid | Serine/Threonine Phosphatases (PP1, PP2A) | 1 nM - 1 µM | Potent inhibitor. |
| Calyculin A | Serine/Threonine Phosphatases (PP1, PP2A) | 0.5-1 µM | Potent inhibitor. |
| Sodium Tartrate | Acid Phosphatases | 1-10 mM | |
| Levamisole | Alkaline Phosphatases (non-intestinal) | 1-5 mM |
Visualizations
Caption: Experimental workflow for the extraction of this compound.
Caption: Enzymatic degradation pathway of this compound.
References
- 1. Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maximizing Yield from Nucleic Acid Extraction/Purification: A Troubleshooting Guide - IMCS [imcstips.com]
- 3. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ホスファターゼ阻害剤カクテル [sigmaaldrich.com]
- 5. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - TH [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. selleckchem.com [selleckchem.com]
- 8. An optimized method for extraction and quantification of nucleotides and nucleotide sugars from mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Drug Concentration for In Vitro Clofarabine-5'-diphosphate Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Clofarabine-5'-diphosphate for in vitro studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental workflows.
Disclaimer: Clofarabine (B1669196) is a prodrug that is intracellularly converted to its active triphosphate form (Clofarabine-5'-triphosphate) via monophosphate and diphosphate (B83284) intermediates.[1] Direct in vitro studies using the diphosphate form are not widely documented in publicly available literature. Therefore, much of the guidance provided here is extrapolated from studies involving the parent drug, Clofarabine, and its active triphosphate metabolite. Researchers should consider this when designing and interpreting their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Clofarabine and its phosphorylated forms?
Clofarabine is a second-generation purine (B94841) nucleoside analog.[1] After cellular uptake, it is phosphorylated to Clofarabine-5'-monophosphate, then to this compound, and finally to the active metabolite, Clofarabine-5'-triphosphate.[1] This active form exerts its cytotoxic effects through multiple mechanisms:
-
Inhibition of DNA Synthesis: Clofarabine-5'-triphosphate competes with deoxyadenosine (B7792050) triphosphate (dATP) for incorporation into the growing DNA strand by DNA polymerases, leading to chain termination.[1][2]
-
Inhibition of Ribonucleotide Reductase (RNR): The triphosphate form is a potent inhibitor of RNR, the enzyme responsible for converting ribonucleotides to deoxyribonucleotides.[1][3] This depletes the intracellular pool of deoxynucleotides necessary for DNA replication.
-
Induction of Apoptosis: Clofarabine can induce programmed cell death by disrupting mitochondrial function, leading to the release of pro-apoptotic factors.[1] Recent studies also suggest it can activate the p53-STING-NF-κB signaling pathway to induce apoptosis and pyroptosis.[4][5]
Q2: What is a recommended starting concentration range for in vitro studies?
Q3: How should I prepare and store this compound for in vitro use?
As specific stability data for the diphosphate form is limited, general best practices for handling phosphorylated nucleoside analogs should be followed:
-
Storage: Store the lyophilized powder at -20°C or lower.
-
Reconstitution: Reconstitute in a small amount of sterile, nuclease-free water or a suitable buffer (e.g., TE buffer: 10 mM Tris-HCl, 1 mM EDTA, pH 7.5). Avoid repeated freeze-thaw cycles.
-
Working Solutions: Prepare fresh working solutions in your cell culture medium immediately before use. The stability of phosphorylated compounds in culture media can be variable.[6]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no cytotoxic effect observed | Poor cell permeability: The negative charges of the phosphate (B84403) groups can hinder passive diffusion across the cell membrane.[7] | Consider using a transfection reagent or electroporation to facilitate intracellular delivery. Alternatively, if feasible, use the parent drug Clofarabine and allow for intracellular phosphorylation. |
| Inefficient conversion to triphosphate: The diphosphate form needs to be converted to the active triphosphate form intracellularly. This step may be inefficient in certain cell types.[2] | If possible, measure the intracellular levels of Clofarabine-5'-triphosphate. Consider using a cell line known to have high deoxycytidine kinase activity. | |
| Drug degradation: The diphosphate may be unstable in the cell culture medium. | Prepare fresh solutions for each experiment and minimize the time the compound is in the medium before analysis. | |
| High variability between replicates | Inconsistent drug concentration: Errors in serial dilutions or uneven mixing. | Prepare a master mix of the drug at the highest concentration and perform serial dilutions carefully. Ensure thorough mixing before adding to the wells. |
| Uneven cell seeding: Inconsistent cell numbers across wells. | Ensure the cell suspension is homogenous before and during plating. | |
| Unexpected cell morphology or death in control wells | Solvent toxicity: If using a solvent like DMSO to aid solubility, high concentrations can be toxic. | Ensure the final solvent concentration is consistent across all wells (including controls) and is at a non-toxic level (typically <0.5% for DMSO). |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different drug concentrations (including a vehicle control).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Culture and treat cells with the desired concentrations of this compound for the appropriate duration.
-
Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Quantitative Data Summary
The following tables summarize quantitative data related to Clofarabine from various studies. Note that these values are for the parent drug or its triphosphate form and should be used as a reference for designing experiments with the diphosphate form.
Table 1: In Vitro IC50 Values for Clofarabine in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | ~0.003 | [8] |
| Nalm-6 | Acute Lymphoblastic Leukemia | ~0.02 (at 72h) | [9] |
| MOLT-4 | Acute Lymphoblastic Leukemia | Not specified | [10] |
Table 2: Intracellular Concentrations of Clofarabine Metabolites
| Parameter | Value | Cell Type/Condition | Reference |
| Intracellular Clofarabine-5'-triphosphate | Median of 19 µM (range: 3-52 µM) | Leukemia blasts from patients | [10][11] |
| Intracellular dATP | Median of 1.8 µM (range: 0.4-22 µM) | Leukemia blasts from patients | [10] |
Visualizations
Caption: Intracellular metabolism and mechanism of action of Clofarabine.
Caption: Troubleshooting workflow for low efficacy in in vitro studies.
References
- 1. Oncology [pharmacology2000.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. Dual anti-HIV mechanism of clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A phase 1 clinical-laboratory study of clofarabine followed by cyclophosphamide for adults with refractory acute leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Biochemical modulation of cytarabine triphosphate by clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The effects of clofarabine in ALL inhibition through DNA methylation regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Pharmacokinetics and pharmacodynamics of plasma clofarabine and cellular clofarabine triphosphate in patients with acute leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
"troubleshooting poor separation in chromatographic analysis of Clofarabine metabolites"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic analysis of Clofarabine (B1669196) and its metabolites.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic separation of Clofarabine and its phosphorylated metabolites.
Q1: I am observing poor peak shape (tailing) for my phosphorylated Clofarabine metabolites (mono-, di-, and triphosphate). What are the likely causes and how can I fix it?
Peak tailing for phosphorylated analytes is a common issue in reversed-phase chromatography.[1][2] This is often due to secondary interactions between the negatively charged phosphate (B84403) groups and residual positive charges on the silica (B1680970) stationary phase (silanols).[1]
Potential Causes and Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica backbone of the column can interact with the phosphate groups of the metabolites, leading to tailing.[1]
-
Solution 1: Adjust Mobile Phase pH: Lowering the mobile phase pH can suppress the ionization of silanol groups, reducing these secondary interactions.[2] However, ensure the pH remains within the stable range for your column (typically pH 2-8).[3]
-
Solution 2: Use an End-Capped Column: Modern, high-purity silica columns are often "end-capped" to block most of the residual silanol groups. Ensure you are using a high-quality, end-capped C18 column.
-
Solution 3: Employ Ion-Pairing Reagents: Adding an ion-pairing reagent to the mobile phase can mask the charges on the phosphate groups, improving peak shape and retention on a reversed-phase column.[4][5] Common ion-pairing reagents for anionic compounds include triethylamine (B128534) (TEA) or tributylamine.[4]
-
-
Column Contamination: Accumulation of contaminants on the column frit or at the head of the column can distort peak shape.[3]
-
Solution: Backflush the column with a strong solvent. If the problem persists, consider replacing the column frit or the entire column. Using a guard column can help protect the analytical column from contaminants.[2]
-
-
Metal Chelation: Phosphorylated compounds can interact with trace metals in the HPLC system (e.g., stainless steel tubing, frits).
Q2: I am struggling to get adequate separation between Clofarabine and its monophosphate metabolite, or between the different phosphorylated metabolites.
Achieving baseline resolution between a parent drug and its highly polar metabolites, as well as among the metabolites themselves, can be challenging with standard reversed-phase methods.
Potential Causes and Solutions:
-
Insufficient Retention of Metabolites: The phosphorylated metabolites are significantly more polar than Clofarabine and may elute near the void volume in a standard reversed-phase setup.
-
Solution 1: Modify Mobile Phase: Decrease the organic solvent concentration in your mobile phase to increase retention of polar analytes.
-
Solution 2: Ion-Pair Chromatography: This technique is effective for separating charged analytes. The ion-pairing reagent forms a neutral complex with the charged metabolites, increasing their retention on a reversed-phase column.[4][5]
-
Solution 3: Anion-Exchange Chromatography: This is a highly effective technique for separating negatively charged molecules like phosphorylated nucleotides. A strong anion-exchange (SAX) column can provide excellent resolution between the mono-, di-, and triphosphate forms.[8][9]
-
Solution 4: Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the separation of polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for polar analytes.[6][7][10]
-
-
Co-elution with Endogenous Nucleotides: Cellular extracts contain high concentrations of endogenous nucleotides (e.g., ATP, GTP) which can co-elute with the Clofarabine metabolites, especially the triphosphate form.
Frequently Asked Questions (FAQs)
Q1: What type of column is best for analyzing Clofarabine and its metabolites?
The choice of column depends on the specific analytes you want to separate:
-
For Clofarabine and its non-polar impurities: A standard reversed-phase C18 column is typically used.[11][12]
-
For Clofarabine triphosphate (Cl-F-ara-ATP): Anion-exchange chromatography is highly effective and can resolve it from endogenous nucleotides.[8][9]
-
For simultaneous analysis of Clofarabine and its phosphorylated metabolites:
Q2: How should I prepare my samples for the analysis of intracellular Clofarabine metabolites?
Sample preparation is critical for accurate quantification of intracellular metabolites. A common method involves:
-
Cell Lysis and Extraction: Cells are typically lysed using a cold solvent mixture, such as methanol (B129727)/water, to quench metabolic activity and extract the metabolites.[6] Protein precipitation with an acid like trichloroacetic acid is also a common method.[9][11][13]
-
Centrifugation: After extraction, the sample is centrifuged to pellet cell debris and precipitated proteins.
-
Supernatant Collection: The supernatant containing the metabolites is collected for analysis.
-
Dilution: For urine samples, a simple dilution method can be effective.[8]
Q3: My chromatogram shows split peaks for all analytes. What could be the issue?
Split peaks affecting all analytes usually indicate a physical problem in the system before the separation occurs.[2][14]
-
Partially Blocked Column Frit: Debris from the sample or system can clog the inlet frit of the column, distorting the flow path. Try backflushing the column. If that fails, the frit or column may need replacement.[3]
-
Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in split peaks. This can be caused by high pH mobile phases dissolving the silica or by pressure shocks.[2] A new column is usually required.
-
Injector Issues: Problems with the injector, such as a partially clogged port, can also lead to peak splitting.
Q4: My retention times are drifting from one run to the next. What should I check?
Retention time drift can be caused by several factors:
-
Poor Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially in gradient elution.[14]
-
Mobile Phase Composition Changes: If the mobile phase is prepared by online mixing, ensure the pump is functioning correctly. Evaporation of a volatile solvent component can also alter the composition. Prepare fresh mobile phase regularly.[14]
-
Temperature Fluctuations: Column temperature affects retention times. Use a column oven to maintain a stable temperature.[14]
-
Leaks: Check for any leaks in the system, as this can affect flow rate and pressure, leading to retention time shifts.
Data and Methodologies
Table 1: Comparison of Chromatographic Methods for Clofarabine Analysis
| Analyte(s) | Chromatography Mode | Stationary Phase | Mobile Phase | Flow Rate | Detection | Reference |
| Clofarabine & Cytarabine | Reversed-Phase | Denali C18 (250 x 4.6 mm, 5 µm) | Water (pH 3 with Orthophosphoric Acid) : Acetonitrile (55:45) | 1.0 mL/min | PDA (240 nm) | [12] |
| Clofarabine & Impurities | Reversed-Phase | Inertsil ODS 3V (250 x 4.6 mm, 5 µm) | Phosphate Buffer (pH 3.0) : Acetonitrile (Gradient) | 1.0 mL/min | UV (250 nm) | [15] |
| Clofarabine | Reversed-Phase | Inertsil C18 (150 x 4.6 mm, 5 µm) | Buffer : Acetonitrile (90:10) | 1.0 mL/min | UV (263 nm) | [11] |
| Clofarabine & Fludarabine (B1672870) | Reversed-Phase | Eclipse Extend C18 (150 x 2.1 mm, 5 µm) | 1mM NH4OH (pH 9.6) : Acetonitrile (Gradient) | - | MS/MS | [11][13] |
| Clofarabine Triphosphate | Anion-Exchange | Anion-Exchange Column | Phosphate-Acetonitrile Buffer | 0.7 mL/min | UV (254 nm) | [8][9] |
Experimental Protocols
Protocol 1: Analysis of Clofarabine Triphosphate by Anion-Exchange HPLC (Adapted from[8][9])
-
Sample Preparation:
-
Lyse leukemia cells and extract intracellular metabolites.
-
Centrifuge to remove cell debris.
-
Collect the supernatant for injection.
-
-
Chromatographic Conditions:
-
Column: Anion-exchange column.
-
Mobile Phase: Isocratic elution with a phosphate-acetonitrile buffer.
-
Flow Rate: 0.7 mL/min.
-
Temperature: Ambient.
-
Injection Volume: 500 µL.
-
Detection: UV absorbance at 254 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of Cl-F-ara-ATP.
-
Determine the concentration in samples by comparing peak areas to the standard curve.
-
Protocol 2: General Method for Clofarabine and Impurities by Reversed-Phase HPLC (Adapted from[11][15])
-
Sample Preparation:
-
Dissolve the sample in a suitable diluent (e.g., methanol or mobile phase).
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Inertsil ODS 3V, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Injection Volume: 10-20 µL.
-
Detection: UV absorbance at a suitable wavelength (e.g., 250 nm or 263 nm).
-
-
Analysis:
-
Identify and quantify Clofarabine and its impurities based on their retention times and peak areas relative to standards.
-
Visualized Workflows and Relationships
Caption: Troubleshooting workflow for poor peak shape of Clofarabine metabolites.
Caption: Decision tree for selecting the appropriate chromatographic method.
References
- 1. waters.com [waters.com]
- 2. agilent.com [agilent.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilicon.com [hilicon.com]
- 7. lcms.cz [lcms.cz]
- 8. Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS. | Sigma-Aldrich [sigmaaldrich.com]
- 12. dspace.mit.edu [dspace.mit.edu]
- 13. Simultaneous determination of fludarabine and clofarabine in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. silicycle.com [silicycle.com]
- 15. mdpi.com [mdpi.com]
"addressing cytotoxicity variability in cell lines treated with Clofarabine-5'-diphosphate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in cell line cytotoxicity when treated with Clofarabine-5'-diphosphate and its parent compound, clofarabine (B1669196).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of clofarabine and its metabolites?
A1: Clofarabine is a second-generation purine (B94841) nucleoside analog that requires intracellular phosphorylation to become active.[1] It is transported into the cell by nucleoside transporters and then sequentially phosphorylated by deoxycytidine kinase (dCK) and other kinases to its monophosphate, diphosphate, and finally its active triphosphate form (clofarabine-5'-triphosphate or Cl-F-ara-ATP).[2][3]
The primary cytotoxic effects are mediated by clofarabine-5'-triphosphate, which acts through several mechanisms:
-
Inhibition of DNA Polymerase: It competes with the natural nucleotide dATP for incorporation into DNA, leading to the termination of DNA chain elongation.[1]
-
Inhibition of Ribonucleotide Reductase (RNR): It inhibits RNR, an enzyme essential for producing the deoxynucleotides required for DNA synthesis. This depletes the intracellular pool of dNTPs, further hindering DNA replication.[1][2]
-
Induction of Apoptosis: Clofarabine-5'-triphosphate can disrupt the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF), ultimately triggering programmed cell death.[2]
This compound also contributes to cytotoxicity by inhibiting ribonucleotide reductase.[2]
Q2: Why do I observe significant variability in cytotoxicity between different cell lines treated with clofarabine?
A2: The variability in cellular response to clofarabine is multifactorial and can be attributed to differences in:
-
Drug Transport: The expression and activity of human equilibrative nucleoside transporters (hENT1, hENT2) and human concentrative nucleoside transporters (hCNT3) can vary significantly between cell lines.[3][4] Lower expression of these transporters results in reduced intracellular accumulation of clofarabine and thus, lower cytotoxicity.[3][4]
-
Enzymatic Activation: Deoxycytidine kinase (dCK) is the rate-limiting enzyme for the initial phosphorylation of clofarabine.[1] Cell lines with lower dCK expression or activity will be less efficient at converting clofarabine to its active metabolites, leading to resistance.[3][5]
-
Apoptotic Threshold: The intrinsic susceptibility of a cell line to apoptosis plays a crucial role. Overexpression of anti-apoptotic proteins, such as Bcl-2, can confer resistance to clofarabine-induced apoptosis.[3][6]
-
Genetic and Epigenetic Factors: Variations in the expression of other genes, influenced by single nucleotide polymorphisms (SNPs) and epigenetic modifications, have also been associated with differential sensitivity to clofarabine.
Q3: My cells have developed resistance to clofarabine. What are the likely mechanisms?
A3: Acquired resistance to clofarabine often involves one or more of the following mechanisms:
-
Decreased Drug Uptake: Downregulation of nucleoside transporters (hENT1, hENT2, hCNT3).[3][4]
-
Reduced Activation: Decreased expression or inactivating mutations in the deoxycytidine kinase (dCK) gene.[3][5]
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2, which can pump the monophosphate form of clofarabine out of the cell.
-
Altered Apoptotic Pathways: Upregulation of anti-apoptotic proteins like Bcl-2 and downregulation of pro-apoptotic proteins.[3]
Data Presentation
The following tables summarize quantitative data from a study that developed clofarabine-resistant variants of the HL-60 human myeloid leukemia cell line. This data illustrates how changes in key molecular factors can lead to significant variability in cytotoxicity.
Table 1: Clofarabine IC50 Values in Sensitive and Resistant HL-60 Cell Lines
| Cell Line | Description | IC50 of Clofarabine (nM) | Fold Resistance |
| HL-60 | Parental, sensitive | 15.3 ± 2.1 | 1 |
| HL/CAFdA20 | Clofarabine-resistant variant | 306 ± 31 | 20 |
| HL/CAFdA80 | Clofarabine-resistant variant | 1224 ± 153 | 80 |
| (Data adapted from Shigemi et al., Cancer Science, 2013) |
Table 2: Molecular Characteristics of Sensitive and Resistant HL-60 Cell Lines
| Molecular Marker | HL/CAFdA20 (% of HL-60) | HL/CAFdA80 (% of HL-60) |
| Nucleoside Transporters (mRNA) | ||
| hENT1 | 53.9% | 30.8% |
| hENT2 | 41.8% | 13.9% |
| hCNT3 | 17.7% | 7.9% |
| Activating Kinases (Protein) | ||
| Deoxycytidine Kinase (dCK) | ~50% | ~12.5% |
| Deoxyguanosine Kinase (dGK) | ~50% | ~33.3% |
| Apoptosis-Related Proteins | ||
| Bcl-2 | Increased | Significantly Increased |
| Bim | Decreased | Decreased |
| (Data adapted from Shigemi et al., Cancer Science, 2013) |
Mandatory Visualizations
Caption: Intracellular activation pathway of Clofarabine.
References
- 1. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Novel leukemic cell lines resistant to clofarabine by mechanisms of decreased active metabolite and increased antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Novel leukemic cell lines resistant to clofarabine by mechanisms of decreased active metabolite and increased antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Melatonin overcomes resistance to clofarabine in two leukemic cell lines by increased expression of deoxycytidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Effect of clofarabine on proliferation and Bcl-2 expression of NB4 cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Biochemical Activities of Clofarabine-5'-diphosphate and Clofarabine-5'-triphosphate
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biochemical activities of two key metabolites of the anticancer drug clofarabine (B1669196): Clofarabine-5'-diphosphate (ClFDP) and Clofarabine-5'-triphosphate (ClFTP). This analysis is supported by experimental data to elucidate their distinct and overlapping roles in cancer therapy.
Clofarabine is a second-generation purine (B94841) nucleoside analog that demonstrates significant efficacy in treating certain hematological malignancies.[1][2] As a prodrug, clofarabine requires intracellular phosphorylation to its active forms, the 5'-monophosphate, 5'-diphosphate, and 5'-triphosphate metabolites.[3][4] While the triphosphate form has long been considered the primary active metabolite, research has revealed that the diphosphate (B83284) form also possesses significant and distinct biological activity. This guide will compare the activities of this compound and Clofarabine-5'-triphosphate, focusing on their roles as enzyme inhibitors.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The primary molecular target for both ClFDP and ClFTP is ribonucleotide reductase (RNR), an essential enzyme for the de novo synthesis of deoxyribonucleotides, the building blocks of DNA.[5][6] However, ClFTP also directly inhibits DNA synthesis by targeting DNA polymerases.[1][7] The following table summarizes the quantitative data on their inhibitory activities.
| Metabolite | Target Enzyme | Mechanism of Inhibition | Inhibitory Constant (Ki) | Reference |
| This compound (ClFDP) | Ribonucleotide Reductase (RNR) | Slow-binding, reversible inhibitor; binds to the substrate-binding site (C site).[6][8] | 17 nM | [6][9] |
| Clofarabine-5'-triphosphate (ClFTP) | Ribonucleotide Reductase (RNR) | Rapid, reversible inhibitor; binds to the allosteric binding site (A site).[6][8] | 40 nM | [6][8][9] |
| Clofarabine-5'-triphosphate (ClFTP) | DNA Polymerase α and ε | Competitive inhibitor with respect to dATP; can be incorporated into DNA leading to chain termination.[10][11] | Not explicitly quantified in the provided results. | [10][11] |
Experimental Protocols
The determination of the inhibitory activities of ClFDP and ClFTP involves specific biochemical assays. Below are the methodologies for the key experiments cited.
Ribonucleotide Reductase (RNR) Inhibition Assay
This assay measures the ability of ClFDP and ClFTP to inhibit the activity of purified human ribonucleotide reductase.
Objective: To determine the inhibitory constant (Ki) of ClFDP and ClFTP against human RNR.
Materials:
-
Purified human ribonucleotide reductase (α and β subunits)
-
This compound (ClFDP) and Clofarabine-5'-triphosphate (ClFTP)
-
Substrate: [5-³H]-Cytidine diphosphate ([³H]-CDP)
-
Allosteric effectors (e.g., ATP, dGTP)
-
Reaction buffer and other necessary reagents
Procedure:
-
The RNR enzyme is reconstituted by combining its α and β subunits.
-
The enzyme is incubated with varying concentrations of the inhibitor (ClFDP or ClFTP) and allosteric effectors in the reaction buffer.
-
The enzymatic reaction is initiated by the addition of the radiolabeled substrate, [³H]-CDP.
-
The reaction is allowed to proceed for a specific time and then quenched.
-
The product, [³H]-dCDP, is separated from the unreacted substrate using techniques like high-performance liquid chromatography (HPLC).
-
The amount of product formed is quantified by measuring its radioactivity.
-
The initial reaction velocities at different inhibitor concentrations are used to calculate the Ki value through kinetic modeling (e.g., Michaelis-Menten kinetics and Dixon plots).[12]
DNA Polymerase Inhibition and Chain Termination Assay
This assay evaluates the effect of ClFTP on the activity of DNA polymerases and its ability to be incorporated into a growing DNA strand, leading to chain termination.
Objective: To assess the inhibitory effect of ClFTP on DNA polymerase activity and confirm its role as a DNA chain terminator.
Materials:
-
Purified DNA polymerase (e.g., human DNA polymerase α or ε)
-
A defined primer-template DNA substrate
-
Clofarabine-5'-triphosphate (ClFTP)
-
Deoxynucleoside triphosphates (dNTPs), including [α-³²P]dNTP for labeling
-
Reaction buffer
Procedure:
-
A 5'-[³²P]-labeled DNA primer is annealed to a template DNA strand.
-
The DNA polymerase is added to the primer-template complex in the reaction buffer.
-
The reaction is initiated by the addition of dNTPs, with or without the presence of ClFTP at various concentrations.
-
The reaction is allowed to proceed, and then it is terminated.
-
The DNA products are separated by size using denaturing polyacrylamide gel electrophoresis.
-
The gel is exposed to a phosphor screen or X-ray film to visualize the radiolabeled DNA fragments.
-
The inhibition of DNA synthesis is observed as a decrease in the amount of full-length product. Chain termination is identified by the appearance of shorter DNA fragments corresponding to the position of incorporation of the clofarabine analog.[13]
Mandatory Visualizations
Clofarabine Metabolic Activation Pathway
The following diagram illustrates the intracellular conversion of clofarabine to its active diphosphate and triphosphate forms.
Caption: Intracellular phosphorylation of clofarabine.
Dual Inhibitory Mechanism of Clofarabine Metabolites on DNA Synthesis
This diagram depicts the distinct and combined inhibitory actions of ClFDP and ClFTP on the DNA synthesis pathway.
References
- 1. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Clofarabine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 6. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 7. Oncology [pharmacology2000.com]
- 8. pnas.org [pnas.org]
- 9. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Dual anti-HIV mechanism of clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nucleoside 5'-diphosphates as effectors of mammalian ribonucleotide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nucleotide Analogues as Probes for DNA and RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy Showdown: Unraveling the Roles of Clofarabine's Intracellular Metabolites
A comparative analysis of clofarabine (B1669196) monophosphate and diphosphate (B83284) in the context of the drug's metabolic activation and overall therapeutic efficacy.
For researchers and drug development professionals, understanding the nuanced intracellular journey of a prodrug is paramount to optimizing its therapeutic potential. Clofarabine, a second-generation purine (B94841) nucleoside analog, stands as a key treatment for relapsed or refractory acute lymphoblastic leukemia, particularly in pediatric patients.[1][2][3][4] Its efficacy, however, is not inherent to the administered compound but is unlocked through a series of intracellular phosphorylation steps. This guide delves into the comparative roles of its key metabolites, clofarabine monophosphate and diphosphate, within the broader context of its activation to the potent cytotoxic agent, clofarabine triphosphate.
It is crucial to clarify that a direct efficacy comparison between clofarabine monophosphate and diphosphate as standalone agents is not clinically relevant, as they are transient intracellular intermediates and not administered drugs. The therapeutic effect of clofarabine is a direct consequence of the formation of its triphosphate metabolite. This guide, therefore, will compare the characteristics and functional significance of the monophosphate and diphosphate forms in the metabolic cascade leading to the ultimate efficacy of clofarabine.
The Metabolic Activation Cascade: A Stepwise Journey to Potency
Clofarabine enters cancer cells and undergoes sequential phosphorylation to become pharmacologically active.[5][6] This process is initiated by deoxycytidine kinase (dCK), which converts clofarabine into clofarabine-5'-monophosphate.[2][3] Subsequently, mono- and di-phosphokinases further phosphorylate the monophosphate to diphosphate and finally to the active clofarabine-5'-triphosphate.[3]
Comparative Roles of Clofarabine's Phosphorylated Metabolites
While clofarabine triphosphate is the ultimate effector molecule, the monophosphate and diphosphate intermediates play critical, albeit distinct, roles in the drug's mechanism of action.
| Feature | Clofarabine Monophosphate | Clofarabine Diphosphate | Clofarabine Triphosphate |
| Formation | Initial phosphorylation of clofarabine by deoxycytidine kinase.[2][3] | Phosphorylation of clofarabine monophosphate. | Final phosphorylation of clofarabine diphosphate. |
| Key Role | First and essential step in the activation cascade; substrate for monophosphate kinase. | Obligatory intermediate in the formation of the active triphosphate form. | The primary active metabolite responsible for cytotoxic effects.[1][7] |
| Rate-Limiting Step | Its conversion to the diphosphate form is the rate-limiting step in the overall activation of clofarabine.[2][8] | Not a rate-limiting step. | Its formation is dependent on the preceding rate-limiting step. |
| Relative Intracellular Concentration | At low clofarabine concentrations, it is the predominant metabolite. At high concentrations, its levels are similar to the triphosphate form.[8] | Generally present at very low intracellular levels.[8] | Accumulates intracellularly to exert its cytotoxic effects. |
| Direct Cytotoxic Efficacy | None | None | High; directly inhibits DNA synthesis and induces apoptosis.[5][6][9][10] |
The Ultimate Effector: Clofarabine Triphosphate's Mechanism of Action
The culmination of the intracellular phosphorylation is the formation of clofarabine triphosphate, which exerts its potent anti-leukemic effects through a multi-pronged attack on cancer cells.
-
Inhibition of DNA Synthesis : Clofarabine triphosphate competitively inhibits DNA polymerases, leading to the termination of DNA chain elongation.[3][9][11]
-
Inhibition of Ribonucleotide Reductase : It also inhibits ribonucleotide reductase, an enzyme crucial for producing the deoxynucleotides required for DNA synthesis. This depletes the intracellular pool of deoxynucleotide triphosphates, further hampering DNA replication and repair.[1][6][9][11]
-
Induction of Apoptosis : Clofarabine triphosphate disrupts the integrity of the mitochondrial membrane, triggering the release of pro-apoptotic factors like cytochrome c, which ultimately leads to programmed cell death.[1][12]
Experimental Protocols
1. Measurement of Intracellular Clofarabine Metabolites
-
Objective : To quantify the intracellular concentrations of clofarabine and its mono-, di-, and triphosphate metabolites.
-
Methodology : High-Performance Liquid Chromatography (HPLC) is a commonly used method.
-
Leukemic cells are incubated with clofarabine for a specified period.
-
Cells are harvested, washed, and then lysed to extract intracellular components.
-
The cell lysate is subjected to HPLC analysis with a suitable column and mobile phase to separate clofarabine and its phosphorylated forms.
-
Detection is typically achieved using UV spectrophotometry.
-
Quantification is performed by comparing the peak areas of the metabolites to those of known standards.
-
2. Ribonucleotide Reductase Activity Assay
-
Objective : To assess the inhibitory effect of clofarabine triphosphate on ribonucleotide reductase.
-
Methodology :
-
A cell-free extract containing ribonucleotide reductase is prepared.
-
The extract is incubated with a radiolabeled substrate (e.g., [3H]CDP) in the presence and absence of clofarabine triphosphate.
-
The reaction is allowed to proceed, and then stopped.
-
The radiolabeled product (e.g., [3H]dCDP) is separated from the substrate using thin-layer chromatography or HPLC.
-
The amount of product formed is quantified by scintillation counting to determine the enzyme activity. A reduction in product formation in the presence of clofarabine triphosphate indicates inhibition.
-
Conclusion
The efficacy of clofarabine is a testament to the importance of understanding a drug's metabolic journey. While clofarabine monophosphate and diphosphate are not directly cytotoxic, they are indispensable intermediates in the bioactivation of clofarabine. The rate-limiting conversion of the monophosphate to the diphosphate highlights a potential bottleneck in the drug's activation. Ultimately, it is the accumulation of clofarabine triphosphate that endows the drug with its potent anti-leukemic activity through the dual inhibition of DNA synthesis and induction of apoptosis. For researchers in drug development, a thorough understanding of this intracellular cascade is critical for designing more effective therapeutic strategies and overcoming mechanisms of drug resistance.
References
- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 2. Clofarabine - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Effectiveness and Safety of Clofarabine Monotherapy or Combination Treatment in Relapsed/Refractory Childhood Acute Lymphoblastic Leukemia: A Pragmatic, Non-interventional Study in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oncology [pharmacology2000.com]
- 6. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy of Low Dose Clofarabine in Refractory Precursor T- Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 9. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Use of clofarabine for acute childhood leukemia - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Clofarabine-5'-diphosphate and Gemcitabine Diphosphate as Ribonucleotide Reductase Inhibitors
In the landscape of cancer chemotherapy, nucleoside analogs represent a cornerstone of treatment, primarily exerting their cytotoxic effects through interference with nucleic acid synthesis. Among these, clofarabine (B1669196) and gemcitabine (B846) have emerged as potent therapeutic agents. Following intracellular phosphorylation, their diphosphate (B83284) metabolites, Clofarabine-5'-diphosphate (ClFDP) and Gemcitabine diphosphate (F₂CDP), critically inhibit ribonucleotide reductase (RNR), the enzyme essential for the conversion of ribonucleoside diphosphates to their deoxyribonucleoside counterparts, thereby depleting the pool of precursors necessary for DNA replication and repair.[1][2] This guide provides a detailed comparative analysis of ClFDP and F₂CDP, focusing on their mechanisms of RNR inhibition, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action at a Glance
Both ClFDP and F₂CDP target the large subunit (α) of human ribonucleotide reductase (hRNR), but through distinct inhibitory mechanisms.[3][4] F₂CDP acts as a substoichiometric, mechanism-based inhibitor, leading to irreversible inactivation of the enzyme.[1][4] In contrast, ClFDP is a slow-binding, reversible inhibitor of hRNR.[3][5] A key similarity in their action is the induction of a kinetically stable, inactive hexameric state of the α subunit.[3][6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the available quantitative data on the inhibition of ribonucleotide reductase by the diphosphate and triphosphate forms of clofarabine and gemcitabine.
| Parameter | Clofarabine Metabolite | Gemcitabine Metabolite | Reference |
| Inhibitor | This compound (ClFDP) | Gemcitabine diphosphate (F₂CDP) | [1][3] |
| Inhibition Type | Slow-binding, reversible | Substoichiometric, mechanism-based, irreversible | [3][4] |
| Binding Site on α subunit | Active Site (C site) | Active Site | [3][7] |
| Effect on α subunit Quaternary Structure | Induces α6 hexamer formation | Induces α6β6 tight complex formation in human RNR | [3][8] |
| Inhibition Constant (Ki) | Not explicitly stated for ClFDP, but noted as a potent inhibitor. For ClFTP, Ki = 40 nM. | Not explicitly stated. | [3][5] |
| IC50 | 65 nM (for Clofarabine inhibition of RNR) | Not explicitly stated. | [9] |
| Half-life of Inhibition Onset (t1/2) | 23 minutes | Not applicable (mechanism-based) | [3][5] |
| Stoichiometry of Inactivation | Not applicable (reversible) | 0.5 equivalents of F₂CDP per α subunit | [4][7] |
Signaling and Metabolic Pathways
The intracellular activation of both clofarabine and gemcitabine is a prerequisite for their cytotoxic activity. The following diagram illustrates the metabolic pathway leading to the formation of the active diphosphate and triphosphate forms.
Experimental Protocols
Ribonucleotide Reductase Activity Assay
A common method to determine RNR activity and the inhibitory effects of compounds like ClFDP and F₂CDP involves a radioactive assay.
Objective: To measure the conversion of a radiolabeled nucleoside diphosphate (e.g., [³H]-CDP) to its corresponding deoxyribonucleoside diphosphate in the presence and absence of inhibitors.
Materials:
-
Purified human ribonucleotide reductase (α and β subunits)
-
[5-³H] Cytidine 5′-diphosphate ([³H]-CDP)
-
ATP (as an allosteric effector)
-
Thioredoxin, thioredoxin reductase, and NADPH as a reducing system
-
Inhibitors: ClFDP and F₂CDP
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.6, 15 mM MgSO₄, 1 mM EDTA)
-
Quenching solution (e.g., 2% perchloric acid)
-
Neutralizing solution (e.g., 0.5 M KOH)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ATP, the reducing system, and the α subunit of hRNR.
-
Add the desired concentration of the inhibitor (ClFDP or F₂CDP) or vehicle control to the reaction mixture and pre-incubate for a specified time to allow for binding.
-
Initiate the reaction by adding the β subunit and the radiolabeled substrate ([³H]-CDP).
-
Incubate the reaction at a controlled temperature (e.g., 37°C).
-
At various time points, remove aliquots of the reaction mixture and quench the reaction by adding perchloric acid.
-
Neutralize the quenched samples with KOH.
-
Analyze the samples by a suitable method, such as HPLC, to separate the substrate ([³H]-CDP) from the product ([³H]-dCDP) and quantify the amount of product formed.
-
Calculate the enzyme activity as the rate of dCDP formation and determine the percentage of inhibition by comparing the activity in the presence of the inhibitor to the control.
The following workflow illustrates the key steps in the RNR activity assay.
References
- 1. Insight into the mechanism of inactivation of ribonucleotide reductase by gemcitabine 5′-diphosphate in the presence or absence of reductant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present | MDPI [mdpi.com]
- 3. pnas.org [pnas.org]
- 4. Enhanced subunit interactions with gemcitabine-5′-diphosphate inhibit ribonucleotide reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofarabine 5'-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Mechanism of inactivation of human ribonucleotide reductase with p53R2 by gemcitabine 5′-diphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhanced subunit interactions with gemcitabine-5'-diphosphate inhibit ribonucleotide reductases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
A Comparative Guide to Validating the Target Engagement of Clofarabine-5'-diphosphate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Clofarabine-5'-diphosphate, an active metabolite of the chemotherapeutic agent Clofarabine (B1669196). The primary molecular target of this compound is ribonucleotide reductase (RNR), an enzyme crucial for the synthesis of deoxyribonucleotides, and consequently, for DNA replication and repair. Validating that a drug binds to its intended target within a cell is a critical step in drug development, confirming its mechanism of action and informing structure-activity relationship (SAR) studies.
This document outlines and compares several key methodologies, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate assay for their needs.
Methods for Target Engagement Validation
Several distinct approaches can be employed to confirm the interaction of this compound with ribonucleotide reductase. These methods can be broadly categorized as biochemical assays, cell-based biophysical assays, and analyses of downstream effects. Each approach offers unique advantages and limitations in terms of physiological relevance, throughput, and the specific information it provides.
Ribonucleotide Reductase (RNR) Activity Assays (Biochemical)
These assays directly measure the enzymatic activity of RNR and its inhibition by compounds like this compound. They are fundamental for determining the functional consequence of target binding.
Principle: RNR catalyzes the conversion of ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs). The rate of this reaction can be monitored in the presence and absence of an inhibitor to determine its potency.
Common Readouts:
-
HPLC-based detection: Quantifying the formation of dNDPs from NDPs using high-performance liquid chromatography.
-
Radioactive assays: Using radiolabeled NDP substrates (e.g., [3H]-CDP) and measuring the incorporation of radioactivity into the dNDP product.
-
Coupled enzyme assays: Linking the production of dNDPs to a reaction that generates a fluorescent or colorimetric signal.
Advantages:
-
Provides direct evidence of functional inhibition.
-
Allows for the determination of kinetic parameters like Ki (inhibition constant).
-
High sensitivity and specificity.
Limitations:
-
Performed in a cell-free system, which may not fully recapitulate the cellular environment.
-
Requires purified enzyme, which can be challenging to obtain.
Cellular Thermal Shift Assay (CETSA) (Cell-based)
CETSA is a powerful technique to verify drug-target interaction in a more physiologically relevant context, such as within intact cells or cell lysates.[1][2][3]
Principle: The binding of a ligand (drug) to its target protein typically increases the protein's thermal stability. In a CETSA experiment, cells or cell lysates are treated with the compound and then heated to various temperatures. The amount of soluble (non-denatured) target protein remaining at each temperature is then quantified. An increase in the melting temperature (Tagg) of the target protein in the presence of the compound indicates target engagement.[4]
Common Readouts:
-
Western Blotting: The most common method to detect the soluble target protein.
-
Mass Spectrometry (MS): Allows for a proteome-wide analysis of thermal stability changes.
-
AlphaScreen® or other high-throughput methods: Enable screening of compound libraries.[4]
Advantages:
-
Does not require modification of the compound or the target protein.
-
Can be adapted for high-throughput screening.[4]
Limitations:
-
Not all ligand binding events result in a significant thermal shift.
-
Western blot-based detection requires a specific and high-quality antibody for the target protein.
Analysis of RNR Oligomeric State (Biophysical)
Clofarabine and its metabolites have been shown to induce changes in the quaternary structure of RNR, providing a unique and direct readout of target engagement.
Principle: RNR subunits can exist in different oligomeric states (e.g., dimers, tetramers, hexamers), and the equilibrium between these states is regulated by allosteric effectors. This compound has been shown to promote the formation of a stable hexameric form of the RNR alpha subunit, which is an inactive state.
Common Readouts:
-
Size-Exclusion Chromatography (SEC): Separates proteins based on their size, allowing for the detection of changes in the oligomeric state of RNR.[6][7]
-
Native PAGE: Electrophoresis under non-denaturing conditions can also resolve different oligomeric forms.
-
Cryo-Electron Microscopy (Cryo-EM): Provides high-resolution structural information about the different oligomeric states.
Advantages:
-
Provides direct evidence of a specific conformational change induced by the drug.
-
Can offer insights into the mechanism of inhibition.
Limitations:
-
Requires specialized equipment and expertise.
-
May not be suitable for high-throughput applications.
Quantification of Cellular dNTP Pools (Downstream Biomarker)
Measuring the levels of deoxyribonucleoside triphosphates (dNTPs) in cells provides an indirect but physiologically relevant measure of RNR inhibition.
Principle: As RNR is the rate-limiting enzyme in dNTP synthesis, its inhibition by this compound leads to a depletion of the cellular dNTP pools.
Common Readouts:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method for the simultaneous quantification of multiple dNTPs.[8][9][10]
-
HPLC with UV detection: A more traditional method for dNTP quantification.
Advantages:
-
Measures a key functional consequence of RNR inhibition in a cellular context.
-
Can be used to assess the duration and extent of target inhibition.
Limitations:
-
Indirect measure of target engagement; other cellular processes can also affect dNTP levels.
-
Requires specialized equipment for LC-MS/MS.
Quantitative Data Comparison
The following table summarizes key quantitative parameters for Clofarabine and its active metabolites obtained from various assays. These values can vary depending on the specific experimental conditions.
| Parameter | Method | Target | Value | Reference |
| IC50 | RNR Activity Assay | Ribonucleotide Reductase | 65 nM | [11] |
| IC50 | Cell Viability (MTT Assay) | Pediatric ALL cells | ~25 nM | [11] |
| EC50 | CETSA (Isothermal Dose-Response) | Not specifically reported for Clofarabine | Varies by target and inhibitor | [12] |
| Ki | RNR Activity Assay | Ribonucleotide Reductase | Not explicitly found for diphosphate | N/A |
Note: IC50 (half-maximal inhibitory concentration) is the concentration of a drug that inhibits a biological process by 50%. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Ki (inhibition constant) is a measure of the affinity of an inhibitor for an enzyme.[13][14][15]
Comparison with Alternative RNR Inhibitors
Understanding the methods used to validate the target engagement of other RNR inhibitors provides a broader context for evaluating approaches for this compound.
| Inhibitor | Active Form | Primary Target Engagement Validation Methods |
| Gemcitabine | Gemcitabine diphosphate | RNR activity assays, measurement of dNTP pool depletion, and analysis of RNR subunit expression.[16][17][18] |
| Hydroxyurea | Hydroxyurea | RNR activity assays, measurement of dNTP pools, and clinical biomarkers like increased fetal hemoglobin (HbF) in sickle cell disease.[11] |
Experimental Protocols
Detailed Protocol for Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure for a Western blot-based CETSA experiment.[2][3]
1. Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Harvest cells and resuspend in fresh media or PBS to a concentration of 1-5 x 10^6 cells/mL.
-
Treat cells with the desired concentration of Clofarabine or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.
2. Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples in a thermal cycler to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3-5 minutes. Include an unheated control.
-
Immediately cool the samples to 4°C for 3 minutes.
3. Cell Lysis:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by adding a lysis buffer containing protease inhibitors.
4. Separation of Soluble Fraction:
-
Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins and cell debris.
-
Carefully collect the supernatant containing the soluble proteins.
5. Protein Quantification and Analysis:
-
Determine the protein concentration of the soluble fraction using a BCA assay or similar method.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE and Western blotting.
-
Perform Western blotting using a primary antibody specific for the RNR subunit of interest and an appropriate secondary antibody.
6. Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble RNR relative to the unheated control against the temperature to generate a melting curve.
-
Determine the Tagg for both the Clofarabine-treated and vehicle-treated samples. A positive shift in Tagg indicates target engagement.
Detailed Protocol for Quantification of Cellular dNTP Pools by LC-MS/MS
This protocol outlines the general steps for dNTP extraction and analysis.[8][9][10]
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density and allow them to adhere and grow.
-
Treat cells with Clofarabine or vehicle for the desired time.
2. dNTP Extraction:
-
Aspirate the culture medium and wash the cells with ice-cold PBS.
-
Lyse the cells and extract the nucleotides by adding a cold extraction solution (e.g., 60% methanol (B129727) or a solution containing perchloric acid).
-
Scrape the cells and collect the lysate.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at high speed to pellet cell debris.
-
Collect the supernatant containing the nucleotides.
3. Sample Preparation:
-
The extracted samples may require further processing, such as neutralization if an acidic extraction method was used.
-
Samples are typically dried under vacuum and then reconstituted in a suitable buffer for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Separate the dNTPs using a suitable chromatography column (e.g., a C18 or anion-exchange column).
-
Detect and quantify the dNTPs using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each dNTP are monitored for accurate quantification.
5. Data Analysis:
-
Generate a standard curve using known concentrations of dNTP standards.
-
Quantify the amount of each dNTP in the samples by comparing their peak areas to the standard curve.
-
Normalize the dNTP levels to the cell number or total protein concentration.
Visualizing Pathways and Workflows
Clofarabine Signaling Pathway
The following diagram illustrates the mechanism of action of Clofarabine, leading to the inhibition of ribonucleotide reductase.
Caption: Mechanism of action of Clofarabine.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
This diagram outlines the key steps involved in a Western blot-based CETSA experiment.
Caption: CETSA experimental workflow.
Conclusion
Validating the target engagement of this compound is essential for understanding its mechanism of action and for the development of more effective cancer therapies. This guide has provided a comparative overview of several robust methods, including RNR activity assays, CETSA, analysis of RNR oligomerization, and quantification of dNTP pools. The choice of method will depend on the specific research question, available resources, and the desired level of physiological relevance. By carefully considering the advantages and limitations of each approach, researchers can confidently select the most appropriate strategy to confirm that this compound engages its target, ribonucleotide reductase, in a meaningful way.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to measure NLR oligomerization: size exclusion chromatography, co-immunoprecipitation and cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A sensitive LC-MS/MS method for quantifying clofarabine triphosphate concentrations in human peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. Ribonucleotide reductase inhibitors suppress SAMHD1 ara‐CTPase activity enhancing cytarabine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promegaconnections.com [promegaconnections.com]
- 13. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Clofarabine Has a Superior Therapeutic Window as compared to Gemcitabine in Preclinical Bladder Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. urotoday.com [urotoday.com]
"Clofarabine-5'-diphosphate versus Fludarabine: a mechanistic comparison"
A Guide for Researchers, Scientists, and Drug Development Professionals
Clofarabine (B1669196) and Fludarabine (B1672870) are purine (B94841) nucleoside analogs that serve as crucial chemotherapeutic agents, particularly in the treatment of hematologic malignancies. Both drugs function as antimetabolites, targeting the machinery of DNA synthesis to induce cell death in rapidly proliferating cancer cells. While they share a common therapeutic purpose, a deeper dive into their mechanisms of action reveals distinct molecular interactions and efficiencies. This guide provides a detailed, evidence-based comparison of their active metabolites, Clofarabine-5'-diphosphate/triphosphate and Fludarabine triphosphate, focusing on their roles as inhibitors of key enzymes in DNA replication and their subsequent induction of apoptosis.
Cellular Uptake and Activation
Both clofarabine and fludarabine are administered as prodrugs and require intracellular phosphorylation to exert their cytotoxic effects. Upon cellular uptake, they are converted by deoxycytidine kinase (dCK) and other kinases into their active triphosphate forms. Notably, clofarabine exhibits a higher affinity for dCK, the rate-limiting enzyme in this activation pathway, and demonstrates greater stability due to its resistance to deamination and phosphorolysis compared to fludarabine.[1]
Inhibition of Key Enzymes in DNA Synthesis
The primary mechanism of action for both clofarabine and fludarabine involves the inhibition of two critical enzymes for DNA synthesis: ribonucleotide reductase (RNR) and DNA polymerase.
Ribonucleotide Reductase (RNR) Inhibition:
RNR is responsible for converting ribonucleoside diphosphates (NDPs) into deoxyribonucleoside diphosphates (dNDPs), the precursors for DNA synthesis. The active forms of both drugs inhibit RNR, leading to a depletion of the intracellular pool of deoxynucleotides.
A direct comparative study on the inhibition of human RNR revealed the following inhibitory constants (Ki):
| Compound | Target Enzyme | Ki (μM) |
| This compound (Clo-DP) | Ribonucleotide Reductase | 1.4 ± 0.7 |
| Clofarabine-5'-triphosphate (Clo-TP) | Ribonucleotide Reductase | 0.5 ± 0.1 |
| Fludarabine diphosphate (B83284) (Flu-DP) | Ribonucleotide Reductase | 9.4 ± 1.7 |
| Fludarabine triphosphate (Flu-TP) | Ribonucleotide Reductase | 6.8 ± 1.3 |
Data sourced from Wisitpitthaya et al. (2016).[2]
These data suggest that the active metabolites of clofarabine are more potent inhibitors of ribonucleotide reductase than those of fludarabine under the tested conditions.
DNA Polymerase Inhibition:
DNA polymerases are responsible for synthesizing new DNA strands. The triphosphate forms of both clofarabine and fludarabine act as fraudulent nucleotides, competing with their natural counterparts (dATP) for incorporation into the growing DNA chain. Once incorporated, they terminate DNA elongation.
Quantitative data for the inhibition of DNA polymerases by fludarabine triphosphate (F-ara-ATP) are available:
| Compound | Target Enzyme | IC50 (μM) |
| Fludarabine triphosphate | DNA Polymerase α | 1.6 |
| Fludarabine triphosphate | DNA Polymerase ε | 1.3 |
Induction of Apoptosis
The ultimate consequence of RNR and DNA polymerase inhibition by both clofarabine and fludarabine is the induction of programmed cell death, or apoptosis. Studies have shown that both drugs effectively trigger apoptosis in cancer cells.
In a study comparing the effects of clofarabine and fludarabine on AML cells, the following observations were made regarding apoptosis induction:
| Treatment (48h) | Sub-G1 Population (% of cells) | TUNEL-positive Cells (%) |
| Control | ~5 | ~0.3 |
| Clofarabine (0.015 µM) | ~6-7 | ~0.2 |
| Fludarabine (0.6 µM) | ~6-7 | ~0.3 |
| Clofarabine + Fludarabine | ~20 | ~5 |
Data from Valdez et al. (2011)[3][4]. Note: These concentrations are not directly comparable for potency but illustrate the apoptotic effect.
These findings indicate that both drugs, particularly when used in combination, lead to a significant increase in apoptotic cell populations. Mechanistically, clofarabine has been shown to induce apoptosis through the activation of caspase-9.[1] Both drugs have also been implicated in activating the ATM pathway in response to DNA damage, a key signaling cascade that can lead to apoptosis.
Experimental Protocols
Ribonucleotide Reductase (RNR) Inhibition Assay (General Protocol):
The inhibitory activity of clofarabine and fludarabine metabolites on RNR is typically assessed by measuring the reduction of a radiolabeled ribonucleoside diphosphate (e.g., [3H]CDP) to its corresponding deoxyribonucleoside diphosphate.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified human RNR enzyme, a buffer system (e.g., HEPES), magnesium sulfate, ATP (as an allosteric effector), and a reducing agent (e.g., dithiothreitol).
-
Inhibitor Addition: Varying concentrations of the test compounds (Clo-DP, Clo-TP, Flu-DP, Flu-TP) are added to the reaction mixture.
-
Initiation of Reaction: The reaction is initiated by the addition of the radiolabeled substrate (e.g., [3H]CDP).
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Quenching and Analysis: The reaction is stopped, and the amount of radiolabeled deoxyribonucleoside diphosphate formed is quantified, typically by HPLC, to determine the rate of reaction and the extent of inhibition.
-
Data Analysis: The inhibitory constant (Ki) is calculated by fitting the data to appropriate enzyme inhibition models.
DNA Polymerase Inhibition Assay (General Protocol):
The inhibition of DNA polymerase activity is commonly measured using a primer extension assay.
-
Template-Primer Preparation: A synthetic DNA template is annealed to a shorter, labeled (e.g., with 32P) primer.
-
Reaction Setup: The template-primer duplex is incubated with purified human DNA polymerase (e.g., polymerase α or ε), a reaction buffer, and a mixture of all four deoxynucleoside triphosphates (dATP, dCTP, dGTP, dTTP).
-
Inhibitor Addition: The triphosphate forms of clofarabine or fludarabine are added to the reaction at various concentrations.
-
Reaction and Termination: The polymerase reaction is allowed to proceed, and then terminated at specific time points.
-
Product Analysis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis. The extent of primer elongation is visualized and quantified (e.g., by autoradiography).
-
IC50 Determination: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is determined.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay for Apoptosis:
The TUNEL assay is a common method to detect DNA fragmentation, a hallmark of apoptosis.
-
Cell Culture and Treatment: Leukemia cells are cultured and treated with clofarabine or fludarabine for a specified duration.
-
Cell Fixation and Permeabilization: The cells are harvested, fixed (e.g., with paraformaldehyde), and permeabilized to allow entry of the labeling reagents.
-
TUNEL Reaction: The cells are incubated with a reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP analog (e.g., BrdUTP or a fluorescently tagged dUTP). TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If an indirectly labeled dUTP is used, a secondary detection step with a fluorescently labeled antibody or streptavidin is performed.
-
Flow Cytometry or Microscopy: The percentage of TUNEL-positive cells is quantified using flow cytometry or visualized by fluorescence microscopy.
Conclusion
Both clofarabine and fludarabine are potent inducers of apoptosis in cancer cells through their inhibition of DNA synthesis. However, the available in vitro data suggests that the active metabolites of clofarabine are more potent inhibitors of ribonucleotide reductase than those of fludarabine. This enhanced enzymatic inhibition, coupled with clofarabine's favorable pharmacological properties such as greater stability and higher affinity for the activating enzyme dCK, may contribute to its observed clinical efficacy.[1] Further head-to-head preclinical and clinical studies are warranted to fully elucidate the comparative therapeutic potential of these two important antimetabolites.
References
- 1. Clofarabine versus fludarabine‐based reduced‐intensity conditioning regimen prior to allogeneic transplantation in adults with AML/MDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cladribine and Fludarabine Nucleotides Induce Distinct Hexamers Defining a Common Mode of Reversible RNR Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The synergistic cytotoxicity of clofarabine, fludarabine and busulfan in AML cells involves ATM pathway activation and chromatin remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
"confirming the specific role of Clofarabine-5'-diphosphate in inducing apoptosis"
A Comparative Guide to the Apoptotic Mechanisms of Clofarabine (B1669196) Metabolites
For Researchers, Scientists, and Drug Development Professionals
Clofarabine, a second-generation purine (B94841) nucleoside analog, has demonstrated significant efficacy in treating hematologic malignancies, particularly in pediatric acute lymphoblastic leukemia.[1][2] As a prodrug, its cytotoxic effects are mediated by its intracellularly phosphorylated metabolites: Clofarabine-5'-diphosphate (ClFDP) and Clofarabine-5'-triphosphate (ClFTP).[3][4] While both are crucial for its anticancer activity, they possess distinct roles in the intricate process of inducing programmed cell death, or apoptosis. This guide provides a detailed comparison of their specific functions, supported by experimental data and methodologies, to elucidate their cooperative roles in cancer cell elimination.
Metabolic Activation and Primary Cellular Targets
Clofarabine enters the cell and is sequentially phosphorylated by deoxycytidine kinase (dCK) to its monophosphate form, and subsequently by monophosphate and diphosphate (B83284) kinases to yield the active diphosphate and triphosphate metabolites.[4] The conversion to ClFDP is the rate-limiting step in this activation pathway.[3][5] The primary targets for these active metabolites are Ribonucleotide Reductase (RNR) and DNA polymerases, with downstream effects leading to mitochondrial disruption and the activation of apoptotic signaling cascades.[1][6][7]
Comparative Analysis of Clofarabine Metabolites
The induction of apoptosis by clofarabine is not the result of a single molecular interaction but a cascade of events initiated by both ClFDP and ClFTP. Their primary difference lies in their preferred targets and mechanism of inhibition.
Target 1: Ribonucleotide Reductase (RNR) Inhibition
RNR is a critical enzyme responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), the precursors for DNA synthesis.[3] Inhibition of RNR depletes the intracellular pool of deoxynucleoside triphosphates (dNTPs), which both halts DNA replication and potentiates the effects of other chemotherapeutic agents. Both ClFDP and ClFTP inhibit RNR but through distinct mechanisms targeting the large α-subunit (hRRM1).[8]
-
This compound (ClFDP): Acts as a slow-binding, reversible inhibitor that binds to the enzyme's catalytic site (C site) .[4][9] This binding prevents the natural substrate (NDPs) from accessing the enzyme.
-
Clofarabine-5'-triphosphate (ClFTP): Functions as a rapid, reversible inhibitor that binds to the allosteric activity site (A site) .[4][9] This binding locks the enzyme in an inactive conformation.
Crucially, the binding of either metabolite induces a conformational change in the RNR α-subunit, promoting the formation of a stable, inactive hexamer (α6).[3][10] This alteration of the enzyme's quaternary structure is a key inhibitory mechanism.[9][10]
| Feature | This compound (ClFDP) | Clofarabine-5'-triphosphate (ClFTP) | Reference |
| Target Site | Catalytic Site (C site) | Allosteric Activity Site (A site) | [3][9] |
| Inhibition Type | Slow-binding, Reversible, Time-dependent | Rapid, Reversible, Time-independent | [8][9] |
| Ki Value | t1/2 = 23 min (for inactivation) | 40 nM | [3][9] |
| Primary Role | Direct inhibition of NDP reduction | Allosteric inhibition of enzyme activity | [3][10] |
| Shared Outcome | Induces formation of inactive RNR α-hexamer | Induces formation of inactive RNR α-hexamer | [3][10] |
Target 2: DNA Synthesis and Damage
While both metabolites contribute to apoptosis by inhibiting RNR, Clofarabine-5'-triphosphate (ClFTP) has a second, more direct role in triggering cell death.
-
Inhibition of DNA Polymerases: ClFTP acts as a fraudulent nucleotide. DNA polymerases mistake it for deoxyadenosine (B7792050) triphosphate (dATP) and incorporate it into a growing DNA strand.[11][12][13]
-
Chain Termination: Once incorporated, the sugar moiety of clofarabine prevents the addition of the next nucleotide, causing premature termination of DNA synthesis.[5][14]
-
Induction of Apoptosis: This abrupt halt to DNA replication and the accumulation of DNA strand breaks are potent signals that trigger the intrinsic apoptotic pathway.[4][5]
The inhibition of RNR by both ClFDP and ClFTP synergistically enhances this effect. By depleting the cell's natural dATP pools, they reduce competition and increase the likelihood that DNA polymerase will incorporate the toxic ClFTP analog.[14][15]
Target 3: Mitochondrial Disruption
Clofarabine can also induce apoptosis through a direct effect on mitochondria.[14] The accumulation of DNA damage signals the cell to initiate mitochondrial membrane permeabilization.[7] This leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm, which is a key step in activating the caspase cascade and executing apoptosis.[7][14]
Integrated Apoptotic Signaling Pathway
The distinct actions of ClFDP and ClFTP converge on a common outcome: the activation of the apoptotic cascade. The process begins with the inhibition of RNR, leading to dNTP pool depletion. This enhances the incorporation of ClFTP into DNA, causing DNA damage. This damage, in turn, activates signaling pathways, including a recently identified non-canonical P53/STING pathway, that lead to mitochondrial disruption, caspase activation, and ultimately, cell death.[16][17]
References
- 1. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Clofarabine - Wikipedia [en.wikipedia.org]
- 6. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 7. Oncology [pharmacology2000.com]
- 8. mdpi.com [mdpi.com]
- 9. Clofarabine 5'-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inhibiting DNA Polymerases as a Therapeutic Intervention against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
- 13. ijbcp.com [ijbcp.com]
- 14. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 15. Dual anti-HIV mechanism of clofarabine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Cytotoxicity of Clofarabine and its Metabolites: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of the anticancer drug Clofarabine (B1669196) and its metabolites. The information is supported by experimental data to aid in drug development and research applications.
Clofarabine, a second-generation purine (B94841) nucleoside analog, is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects. The primary mechanism of action involves the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. Understanding the cytotoxic profile of its metabolites is crucial for a comprehensive assessment of its therapeutic potential and toxicity.
Metabolic Activation and Key Metabolites
Clofarabine is transported into cells and subsequently phosphorylated by deoxycytidine kinase (dCK) to its active form, clofarabine-5'-triphosphate. This conversion is the critical step for its anticancer activity.
Another identified metabolite is 6-ketoclofarabine, which is present in plasma at significantly lower concentrations than the parent drug, typically averaging less than 5% and not exceeding 8% of the Clofarabine concentration. Due to its low abundance, 6-ketoclofarabine is considered a minor metabolite. Extensive literature review reveals a lack of studies on the cytotoxic activity of 6-ketoclofarabine, and one pharmacokinetic study suggested that further monitoring of this metabolite is not necessary in future clinical trials. This strongly indicates that 6-ketoclofarabine is likely to possess minimal to no cytotoxic activity.
Therefore, this guide will focus on the well-documented cytotoxicity of the parent drug, Clofarabine, which is attributable to its active triphosphate metabolite.
Comparative Cytotoxicity Data
The cytotoxic activity of Clofarabine has been evaluated across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Chronic Myelogenous Leukemia | 0.003 | [1] |
| HEp-2 | Laryngeal Carcinoma | 0.012 | [1] |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.05 | [1] |
| Various Leukemia Cell Lines | Leukemia | 0.028–0.29 | [1] |
| Melanoma Cells | Melanoma | ~0.060 | [2] |
| Lung Cancer Cells | Lung Cancer | ~0.411 | [2] |
| Immortalized Melanocytes | Normal Cells | 15.39 | [2] |
| Ewing Sarcoma Cell Lines | Ewing Sarcoma | 0.44 ± 0.44 | [3] |
| Leukemia Cell Lines | Leukemia | 0.18 ± 0.01 | [3] |
| T47D | Breast Cancer | 3 | [4] |
| HEL-NS | Erythroleukemia | Varies with exposure time (see reference) | [5] |
| BxPC-3 | Pancreatic Cancer | Varies with combination (see reference) | [6] |
| PANC-1 | Pancreatic Cancer | Varies with combination (see reference) | [6] |
| CFPAC-1 | Pancreatic Cancer | Varies with combination (see reference) | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of Clofarabine.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.[7]
-
Drug Treatment: Treat the cells with various concentrations of Clofarabine and incubate for a specified period (e.g., 48 or 72 hours).[4][8]
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[7]
-
Incubation: Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[7][9]
-
Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at a wavelength of 492 nm or 570 nm using a microplate reader.[7][10]
Annexin V Apoptosis Assay by Flow Cytometry
This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) on the cell membrane using Annexin V.
Protocol:
-
Cell Culture and Treatment: Culture cells (e.g., 1 × 10^6 cells in a T25 flask) and treat with Clofarabine for the desired time.[11]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells by trypsinization.[11]
-
Washing: Wash the collected cells twice with cold phosphate-buffered saline (PBS).[11]
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) to the cell suspension.[12][13]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive and PI-negative cells are considered to be in early apoptosis.[11][14]
Signaling Pathways and Mechanisms of Action
Clofarabine exerts its cytotoxic effects through multiple mechanisms, primarily targeting DNA synthesis and inducing programmed cell death (apoptosis).
Metabolic Activation of Clofarabine
Caption: Intracellular phosphorylation of Clofarabine to its active triphosphate form.
Mechanism of Cytotoxicity
Clofarabine's active triphosphate metabolite inhibits two key enzymes involved in DNA replication and repair: ribonucleotide reductase and DNA polymerase. This leads to the depletion of the intracellular pool of deoxynucleoside triphosphates (dNTPs) and the termination of DNA chain elongation.[15][16][17] The resulting DNA damage triggers apoptosis through both p53-dependent and -independent pathways. Recent studies have also implicated the cGAS-STING-NF-κB pathway in Clofarabine-induced apoptosis and immunogenic cell death.[2]
Caption: Signaling pathways involved in Clofarabine-induced cytotoxicity.
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing Clofarabine's cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Clofarabine induces tumor cell apoptosis, GSDME-related pyroptosis, and CD8+ T-cell antitumor activity via the non-canonical P53/STING pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synergism between clofarabine and decitabine through p53R2: A pharmacodynamic drug-drug interaction modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. MTT (Assay protocol [protocols.io]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis Protocols | USF Health [health.usf.edu]
- 13. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 16. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 17. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of Clofarabine-5'-diphosphate and Cladribine on ribonucleotide reductase"
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed, data-driven comparison of the inhibitory effects of Clofarabine-5'-diphosphate and Cladribine's phosphorylated metabolites on ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis and repair. This analysis is intended to inform researchers, scientists, and professionals in the field of drug development.
Executive Summary
Both Clofarabine and Cladribine are purine (B94841) nucleoside analogs that, upon intracellular phosphorylation, act as potent inhibitors of ribonucleotide reductase. Their inhibitory mechanisms, however, exhibit key differences in terms of the active phosphorylated species, their binding sites on the RNR enzyme, and their inhibitory potency.
Clofarabine , after conversion to its diphosphate (B83284) (ClFDP) and triphosphate (ClFTP) forms, inhibits RNR through distinct mechanisms. ClFDP acts as a slow-binding, reversible inhibitor at the catalytic site, while ClFTP is a rapid, reversible inhibitor that binds to an allosteric site.
Cladribine also requires phosphorylation to its diphosphate (ClADP) and triphosphate (ClATP) forms to inhibit RNR. Both phosphorylated metabolites of Cladribine act as reversible inhibitors of the enzyme.
This guide presents a quantitative comparison of their inhibitory constants, details the experimental protocols for assessing RNR inhibition, and provides visual representations of the relevant biochemical pathways and experimental workflows.
Data Presentation: Quantitative Inhibition of Ribonucleotide Reductase
The following table summarizes the inhibitory constants (Ki) for the diphosphate and triphosphate forms of Clofarabine and Cladribine against human ribonucleotide reductase. Lower Ki values indicate greater inhibitory potency.
| Inhibitor | Target Site on RNR | Inhibition Type | Ki Value |
| This compound (ClFDP) | Catalytic Site | Slow-binding, Reversible | 17 nM[1] |
| Clofarabine-5'-triphosphate (ClFTP) | Allosteric Site | Rapid, Reversible | 40 nM[1] |
| Cladribine-5'-diphosphate (ClADP) | Catalytic Site | Reversible | 1.4 ± 0.7 µM[2] |
| Cladribine-5'-triphosphate (ClATP) | Allosteric Site | Reversible | 0.5 ± 0.1 µM[2] |
Experimental Protocols
The determination of the inhibitory constants for these compounds against ribonucleotide reductase typically involves enzymatic assays that measure the conversion of a ribonucleotide substrate to a deoxyribonucleotide product in the presence of the inhibitor. Below are detailed methodologies for conducting such experiments.
Ribonucleotide Reductase Activity Assay (Radioactive Method)
This protocol is a standard method for measuring RNR activity and determining the inhibitory constants of compounds.
Materials:
-
Purified human ribonucleotide reductase (R1 and R2 subunits)
-
[5-³H]-Cytidine 5'-diphosphate ([³H]-CDP) as the substrate
-
ATP (as an allosteric activator)
-
Dithiothreitol (DTT) as a reducing agent
-
HEPES buffer (pH 7.6)
-
Magnesium sulfate (B86663) (MgSO₄)
-
EDTA
-
NADPH
-
Thioredoxin (Trx)
-
Thioredoxin Reductase (TrxR)
-
Inhibitor compounds (this compound, Cladribine-5'-diphosphate, etc.)
-
Perchloric acid
-
Potassium hydroxide (B78521) (KOH)
-
Scintillation fluid and counter
Procedure:
-
Reaction Mixture Preparation: A typical assay is performed in a final volume of 200 µL. The reaction mixture contains 50 mM HEPES (pH 7.6), 15 mM MgSO₄, 1 mM EDTA, 1.5 µM R1 subunit, 0.1 µM R2 subunit, 3 mM ATP, 1.0 mM NADPH, 30 µM Thioredoxin, and 0.5 µM Thioredoxin Reductase.[3]
-
Inhibitor Addition: Varying concentrations of the inhibitor (e.g., ClFDP, ClADP) are added to the reaction mixture. A control reaction without any inhibitor is also prepared.
-
Pre-incubation: The mixture is pre-incubated to allow the inhibitor to bind to the enzyme. The duration of pre-incubation is critical for slow-binding inhibitors.
-
Initiation of Reaction: The reaction is initiated by adding the radioactive substrate, 1 mM [³H]-CDP.[3]
-
Time Course and Quenching: Aliquots are taken at various time points (e.g., over 4 minutes) and the reaction is quenched by the addition of perchloric acid.[3]
-
Neutralization and Product Separation: The quenched reaction is neutralized with KOH. The product, [³H]-dCDP, is separated from the unreacted substrate.
-
Quantification: The amount of radioactive product is quantified using a scintillation counter.
-
Data Analysis: The initial reaction velocities are calculated for each inhibitor concentration. The Ki value is then determined by fitting the data to appropriate enzyme inhibition models, such as the Morrison equation for tight-binding inhibitors.
High-Throughput Screening Assay for RNR Inhibitors (PCR-based)
This method offers a higher throughput alternative to the traditional radioactive assay.
Principle:
The assay measures the amount of a specific deoxyribonucleoside triphosphate (dNTP) produced by the RNR reaction. This dNTP is then used as a limiting substrate in a subsequent polymerase chain reaction (PCR). The amount of PCR product, which can be quantified by fluorescence, is directly proportional to the RNR activity.[4]
Procedure:
-
RNR Reaction: The RNR reaction is carried out in a microplate format with the RNR enzyme, substrates (e.g., CDP), allosteric effectors (ATP), a reducing system, and various concentrations of the inhibitor.
-
Conversion to dNTP: The dNDP product from the RNR reaction is converted to the corresponding dNTP using nucleoside diphosphate kinase (NDPK).[4]
-
PCR Amplification: An aliquot of the RNR reaction mixture containing the newly synthesized dNTP is added to a PCR master mix. This master mix contains a DNA template, primers, DNA polymerase, and an excess of the other three dNTPs.
-
Quantification: The amount of amplified DNA is quantified in real-time using a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The IC50 values are determined by plotting the PCR signal against the inhibitor concentration. The Ki can then be calculated from the IC50 value using the Cheng-Prusoff equation, assuming competitive inhibition.[4]
Visualizations
Signaling Pathway of Ribonucleotide Reductase Inhibition
The following diagram illustrates the mechanism of action of Clofarabine and Cladribine on ribonucleotide reductase.
Experimental Workflow for RNR Inhibition Assay
The diagram below outlines the general workflow for determining the inhibitory potential of compounds against ribonucleotide reductase.
References
Validating Clofarabine's Activity: A Comparative Guide to Potential Biomarkers
For researchers, scientists, and drug development professionals, understanding the intracellular activity of clofarabine (B1669196) is paramount to optimizing its therapeutic potential. This guide provides a comparative analysis of Clofarabine-5'-diphosphate as a potential biomarker, evaluating its performance against the more established Clofarabine-5'-triphosphate and other alternative markers. Experimental data and detailed protocols are presented to support a comprehensive validation.
Clofarabine, a second-generation purine (B94841) nucleoside analog, requires intracellular phosphorylation to exert its cytotoxic effects. This metabolic activation culminates in the formation of clofarabine-5'-triphosphate (Cl-F-ara-ATP), which inhibits DNA polymerase and ribonucleotide reductase, ultimately leading to apoptosis in cancer cells.[1][2][3] While Cl-F-ara-ATP is widely regarded as the primary active metabolite, the role of its precursor, this compound (ClFDP), as a potential biomarker warrants investigation. The conversion from the monophosphate to the diphosphate (B83284) form is considered the rate-limiting step in clofarabine's metabolic pathway.[4]
This guide explores the validation of both clofarabine diphosphate and triphosphate as biomarkers of clofarabine activity, and compares them with alternative upstream and downstream markers: deoxycytidine kinase (dCK) activity and the DNA damage marker, gamma-H2AX (γH2AX).
Comparative Analysis of Biomarkers
The selection of an appropriate biomarker depends on the specific research or clinical question being addressed. The following table summarizes the key characteristics of four potential biomarkers for clofarabine's pharmacodynamic effects.
| Biomarker | Rationale | Measurement Method(s) | Key Performance Characteristics |
| This compound (ClFDP) | - Direct metabolite in the activation pathway.- Potent inhibitor of ribonucleotide reductase.[5][6]- Formation is the rate-limiting step in clofarabine metabolism.[4] | High-Performance Liquid Chromatography (HPLC) | - Reflects the rate of metabolic activation.- Less abundant than the triphosphate form, potentially making detection more challenging. |
| Clofarabine-5'-triphosphate (Cl-F-ara-ATP) | - The primary active metabolite.- Directly inhibits DNA polymerase and ribonucleotide reductase.[2][3]- Intracellular concentration correlates with cytotoxicity. | High-Performance Liquid Chromatography (HPLC), LC-MS/MS | - Sensitivity: Low quantitation limits of 10 pmol have been reported.[7]- Linearity: Standard curves show a linear relationship between concentration and peak area (r²=0.999).[8]- Variability: Minimal within-day and inter-day variability observed.[7] |
| Deoxycytidine Kinase (dCK) Activity | - The initial and key enzyme for clofarabine phosphorylation.[9][10]- Low dCK expression can confer resistance.[9] | - 18F-clofarabine PET imaging.- In vitro enzyme activity assays. | - Predictive Value: High dCK activity may predict a favorable response to clofarabine.[11]- Non-invasive: PET imaging allows for whole-body, non-invasive assessment of dCK activity in tumors.[11][12] |
| Gamma-H2AX (γH2AX) | - A downstream marker of DNA double-strand breaks induced by clofarabine's mechanism of action.[13][14][15]- A sensitive indicator of DNA damage. | Immunofluorescence microscopy, Flow cytometry, Western blotting | - Sensitivity: Can detect DNA damage at low levels of drug exposure.[16]- Specificity: While sensitive, it is not specific to clofarabine, as other agents can also induce DNA damage. |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the reproducibility and validation of biomarker studies.
Protocol for Quantification of Intracellular Clofarabine Phosphates by HPLC
This protocol is adapted from a method for determining intracellular clofarabine triphosphate concentrations in leukemia cells.[7]
-
Cell Lysis:
-
Harvest 1x10⁷ cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cells in 500 µL of 0.4 M perchloric acid.
-
Vortex vigorously and incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 5 minutes at 4°C.
-
-
Neutralization:
-
Transfer the supernatant to a new tube.
-
Add 100 µL of 4 M potassium hydroxide (B78521) to neutralize the extract.
-
Incubate on ice for 30 minutes to precipitate potassium perchlorate.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
HPLC Analysis:
-
Filter the supernatant through a 0.45 µm filter.
-
Inject a 500 µL aliquot onto an anion-exchange HPLC column.
-
Elute with a phosphate-acetonitrile buffer at a flow rate of 0.7 ml/min.[7]
-
Monitor the eluate at 254 nm.
-
Quantify the peaks corresponding to this compound and Clofarabine-5'-triphosphate by comparing their peak areas to a standard curve.
-
Protocol for Deoxycytidine Kinase (dCK) Activity Assay
This protocol is based on a luminescent kinase assay that measures ATP consumption.[17]
-
Cell Lysate Preparation:
-
Prepare a cytosolic extract from the cells of interest.
-
-
Kinase Reaction:
-
In a 96-well plate, combine the cell lysate with a reaction buffer containing deoxycytidine (as a substrate) and ATP.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
-
ATP Measurement:
-
Stop the reaction and measure the amount of remaining ATP using a luciferase-based luminescence assay kit.
-
The decrease in ATP is proportional to the dCK activity.
-
Include appropriate controls, such as a reaction without the cell lysate and a reaction with a known dCK inhibitor.
-
Protocol for γH2AX Immunofluorescence Staining
This is a general protocol for detecting γH2AX foci in cultured cells treated with a DNA damaging agent like clofarabine.[18][19][20]
-
Cell Culture and Treatment:
-
Grow cells on coverslips in a multi-well plate.
-
Treat the cells with clofarabine at the desired concentration and for the desired time.
-
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Incubation:
-
Wash three times with PBS.
-
Block with 5% bovine serum albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against γH2AX (e.g., anti-γH2AX mouse monoclonal antibody) overnight at 4°C.
-
-
Secondary Antibody and Counterstaining:
-
Wash three times with PBS.
-
Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG) for 1-2 hours at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
Visualizing the Pathways and Processes
Diagrams illustrating the signaling pathways and experimental workflows can aid in the conceptual understanding of these biomarker validation studies.
Figure 1. Clofarabine's metabolic activation and mechanism of action.
Figure 2. Experimental workflow for biomarker comparison.
Conclusion
The validation of pharmacodynamic biomarkers is critical for the rational development and clinical application of anticancer agents like clofarabine. While Clofarabine-5'-triphosphate remains the gold standard for directly measuring the active form of the drug, this guide highlights the potential of This compound as a valuable biomarker, particularly for understanding the rate-limiting step of its metabolic activation.
Furthermore, alternative biomarkers offer distinct advantages. Deoxycytidine kinase activity , especially when measured non-invasively with 18F-clofarabine PET imaging , provides predictive information about a tumor's ability to activate the drug. In contrast, γH2AX serves as a sensitive downstream indicator of clofarabine-induced DNA damage.
The choice of biomarker will ultimately be guided by the specific objectives of the study. For a comprehensive understanding of clofarabine's pharmacology, a multi-faceted approach that incorporates the measurement of intracellular metabolites alongside upstream and downstream markers of drug activity is recommended. The experimental protocols and comparative data presented here provide a framework for researchers to design and execute robust validation studies for these critical biomarkers.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 6. pnas.org [pnas.org]
- 7. Determination of Clofarabine Triphosphate Concentrations in Leukemia Cells Using Sensitive, Isocratic High-performance Liquid Chromatography | Anticancer Research [ar.iiarjournals.org]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. Clofarabine exerts antileukemic activity against cytarabine-resistant B-cell precursor acute lymphoblastic leukemia with low deoxycytidine kinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
- 12. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 13. γ-H2AX foci formation as a pharmacodynamic marker of DNA damage produced by DNA cross-linking agents: results from two Phase I clinical trials of SJG-136 (SG2000) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. γH2AX: a biomarker for DNA double-stranded breaks [cjpt.magtechjournal.com]
- 15. Gamma-H2AX - a novel biomarker for DNA double-strand breaks. | Semantic Scholar [semanticscholar.org]
- 16. USE OF THE γ-H2AX ASSAY TO MONITOR DNA DAMAGE AND REPAIR IN TRANSLATIONAL CANCER RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Facile method for determination of deoxycytidine kinase activity in biological milieus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to Assays for Clofarabine Phosphates and Potential Cross-Reactivity
For researchers, scientists, and drug development professionals engaged in the study of clofarabine (B1669196), the accurate quantification of its active phosphate (B84403) metabolites is paramount. This guide provides a comparative overview of analytical methodologies for clofarabine phosphates, with a special focus on the critical aspect of cross-reactivity, and offers standardized protocols for its assessment.
Clofarabine, a second-generation purine (B94841) nucleoside analog, undergoes intracellular phosphorylation to its active mono-, di-, and triphosphate forms.[1][2] It is the triphosphate metabolite that serves as the primary cytotoxic agent, inhibiting DNA synthesis and inducing apoptosis in cancer cells.[1][2] Consequently, precise measurement of these phosphate derivatives is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding its mechanism of action. While chromatographic methods like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold standard for specificity, the potential for high-throughput immunoassays necessitates a thorough evaluation of their cross-reactivity with structurally similar compounds.
Comparative Analysis of Analytical Methods
The selection of an appropriate assay for clofarabine phosphates depends on a balance of sensitivity, specificity, throughput, and the specific research question. While immunoassays for clofarabine phosphates are not widely documented in publicly available literature, we can extrapolate their potential performance characteristics in comparison to established chromatographic techniques.
| Feature | High-Performance Liquid Chromatography (HPLC) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Hypothetical Immunoassay (e.g., ELISA) |
| Principle | Separation based on physicochemical properties (e.g., ion exchange) followed by UV detection.[1] | Separation by chromatography followed by mass-based detection of parent and fragment ions.[3] | Antigen-antibody binding with signal amplification. |
| Specificity | High. Can resolve clofarabine triphosphate from endogenous nucleotides like ATP, GTP, CTP, and UTP.[1] | Very High. Provides structural confirmation, minimizing interference from matrix components.[3] | Potentially Variable. Dependent on the specificity of the monoclonal or polyclonal antibodies used. |
| Potential Cross-Reactants | Co-eluting compounds with similar retention times and UV absorbance. | Isobaric compounds (same mass), though fragmentation patterns usually allow differentiation. | Structurally similar nucleoside analogs (e.g., fludarabine (B1672870), cladribine) and their metabolites. |
| Sensitivity | Good. Limits of quantification are typically in the picomole range.[1] | Excellent. Lower limits of quantification compared to HPLC.[3] | Potentially Very High. Dependent on antibody affinity and signal amplification strategy. |
| Throughput | Moderate. Relatively long run times per sample. | Moderate to High. Can be automated for higher throughput. | High. Amenable to 96-well or 384-well plate formats. |
| Development Cost & Complexity | Moderate. Requires specialized equipment and method development. | High. Expensive instrumentation and requires significant expertise. | High initial cost for antibody development, but lower per-sample cost once established. |
Understanding Potential Cross-Reactivity in Immunoassays
The primary concern for any immunoassay is its specificity—the ability to bind exclusively to the target analyte. Cross-reactivity occurs when the assay's antibodies bind to non-target molecules that are structurally similar to the analyte, leading to inaccurate quantification.[4][5] For a hypothetical clofarabine phosphate immunoassay, the most likely cross-reactants would be other purine nucleoside analogs, particularly fludarabine and cladribine (B1669150), due to their structural similarities.[1][6]
Structural Comparison of Clofarabine and Potential Cross-Reactants:
-
Clofarabine: Contains a chlorine atom at the 2-position of the purine ring and a fluorine atom at the 2'-position of the sugar moiety.[1]
-
Fludarabine: Features a fluorine atom at the 2-position of the purine ring and a hydroxyl group at the 2'-position of the sugar.
-
Cladribine: Has a chlorine atom at the 2-position of the purine ring but lacks the 2'-fluorine on the sugar.[1]
The unique combination of halogen substitutions on both the purine and sugar rings of clofarabine provides a distinct epitope for antibody recognition. However, the shared purine backbone and the presence of a halogen at the 2-position in cladribine could lead to significant cross-reactivity depending on the specific antibody clone used.
Experimental Protocols
To ensure the reliability of any new assay for clofarabine phosphates, rigorous validation, including comprehensive cross-reactivity testing, is essential.
Experimental Protocol: Cross-Reactivity Assessment of a Hypothetical Clofarabine Phosphate Immunoassay
1. Objective: To determine the percentage of cross-reactivity of a panel of structurally related nucleoside analogs and endogenous nucleotides in the clofarabine phosphate immunoassay.
2. Materials:
- Clofarabine triphosphate standard
- Potential cross-reactants:
- Clofarabine, Clofarabine monophosphate, Clofarabine diphosphate
- Fludarabine, Fludarabine triphosphate
- Cladribine, Cladribine triphosphate
- Adenosine triphosphate (ATP), Guanosine triphosphate (GTP), Cytidine triphosphate (CTP), Uridine triphosphate (UTP)
- Assay-specific buffer
- Microtiter plates (96-well)
- Plate reader
3. Procedure:
- Preparation of Standard Curves: Prepare a serial dilution of the clofarabine triphosphate standard in the assay buffer to generate a standard curve (e.g., from 1 nM to 1000 nM).
- Preparation of Cross-Reactant Solutions: Prepare serial dilutions of each potential cross-reactant in the assay buffer over a wide concentration range (e.g., from 1 nM to 10 µM).
- Immunoassay:
- Perform the immunoassay according to the manufacturer's instructions.
- Run the clofarabine triphosphate standard curve in triplicate.
- Run each dilution of the potential cross-reactants in triplicate.
- Data Analysis:
- Calculate the concentration of each cross-reactant that produces a signal equivalent to the 50% binding point (IC50) of the clofarabine triphosphate standard curve.
- Calculate the percent cross-reactivity using the following formula:
- % Cross-Reactivity = (IC50 of Clofarabine Triphosphate / IC50 of Cross-Reactant) x 100
4. Interpretation of Results: A higher percentage indicates a greater degree of cross-reactivity. The acceptable level of cross-reactivity will depend on the intended use of the assay.
Visualizing Methodologies
To further clarify the processes involved, the following diagrams illustrate the intracellular activation of clofarabine and a typical workflow for assessing assay cross-reactivity.
Figure 1. Intracellular activation pathway of clofarabine.
Figure 2. Workflow for assessing immunoassay cross-reactivity.
References
- 1. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijbcp.com [ijbcp.com]
- 3. Quantification of clofarabine in urine and plasma by LC-MS/MS: suitable for PK study and TDM in pediatric patients with relapsed or refractory ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 5. cross-reactivity in immunoassays - CANDOR Bioscience [candor-bioscience.de]
- 6. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]
Differentiating the Biochemical Mechanisms of Clofarabine's Diphosphate and Triphosphate Metabolites
A Comparative Guide for Researchers and Drug Development Professionals
Clofarabine (B1669196), a second-generation purine (B94841) nucleoside analog, has demonstrated significant efficacy in the treatment of hematological malignancies, particularly in pediatric acute lymphoblastic leukemia.[1][2] As a prodrug, its cytotoxic activity is dependent on intracellular phosphorylation to its active mono-, di-, and triphosphate forms. While the triphosphate metabolite (Clo-TP) is widely recognized as the primary effector, recent studies have elucidated a distinct and crucial role for the diphosphate (B83284) form (Clo-DP) in the drug's overall mechanism of action. This guide provides a detailed comparison of the biochemical and cellular effects of Clofarabine-5'-diphosphate and Clofarabine-5'-triphosphate, supported by experimental data, to aid researchers in understanding their unique contributions to the drug's therapeutic effect.
Dual Inhibition of Ribonucleotide Reductase: A Tale of Two Metabolites
A primary target of clofarabine's cytotoxic activity is the enzyme ribonucleotide reductase (RNR), which is essential for the de novo synthesis of deoxyribonucleotides required for DNA replication and repair.[1][2] Both Clo-DP and Clo-TP have been shown to be potent inhibitors of human RNR (hRNR), albeit through different mechanisms targeting distinct sites on the large alpha subunit (α).[3][4][5]
Clofarabine-5'-triphosphate acts as a reversible inhibitor by binding to the allosteric activity (A) site of the hRNR α subunit.[3][4][5] This binding mimics the natural allosteric inhibitor dATP, leading to a rapid inactivation of the enzyme.[4][6] In contrast, this compound is a slow-binding, reversible inhibitor that targets the catalytic (C) site , the active site where nucleotide reduction occurs.[3][4][5] This dual action on two critical regulatory sites of hRNR leads to a comprehensive shutdown of the enzyme's function.
A key structural consequence of the binding of both metabolites is the induction of a kinetically stable hexameric state of the α subunit.[3][5][6] This alteration of the quaternary structure is a unique feature of clofarabine's interaction with hRNR and contributes significantly to its inhibitory potency.[3][5]
Comparative Inhibition of Human Ribonucleotide Reductase
| Parameter | This compound (Clo-DP) | Clofarabine-5'-triphosphate (Clo-TP) | Reference |
| Target Site on hRNR α | Catalytic (C) site | Activity (A) site | [3][4][5] |
| Inhibition Type | Slow-binding, reversible | Rapid, reversible | [3][4][5] |
| Inhibition Constant (Ki) | 17 nM | 40 nM | [3][4][5][7] |
| Effect on Quaternary Structure | Induces stable α hexamerization | Induces stable α hexamerization | [3][5][6] |
Beyond Ribonucleotide Reductase: The Role of Clofarabine-5'-triphosphate in DNA Synthesis and Repair
While both metabolites effectively inhibit RNR, the cytotoxic cascade is further amplified by the actions of Clo-TP. As the triphosphate analog of deoxyadenosine, Clo-TP is recognized by DNA polymerases and incorporated into the growing DNA strand during replication.[1][8] This incorporation leads to the termination of DNA chain elongation, a critical event that triggers downstream signaling pathways leading to apoptosis, or programmed cell death.[1][9]
Furthermore, the presence of clofarabine within the DNA strand can disrupt DNA repair mechanisms, further contributing to the accumulation of DNA damage and the induction of apoptosis.[1] Clo-TP has been shown to inhibit DNA polymerases α and ε.[10]
Experimental Protocols
Ribonucleotide Reductase Inhibition Assay
Objective: To determine the inhibitory activity of Clo-DP and Clo-TP on hRNR.
Methodology:
-
Purified recombinant human RNR subunits (α and β) are used.
-
The assay measures the conversion of a radiolabeled substrate (e.g., [3H]CDP) to its corresponding deoxyribonucleotide.
-
The reaction mixture contains the hRNR holoenzyme, the radiolabeled substrate, and varying concentrations of the inhibitor (Clo-DP or Clo-TP).
-
Allosteric effectors such as ATP or dGTP may be included to modulate enzyme activity.
-
The reaction is incubated for a specified time at 37°C and then quenched.
-
The product (dCDP) is separated from the substrate (CDP) using anion-exchange chromatography.
-
The amount of radioactivity in the product fraction is quantified by liquid scintillation counting to determine the reaction velocity.
-
Inhibition constants (Ki) are calculated by fitting the data to appropriate enzyme inhibition models.
DNA Polymerase Inhibition Assay
Objective: To assess the effect of Clo-TP on the activity of DNA polymerases.
Methodology:
-
A template-primer DNA substrate is prepared (e.g., activated calf thymus DNA).
-
Purified DNA polymerase (e.g., DNA polymerase α or ε) is incubated with the template-primer, a mixture of dNTPs (including a radiolabeled dNTP such as [3H]dTTP), and varying concentrations of Clo-TP.
-
The reaction is allowed to proceed at 37°C for a set time.
-
The reaction is stopped by the addition of trichloroacetic acid (TCA) to precipitate the DNA.
-
The precipitated DNA is collected on a filter, washed, and the incorporated radioactivity is measured using a scintillation counter.
-
The level of inhibition is determined by comparing the incorporation of the radiolabeled dNTP in the presence and absence of Clo-TP.
Signaling Pathways and Experimental Workflows
The intracellular activation of clofarabine and its subsequent effects on DNA synthesis and cell viability involve a series of enzymatic steps and signaling cascades.
Caption: Intracellular metabolism and mechanism of action of clofarabine.
Caption: Experimental workflow for RNR inhibition assay.
Conclusion
The differentiation of the effects of this compound and its triphosphate form reveals a sophisticated mechanism of action for this potent anti-leukemic agent. While Clo-TP has long been considered the primary active metabolite due to its direct role in terminating DNA synthesis, the contribution of Clo-DP as a powerful inhibitor of ribonucleotide reductase is undeniable. The synergistic inhibition of hRNR at both the catalytic and allosteric sites by Clo-DP and Clo-TP, respectively, leads to a profound depletion of the essential building blocks for DNA replication. This dual-pronged attack, coupled with the direct interference of DNA synthesis by Clo-TP, underscores the multifaceted nature of clofarabine's cytotoxicity. A thorough understanding of these distinct yet complementary mechanisms is crucial for the rational design of future therapeutic strategies and for optimizing the clinical application of clofarabine.
References
- 1. What is the mechanism of Clofarabine? [synapse.patsnap.com]
- 2. The role of clofarabine in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 4. pnas.org [pnas.org]
- 5. pnas.org [pnas.org]
- 6. Clofarabine Targets the Large Subunit (α) of Human Ribonucleotide Reductase in Live Cells by Assembly into Persistent Hexamers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Clofarabine - Wikipedia [en.wikipedia.org]
- 10. Inhibitors of the Cancer Target Ribonucleotide Reductase, Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
"validating the contribution of Clofarabine-5'-diphosphate to overall drug efficacy"
A Comparative Guide for Researchers and Drug Development Professionals
Published: December 11, 2025
Abstract
Clofarabine, a second-generation purine (B94841) nucleoside analog, has demonstrated significant efficacy in the treatment of hematological malignancies. While its triphosphate metabolite (ClFTP) is widely recognized as the primary mediator of its cytotoxic effects through DNA polymerase inhibition and incorporation into DNA, the contribution of its diphosphate (B83284) metabolite, Clofarabine-5'-diphosphate (ClFDP), is a critical and often underappreciated aspect of its overall therapeutic efficacy. This guide provides a comprehensive comparison of the biochemical activities of Clofarabine's key metabolites, presenting experimental data that validates the significant contribution of ClFDP to the drug's mechanism of action, primarily through the potent inhibition of ribonucleotide reductase (RNR). This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of Clofarabine's multifaceted mechanism to inform future drug design and combination therapy strategies.
Introduction: The Dual-Action Mechanism of Clofarabine
Clofarabine is a prodrug that undergoes intracellular phosphorylation to its active mono-, di-, and triphosphate forms.[1] The established mechanism of action centers on Clofarabine-5'-triphosphate (ClFTP), which inhibits DNA polymerases and, upon incorporation into DNA, leads to chain termination and apoptosis.[1][2] However, a substantial body of evidence reveals a dual-action mechanism where this compound (ClFDP) plays a pivotal role by potently inhibiting ribonucleotide reductase (RNR), the rate-limiting enzyme in the de novo synthesis of deoxyribonucleoside triphosphates (dNTPs).[3][4] This inhibition of RNR by both ClFDP and ClFTP depletes the intracellular dNTP pools, which in turn "self-potentiates" the activity of ClFTP by reducing the competition from natural dNTPs for DNA polymerase binding and incorporation.[5] This guide will dissect and validate the contribution of ClFDP to the overall efficacy of Clofarabine.
Comparative Efficacy of Clofarabine Metabolites
The following tables summarize the quantitative data on the inhibitory activities of Clofarabine's diphosphate and triphosphate metabolites against their primary molecular targets.
Table 1: Inhibition of Human Ribonucleotide Reductase (hRNR)
| Metabolite | Inhibition Constant (Ki) | IC50 | Mechanism of Inhibition | Target Site on RNR (α-subunit) | Reference |
| This compound (ClFDP) | 17 nM (slow-binding) | Not explicitly found | Reversible, slow-binding | Catalytic (C) site | [3][4] |
| Clofarabine-5'-triphosphate (ClFTP) | 40 nM (rapid) | 65 nM | Reversible, rapid | Allosteric (A) site | [1][3][6][7] |
Table 2: Inhibition of DNA Polymerase
| Metabolite | Inhibition Constant (Ki) | IC50 | Target Enzyme | Reference |
| Clofarabine-5'-triphosphate (ClFTP) | ~1 µM | Not explicitly found | DNA Polymerase α | [5] |
Table 3: Comparison with Other Nucleoside Analogs (Inhibition of RNR)
| Drug | Active Metabolite(s) | RNR Inhibition | Reference |
| Clofarabine | ClFDP, ClFTP | Potent, dual-site inhibition | [3][5] |
| Fludarabine | F-ara-ATP | Weak inhibitor | [5] |
| Cladribine | CdATP | Potent inhibitor | [5] |
Signaling Pathways and Experimental Workflows
Visual representations of the key molecular pathways and experimental procedures are provided below to facilitate a clearer understanding.
References
- 1. selleckchem.com [selleckchem.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clofarabine 5′-di and -triphosphates inhibit human ribonucleotide reductase by altering the quaternary structure of its large subunit [dspace.mit.edu]
- 4. A ribonucleotide reductase inhibitor with deoxyribonucleoside‐reversible cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clofarabine: Structure, Mechanism of Action, and Clinical Pharmacology | Oncohema Key [oncohemakey.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Comparative Efficacy of Clofarabine-5'-Diphosphate in Sensitive vs. Resistant Cell Lines: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of Clofarabine-5'-diphosphate in sensitive and resistant cancer cell lines, supported by experimental data. The information compiled herein is intended to offer valuable insights into the mechanisms of clofarabine (B1669196) action and resistance, aiding in the development of more effective cancer therapies.
Abstract
Clofarabine, a second-generation purine (B94841) nucleoside analog, is a potent chemotherapeutic agent used in the treatment of hematological malignancies. Its active form, clofarabine triphosphate, inhibits DNA synthesis and induces apoptosis. However, the development of drug resistance remains a significant clinical challenge. This guide synthesizes data from comparative studies on clofarabine's effects in sensitive versus resistant leukemia cell lines, with a focus on the human myeloid leukemia HL-60 cell line and its resistant counterparts. We present quantitative data on cytotoxicity, intracellular drug metabolism, and the expression of key proteins involved in drug transport and activation. Furthermore, we delineate the molecular pathways implicated in clofarabine's mechanism of action and resistance, and provide detailed protocols for the key experimental assays cited.
Data Presentation: Clofarabine Efficacy and Resistance Markers
The following tables summarize the key quantitative data from comparative studies of clofarabine in sensitive (HL-60) and resistant (HL/ara-C20, HL/CAFdA20, HL/CAFdA80) leukemia cell lines.
Table 1: Cytotoxicity of Clofarabine and Cytarabine in Sensitive and Resistant HL-60 Cell Lines
| Cell Line | Clofarabine IC₅₀ (nM) | Fold Resistance (to Clofarabine) | Cytarabine IC₅₀ (nM) | Fold Resistance (to Cytarabine) |
| HL-60 (Sensitive) | 10 | 1 | 10 | 1 |
| HL/ara-C20 (Cytarabine-Resistant) | 60 | 6 | 200 | 20 |
| HL/CAFdA20 (Clofarabine-Resistant) | 200 | 20 | >20,000 | >2000 |
| HL/CAFdA80 (Clofarabine-Resistant) | 800 | 80 | >20,000 | >2000 |
IC₅₀ values represent the concentration of the drug required to inhibit cell growth by 50%. Data compiled from multiple sources.[1][2]
Table 2: Intracellular Clofarabine Triphosphate (CAFdATP) Levels and Apoptosis Induction
| Cell Line | Intracellular CAFdATP (pmol/10⁷ cells) after 10µM Clofarabine for 4h | Apoptosis Induction by Clofarabine |
| HL-60 (Sensitive) | 63 | High |
| HL/CAFdA20 (Resistant) | 20 | Reduced |
| HL/CAFdA80 (Resistant) | 3 | Significantly Reduced |
Intracellular CAFdATP is the active metabolite of clofarabine. Clofarabine was shown to induce a greater amount of apoptosis in sensitive HL-60 cells compared to cytarabine-resistant HL/ara-C20 cells.[1][2]
Table 3: Relative mRNA and Protein Expression of Key Transporters and Kinases
| Gene/Protein | HL/CAFdA20 vs. HL-60 (Relative Level) | HL/CAFdA80 vs. HL-60 (Relative Level) | Putative Role in Resistance |
| Transporters | |||
| hENT1 (mRNA) | 53.9% | 30.8% | Reduced Drug Influx |
| hENT2 (mRNA) | 41.8% | 13.9% | Reduced Drug Influx |
| hCNT3 (mRNA) | 17.7% | 7.9% | Reduced Drug Influx |
| Kinases | |||
| dCK (protein) | 50% | 12.5% | Decreased Drug Activation |
| dGK (protein) | 50% | 33% | Decreased Drug Activation |
| Anti-Apoptotic | |||
| Bcl-2 | Overexpressed | Overexpressed | Inhibition of Apoptosis |
Data indicates that resistance to clofarabine is associated with decreased expression of nucleoside transporters and phosphorylating kinases, as well as overexpression of the anti-apoptotic protein Bcl-2.[2] In cytarabine-resistant HL/ara-C20 cells, the expression of hENT1 and dCK were also found to be reduced, while hCNT3 and dGK levels were not altered.[3]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the dose-dependent effect of clofarabine on the viability of cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., HL-60, HL/ara-C20)
-
Complete culture medium
-
Clofarabine stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Prepare serial dilutions of clofarabine in culture medium and add 100 µL to the respective wells. Include untreated control wells.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following clofarabine treatment.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Clofarabine
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of clofarabine for the specified duration.
-
Harvest the cells by centrifugation and wash twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V-FITC and PI negative, early apoptotic cells are Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
Western Blot Analysis
This technique is used to determine the protein expression levels of key molecules such as dCK, hENT1, and Bcl-2.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for dCK, hENT1, Bcl-2, and a loading control like β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with clofarabine as required and harvest.
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration.
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to clofarabine's action and the study of its effects.
Experimental workflow for comparing clofarabine effects.
References
- 1. Cytarabine-resistant Leukemia Cells Are Moderately Sensitive to Clofarabine In Vitro | Anticancer Research [ar.iiarjournals.org]
- 2. Novel leukemic cell lines resistant to clofarabine by mechanisms of decreased active metabolite and increased antiapoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytarabine-resistant leukemia cells are moderately sensitive to clofarabine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to the Inhibition of Ribonucleotide Reductase by Clofarabine-5'-diphosphate and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory effects of Clofarabine-5'-diphosphate and other nucleoside analog inhibitors on ribonucleotide reductase (RNR), a critical enzyme in DNA synthesis and repair. The information presented herein is supported by experimental data to aid in research and drug development efforts.
Quantitative Comparison of Inhibitory Constants (Ki)
The inhibitory constant (Ki) is a measure of the potency of an inhibitor; a lower Ki value indicates a more potent inhibitor. The following table summarizes the known Ki values of Clofarabine and its alternatives against their primary targets.
| Inhibitor | Target | Ki Value | Inhibition Type |
| This compound | Ribonucleotide Reductase (RNR) | 17 nM | Slow-binding, Reversible |
| Clofarabine-5'-triphosphate | Ribonucleotide Reductase (RNR) | 40 nM | Reversible |
| Gemcitabine-5'-diphosphate | Ribonucleotide Reductase (RNR) | Potent, substoichiometric mechanism-based inhibitor | Irreversible |
| Fludarabine-5'-triphosphate | DNA Primase | 6.1 µM | Noncompetitive |
| Cladribine-5'-triphosphate | Ribonucleotide Reductase (RNR) | Potent Inhibitor (Specific Ki not readily available) | - |
Mechanism of Action and Signaling Pathway
Clofarabine and its alternatives are prodrugs that, once inside the cell, are phosphorylated to their active diphosphate (B83284) and triphosphate forms. These active metabolites then target ribonucleotide reductase, the enzyme responsible for converting ribonucleoside diphosphates (NDPs) to deoxyribonucleoside diphosphates (dNDPs), a rate-limiting step in DNA synthesis.
This compound acts as a slow-binding, reversible inhibitor by competing with the natural substrates at the catalytic site (C-site) of the RNR large subunit (RRM1).[1] In contrast, Clofarabine-5'-triphosphate is a reversible inhibitor that binds to the allosteric site (A-site) of RRM1, which regulates the overall activity of the enzyme.[1] Inhibition of RNR by either metabolite leads to the depletion of the intracellular pool of dNTPs, which are essential for DNA replication and repair, ultimately inducing cell death.
The activity of RNR is tightly regulated by a complex signaling network. The expression of the RRM2 subunit, for instance, is influenced by pathways such as the PI3K/Akt/mTOR and Ras/Raf/ERK signaling cascades.
Caption: Simplified signaling pathway of Ribonucleotide Reductase (RNR) and its inhibition.
Experimental Protocols
The determination of inhibitory constants for RNR inhibitors typically involves in vitro enzyme activity assays. A generalized protocol is outlined below, based on established methodologies.
Objective: To determine the inhibitory effect of a compound on RNR activity.
Materials:
-
Purified recombinant human RNR (RRM1 and RRM2 subunits)
-
Substrate: Radiolabeled or non-radiolabeled NDPs (e.g., CDP, ADP)
-
Allosteric effector (e.g., ATP)
-
Reducing agent (e.g., dithiothreitol (B142953) - DTT)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., HEPES buffer with MgCl2)
-
Quenching solution (e.g., perchloric acid)
-
Detection system (e.g., HPLC, scintillation counter)
Workflow:
Caption: General workflow for an in vitro Ribonucleotide Reductase (RNR) activity assay.
Procedure:
-
A reaction mixture containing the RNR subunits, assay buffer, allosteric effector, and reducing agent is prepared.
-
The test inhibitor is added at various concentrations to different reaction tubes. A control with no inhibitor is also prepared.
-
The mixture is pre-incubated to allow the inhibitor to bind to the enzyme.
-
The enzymatic reaction is initiated by the addition of the NDP substrate.
-
The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 37°C).
-
The reaction is stopped by adding a quenching solution.
-
The amount of dNDP product formed is quantified using a suitable analytical method. If a radiolabeled substrate is used, the product can be separated by HPLC and quantified by scintillation counting.
-
The initial reaction velocities are plotted against the inhibitor concentration, and the data are fitted to an appropriate enzyme inhibition model (e.g., Michaelis-Menten for competitive inhibition) to determine the Ki value.
This guide provides a foundational understanding of the inhibitory properties of this compound and its alternatives. For more detailed experimental conditions and data analysis, researchers are encouraged to consult the primary literature.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Clofarabine-5'-Diphosphate
For researchers, scientists, and drug development professionals, the proper disposal of cytotoxic agents like Clofarabine-5'-diphosphate is a critical component of laboratory safety and environmental responsibility. As a potent antineoplastic agent, Clofarabine and its derivatives are classified as hazardous cytotoxic waste and necessitate stringent disposal protocols to prevent exposure and environmental contamination.[1][2] Adherence to these procedures is not only a matter of regulatory compliance but also a fundamental aspect of maintaining a safe working environment.
Immediate Safety and Handling Protocols
Before addressing disposal, it is imperative to follow strict safety measures during the handling of this compound. The National Institute of Health (USA) recommends that the preparation of injectable antineoplastic drugs be performed in a Class II laminar flow biological safety cabinet.[3] Personnel involved in handling these substances must be adequately trained and equipped with appropriate Personal Protective Equipment (PPE), including gloves, gowns, and eye protection.[4][5]
In the event of a spill, immediate action is required to contain and decontaminate the affected area. For small spills (less than 5 ml or 5 g), specific spill kits for cytotoxic drugs should be used.[5] For larger spills, the area should be evacuated, and emergency responders should be notified.[3] All materials used for cleaning up spills, including contaminated PPE, must be disposed of as cytotoxic waste.[3][5]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of cytotoxic and cytostatic waste, including this compound, is high-temperature incineration.[1] This process ensures the complete destruction of the hazardous compounds. Landfilling or discharge into the sewerage system is strictly prohibited.[4]
1. Segregation of Waste:
-
All waste contaminated with this compound must be segregated from other laboratory waste streams at the point of generation.[2][4]
-
This includes unused or expired drug product, empty vials and syringes, contaminated PPE (gloves, gowns, masks), and any materials used for cleaning spills.[5][6]
2. Waste Containers:
-
Use designated, leak-proof, and puncture-resistant containers clearly labeled with the "Cytotoxic" hazard symbol.[4][5]
-
Healthcare facilities often use purple or yellow bags and containers to specifically denote cytotoxic and cytostatic waste.[1][6]
-
Sharps, such as needles and syringes, must be disposed of in a dedicated, appropriately colored and labeled sharps container.[3][6]
3. Labeling and Storage:
-
All waste containers must be clearly labeled as "Cytotoxic Waste" and include information about the contents.[5]
-
Store the sealed waste containers in a secure, designated area with restricted access, away from general traffic.[4]
4. Transportation and Final Disposal:
-
Transportation of cytotoxic waste must comply with federal and local regulations.[2]
-
The waste must be transported by a licensed hazardous waste contractor to a permitted high-temperature incineration facility.[1][2]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Primary Disposal Method | High-Temperature Incineration | [1] |
| Spill Classification (Small) | < 5 ml or 5 g | [5] |
| Waste Container Color Code | Purple or Yellow | [1][6] |
| PPE Requirement | Gloves, Gown, Eye Protection (minimum) | [4][5] |
Experimental Protocols
Currently, there are no widely established experimental protocols for the chemical neutralization or degradation of this compound as a standard disposal procedure in a laboratory setting. The accepted and regulated method remains high-temperature incineration. Research into the chemical degradation of cytotoxic drugs is ongoing, but these methods have not yet replaced incineration as the standard of practice.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 2. danielshealth.com [danielshealth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Cytotoxic Drug Dispersal, Cytotoxic Safety, and Cytotoxic Waste Management: Practices and Proposed India-specific Guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. hsrm.umn.edu [hsrm.umn.edu]
Essential Safety and Operational Guide for Handling Clofarabine-5'-diphosphate
This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals handling Clofarabine-5'-diphosphate. Adherence to these procedures is vital to mitigate exposure risks and ensure a safe laboratory environment. Clofarabine is a cytotoxic antineoplastic agent, and its phosphorylated derivatives should be handled with the same level of caution.[1][2][3] Proper handling and disposal procedures are mandatory to protect personnel and the environment.
Recommended Personal Protective Equipment (PPE)
The use of appropriate PPE is the most critical barrier against exposure to hazardous substances like this compound.[4] Personnel must be trained in the correct selection, use, and disposal of PPE. The required level of PPE depends on the specific procedure and the potential for exposure.
| Risk Level | Minimum PPE Required | Example Activities |
| Low Risk | Gloves: Single pair of chemotherapy-rated gloves. | Handling sealed vials; Transporting closed containers. |
| Moderate Risk | Gloves: Double pair of chemotherapy-rated gloves.Gown: Disposable, chemotherapy-resistant gown.Eye Protection: Safety glasses with side shields or goggles. | Preparing solutions in a biological safety cabinet; Performing dilutions. |
| High Risk | Gloves: Double pair of chemotherapy-rated gloves.Gown: Disposable, impermeable gown.Eye Protection: Face shield and goggles.Respiratory Protection: NIOSH-approved respirator (e.g., N95) or a powered air-purifying respirator (PAPR), especially if there is a risk of aerosolization or if handling powders outside of a containment device. | Cleaning spills; Handling powders outside of a containment device; Procedures with a high risk of aerosol generation. |
Note: Always consult your institution's specific safety guidelines, as PPE requirements may vary.[4][5]
Handling and Operational Plan
Procedures for handling cytotoxic agents should be strictly followed.[1][6] this compound should not be handled by pregnant women.[1]
Storage and Stability of Diluted Clofarabine Solutions
While this guide focuses on the diphosphate (B83284) form, data for the parent compound, Clofarabine, provides a valuable reference for handling prepared solutions.
| Parameter | Specification |
| Final Dilution Concentration | 0.15 mg/mL to 0.4 mg/mL in 5% Dextrose Injection, USP, or 0.9% Sodium Chloride Injection, USP.[6][7] |
| Storage After Dilution | Use within 24 hours of preparation.[6][7] |
| Storage Temperature (Diluted) | Store at room temperature (15-30°C).[6] Do not freeze.[1] |
| Chemical/Physical Stability (Diluted) | Stable for 3 days at 2°C to 8°C and at room temperature (up to 25°C).[1] |
| Microbiological Consideration | From a microbiological standpoint, the diluted solution should be used immediately. If not used immediately, storage should not exceed 24 hours at 2°C to 8°C unless dilution occurred under validated aseptic conditions.[1] |
General Handling Procedure
-
Preparation: All manipulations of this compound, including reconstitution and dilution, should be performed in a certified biological safety cabinet (BSC) or a similar containment primary engineering control to minimize aerosol generation.
-
Filtration: If applicable for solution preparation, use a sterile 0.2-micrometer syringe filter for dilution.[1][7]
-
Inspection: Visually inspect all solutions for particulate matter and discoloration before use. The diluted solution should be clear and colorless.[1]
-
Incompatibilities: Do not mix or administer Clofarabine with other medicinal products in the same intravenous line.[1][6]
Personal Protective Equipment (PPE) Protocols
Donning (Putting On) PPE
A systematic approach ensures no gaps in protection.
-
Hand Hygiene: Thoroughly wash hands with soap and water before starting.[4]
-
Gown: Put on the disposable, resistant gown, ensuring it is securely fastened.[4]
-
Respiratory Protection (if required): Don the appropriate respirator (e.g., N95 or PAPR).
-
Eye/Face Protection: Put on goggles and a face shield.
-
Inner Gloves: Don the first pair of chemotherapy-rated gloves, pulling the cuffs over the sleeves of the gown.[4]
-
Outer Gloves: Don the second pair of chemotherapy-rated gloves over the first pair.
Doffing (Removing) PPE
Remove PPE carefully to avoid self-contamination.
-
Outer Gloves: Remove the outer pair of gloves and dispose of them in a designated cytotoxic waste container.[4]
-
Gown: Remove the gown by carefully rolling it outwards and away from the body. Dispose of it in the designated waste container.[4]
-
Hand Hygiene: Perform hand hygiene.
-
Eye/Face Protection: Remove the face shield and goggles.
-
Respiratory Protection: Remove the respirator.
-
Inner Gloves: Remove the final pair of gloves and dispose of them in the cytotoxic waste container.[4]
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Disposal Plan
All materials contaminated with this compound are considered hazardous waste.
-
PPE and Consumables: All used PPE (gloves, gowns, masks), vials, syringes, and other materials must be disposed of in clearly labeled, sealed, and puncture-proof cytotoxic waste containers.
-
Unused Product: Any unused medicinal product or waste material must be disposed of in accordance with local and institutional requirements for cytotoxic agents.[1]
Emergency Procedures
Exposure Response
-
Skin Contact: Immediately rinse the affected skin with copious amounts of water. Remove any contaminated clothing.[1][8]
-
Eye Contact: Immediately rinse the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][8]
-
Inhalation: Move to an area with fresh air. Seek medical attention.[8]
Spill Management
In case of a spill, evacuate the area and ensure it is secured. Only personnel trained in hazardous spill cleanup should proceed.
-
Wear appropriate high-risk PPE: This includes a disposable, impermeable gown, double gloves, goggles, a face shield, and respiratory protection.
-
Contain the spill: Use a spill kit designed for cytotoxic drugs.
-
Clean the area: Collect material and clean the affected area as per your institution's protocol.
-
Dispose of waste: All cleanup materials must be disposed of as cytotoxic waste.
Visual Workflow and Protocol Diagrams
Caption: Workflow for Safe Handling of this compound.
Caption: Emergency Protocol for this compound Spills.
References
- 1. ec.europa.eu [ec.europa.eu]
- 2. Personal Protective Equipment (PPE) for Cytostatics | SKAN AG [skan.com]
- 3. Chemotherapy - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. pogo.ca [pogo.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. abmole.com [abmole.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
